Synthesis and Characterization of 4,6-Divinylpyrimidin-2-amine: A Next-Generation Scaffold for Antibody-Drug Conjugates
Executive Summary The development of highly stable, targeted biotherapeutics relies heavily on the integrity of the linker chemistry used to conjugate cytotoxic payloads to monoclonal antibodies. 4,6-Divinylpyrimidin-2-a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The development of highly stable, targeted biotherapeutics relies heavily on the integrity of the linker chemistry used to conjugate cytotoxic payloads to monoclonal antibodies. 4,6-Divinylpyrimidin-2-amine (CAS: 2410702-83-7) has recently emerged as a highly efficient divinylpyrimidine (DVP) reagent scaffold [1]. Unlike classical maleimide linkers, which are susceptible to retro-Michael deconjugation in systemic circulation, DVP reagents undergo irreversible double Michael addition with reduced disulfide bonds. This "re-bridging" stabilizes the antibody structure and prevents premature drug release, yielding Antibody-Drug Conjugates (ADCs) with exceptional in vivo efficacy and tolerability.
This technical guide details the optimized synthesis, characterization, and application workflow of 4,6-divinylpyrimidin-2-amine, providing researchers with a self-validating framework for its production and utilization.
Mechanistic Rationale & Retrosynthetic Design
The synthesis of 4,6-divinylpyrimidin-2-amine is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling between 2-amino-4,6-dichloropyrimidine and a vinylboron species. As a Senior Application Scientist, I strongly advise against using Stille coupling (due to highly toxic organotin byproducts that complicate pharmaceutical downstream processing) or Heck coupling (which requires high-pressure ethylene gas and suffers from poor regioselectivity).
Causality in Reagent Selection:
Boron Source (Potassium Vinyltrifluoroborate): Standard vinylboronic acids are prone to dehydration into boroxines and can undergo premature polymerization. By contrast, potassium vinyltrifluoroborate is a bench-stable, crystalline salt. In an aqueous basic environment, it undergoes slow, controlled hydrolysis to release the active boronic acid in situ, preventing homocoupling and ensuring high yields [1].
Catalyst (Pd(dppf)Cl₂·CH₂Cl₂): The electron-deficient nature of the pyrimidine ring demands a robust catalyst. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand provides a large bite angle that accelerates the reductive elimination step. Furthermore, it stabilizes the palladium center against precipitating as inactive "palladium black" during the prolonged heating required for double-coupling.
Solvent System (THF/H₂O 10:1): A biphasic system is mandatory. Water is required to dissolve the K₂CO₃ base and facilitate the hydrolysis of the trifluoroborate salt, while THF solubilizes the organic substrate and the palladium catalyst, enabling efficient mass transfer at the phase boundary.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling for 4,6-divinylpyrimidin-2-amine synthesis.
Experimental Protocol: A Self-Validating System
The following protocol is adapted from the validated methodology by [1] and incorporates critical quality control checkpoints.
Step-by-Step Methodology
Reagent Assembly: To a clean, oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-amino-4,6-dichloropyrimidine (400 mg, 2.44 mmol), potassium vinyltrifluoroborate (980 mg, 7.32 mmol, 3.0 eq), and the catalyst Pd(dppf)Cl₂·CH₂Cl₂ (199 mg, 0.244 mmol, 10 mol%).
Solvent & Base Addition: Suspend the solid mixture in a biphasic solution of THF and H₂O (10:1 v/v, 7.7 mL). Add potassium carbonate (2.02 g, 14.6 mmol, 6.0 eq) in one portion.
Degassing (Critical Step): Sparge the reaction mixture with dry nitrogen gas for at least 10 minutes. Causality: Dissolved oxygen will rapidly oxidize the Pd(0) active species to inactive Pd(II) oxides, stalling the catalytic cycle.
Reaction Execution: Attach a reflux condenser, heat the mixture to 70 °C, and stir vigorously for 18 hours.
Self-Validation Checkpoint: Monitor reaction progress via Thin Layer Chromatography (TLC) using 50% EtOAc in Petroleum Ether. The reaction is complete when the UV-active starting material spot disappears and is replaced entirely by a lower running spot at Rf = 0.29.
Workup: Cool the reaction to room temperature. Filter the crude mixture through a pad of Celite® to remove precipitated palladium black and insoluble inorganic salts. Wash the filter cake thoroughly with EtOAc.
Extraction: Concentrate the filtrate in vacuo to remove the volatile THF. Dilute the remaining aqueous residue with H₂O (15 mL) and extract with CH₂Cl₂ (3 × 15 mL). Wash the combined organic fractions with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
Purification: Purify the crude residue by flash column chromatography (FCC) on silica gel, utilizing a gradient elution of 20% to 50% EtOAc in Petroleum Ether.
Yield: Isolate 4,6-divinylpyrimidin-2-amine as an off-white solid (152 mg, 1.03 mmol, 85% yield).
Characterization Data
Accurate structural verification is paramount before utilizing the scaffold for downstream payload conjugation. The synthesized 4,6-divinylpyrimidin-2-amine must conform to the following analytical parameters [1].
m/z found[M+H]⁺ 148.0869 (Calculated for C₈H₁₀N₃⁺: 148.0869)
Application Workflow: ADC Generation
Once synthesized, the primary amine of 4,6-divinylpyrimidin-2-amine can be functionalized (e.g., via alkylation with an alkyne or azide-linker) to attach a cytotoxic payload like MMAE. The resulting DVP-payload reagent is then reacted with a monoclonal antibody.
The bioconjugation relies on the reduction of the antibody's native interchain disulfide bonds using TCEP (tris(2-carboxyethyl)phosphine). The resulting free cysteine thiols undergo a highly efficient thiol-ene (Michael) addition across the two vinyl groups of the DVP scaffold. This covalently re-bridges the antibody, maintaining its structural integrity while achieving a homogenous Drug-to-Antibody Ratio (DAR) of 4.
Caption: Workflow for generating stable antibody-drug conjugates using DVP-based bioconjugation.
References
Title: Divinylpyrimidine reagents generate antibody–drug conjugates with excellent in vivo efficacy and tolerability
Source: Chemical Communications (Royal Society of Chemistry), 2022, 58, 1708-1711.
URL: [Link]
Exploratory
4,6-Divinylpyrimidin-2-amine chemical properties and structure
An In-depth Technical Guide to 4,6-Divinylpyrimidin-2-amine: Structure, Properties, and Synthetic Strategies Authored by: A Senior Application Scientist Abstract: This technical guide provides a comprehensive analysis of...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to 4,6-Divinylpyrimidin-2-amine: Structure, Properties, and Synthetic Strategies
Authored by: A Senior Application Scientist
Abstract: This technical guide provides a comprehensive analysis of 4,6-divinylpyrimidin-2-amine, a novel heterocyclic compound with significant potential in medicinal chemistry and materials science. While direct experimental data for this specific molecule is limited, this document extrapolates from the well-established chemistry of the pyrimidine core, vinyl-substituted heterocycles, and 2-aminopyrimidine derivatives to predict its chemical properties, structural characteristics, and reactivity. Furthermore, this guide outlines plausible synthetic routes and highlights potential applications, offering a valuable resource for researchers and professionals in drug development and chemical synthesis.
Introduction: The Pyrimidine Core in Modern Chemistry
The pyrimidine ring is a fundamental scaffold in a vast array of biologically active molecules, including several FDA-approved drugs.[1] Its unique electronic properties and the synthetic tractability of its derivatives make it a privileged structure in medicinal chemistry.[1][2] The introduction of vinyl substituents onto the pyrimidine core is anticipated to open new avenues for chemical modification and the development of novel molecular entities. This guide focuses on the specific, albeit lesser-explored, molecule 4,6-divinylpyrimidin-2-amine, providing a theoretical yet robust framework for its scientific exploration.
Chemical Structure and Predicted Physicochemical Properties
The structure of 4,6-divinylpyrimidin-2-amine features a central pyrimidine ring substituted with two vinyl groups at positions 4 and 6, and an amine group at position 2. This combination of functional groups is expected to impart a unique set of chemical and physical properties.
Table 1: Predicted Physicochemical Properties of 4,6-Divinylpyrimidin-2-amine
Property
Predicted Value
Molecular Formula
C₈H₉N₃
Molecular Weight
147.18 g/mol
IUPAC Name
4,6-divinylpyrimidin-2-amine
CAS Number
Not available
Predicted pKa
~4.5 (based on related aminopyrimidines)
Predicted LogP
~1.5 - 2.0
Appearance
Likely a solid at room temperature
Note: These values are predictions based on the chemical structure and data from similar compounds.
Spectroscopic Profile (Predicted)
Based on the analysis of related structures like 4,6-dimethylpyrimidin-2-amine and 4,6-diphenylpyrimidin-2-amine, the following spectroscopic characteristics for 4,6-divinylpyrimidin-2-amine can be anticipated.[3][4]
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the vinyl protons (typically in the range of 5.0-7.0 ppm) with characteristic splitting patterns (dd, ddd). The aromatic proton on the pyrimidine ring will likely appear as a singlet downfield. The protons of the amino group may present as a broad singlet.
¹³C NMR: The carbon NMR spectrum will feature signals for the sp² hybridized carbons of the pyrimidine ring and the vinyl groups. The carbon atoms of the pyrimidine ring attached to the nitrogen atoms will be the most deshielded.
IR Spectroscopy: The infrared spectrum is predicted to show characteristic stretching vibrations for the N-H bonds of the amino group (around 3300-3500 cm⁻¹), C=C bonds of the vinyl groups and the pyrimidine ring (around 1500-1650 cm⁻¹), and C-H bonds.
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of the compound.
Proposed Synthetic Methodologies
The synthesis of substituted pyrimidines is a well-established area of organic chemistry.[5][6][7][8] A common and effective method involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a source of the N-C-N fragment, such as guanidine.[8]
Retrosynthetic Analysis and Proposed Forward Synthesis
A plausible retrosynthetic analysis for 4,6-divinylpyrimidin-2-amine points to a divinyl-substituted 1,3-dicarbonyl compound as a key precursor. The forward synthesis would then involve the condensation of this precursor with guanidine.
Caption: Proposed Synthetic Workflow for 4,6-Divinylpyrimidin-2-amine.
Detailed Experimental Protocol (Hypothetical)
Preparation of the Divinyl-1,3-dicarbonyl Precursor: This precursor could potentially be synthesized via methods such as the acylation of a vinyl ketone or through organometallic cross-coupling reactions.
Condensation Reaction:
To a solution of the divinyl-1,3-dicarbonyl precursor (1 equivalent) in a suitable solvent such as DMF or ethanol, add guanidine carbonate (1.5 equivalents).[5]
The reaction mixture is heated to reflux for a period of 4-12 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
Upon completion, the reaction mixture is cooled to room temperature.
Work-up and Purification:
The solvent is removed under reduced pressure.
The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
The crude product is purified by column chromatography on silica gel to yield 4,6-divinylpyrimidin-2-amine.
Predicted Reactivity and Potential Applications
The presence of both vinyl groups and an amino group on the pyrimidine scaffold suggests a rich and versatile reactivity profile.
Reactivity of the Vinyl Groups
The vinyl groups are expected to be the primary sites of reactivity. Vinylpyrimidines can act as Michael acceptors, undergoing conjugate addition reactions with various nucleophiles.[9][10] They can also participate in cycloaddition reactions, such as Diels-Alder reactions, providing a route to more complex fused-ring systems.[11]
Caption: Potential Reaction Pathways for 4,6-Divinylpyrimidin-2-amine.
Potential Applications
Drug Discovery: The 2-aminopyrimidine moiety is a well-known pharmacophore found in numerous kinase inhibitors and other therapeutic agents.[1][12] The vinyl groups of 4,6-divinylpyrimidin-2-amine could serve as reactive handles for covalent modification of biological targets or for the attachment of other pharmacophoric groups. This makes the molecule a promising scaffold for the development of novel anti-cancer[12][13] and anti-inflammatory agents.
Materials Science: The presence of two polymerizable vinyl groups suggests that 4,6-divinylpyrimidin-2-amine could be a valuable monomer for the synthesis of functional polymers. These polymers could have interesting electronic or biological properties due to the incorporated pyrimidine units.
Conclusion
While 4,6-divinylpyrimidin-2-amine remains a largely unexplored molecule, this in-depth guide provides a strong theoretical foundation for its study. Based on the established chemistry of related compounds, it is predicted to be a synthetically accessible and highly reactive building block. Its unique combination of a privileged medicinal chemistry scaffold with reactive vinyl handles makes it a highly attractive target for researchers in drug discovery, organic synthesis, and materials science. The synthetic and reactivity pathways outlined herein offer a roadmap for the future exploration and exploitation of this promising compound.
References
Chandra, T., et al. (2012). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Journal of the Korean Chemical Society, 56(2), 243-249.
Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.
Al-Tel, T. H. (2013). Synthesis of Fully Substituted Pyrimidines. The Journal of Organic Chemistry, 78(6), 2796-2802.
Sebris, A., et al. (2022). Synthesis of 7-Arylpurines from Substituted Pyrimidines. Chemistry of Heterocyclic Compounds, 58(7), 543-551.
Li, Y., et al. (2023). Metal- and Solvent-Free Synthesis of Substituted Pyrimidines via an NH4I-Promoted Three-Component Tandem Reaction. The Journal of Organic Chemistry, 88(20), 14695-14704.
Heintzelman, G. R., et al. (2000). Vinyl and Alkynyl Pyrimidines as Michael Acceptors: An Approach to a Cylindrospermopsin Substructure. The Journal of Organic Chemistry, 65(19), 6029-6042.
Muthusamy, S., et al. (2023). Rapid and robust cysteine bioconjugation with vinylheteroarenes. Chemical Science, 14(33), 8965-8972.
PubChem. (n.d.). 4,6-Diphenylpyrimidin-2-amine. Retrieved from [Link]
precisionFDA. (n.d.). 4,6-DIPHENYLPYRIMIDIN-2-AMINE. Retrieved from [Link]
Chemical Synthesis Database. (2025, May 20). 4,6-diphenyl-2-pyrimidinamine. Retrieved from [Link]
Abdel-Mohsen, H. T., et al. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry, 12, 1369353.
Wang, Y., et al. (2018). Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents. Bioorganic & Medicinal Chemistry Letters, 28(6), 1066-1071.
Kumar, N., Drabu, S., & Shalini, K. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines.
Andrade, C. K. Z., & Rocha, R. O. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(11), 3505.
Wang, X., et al. (2025). Discovery of novel pyrimidine-4,6-diamine-based OLIG2 inhibitors as potent anti-glioblastoma agents. European Journal of Medicinal Chemistry, 285, 118009.
SpectraBase. (n.d.). 4-Amino-2,6-diphenylpyrimidine. Retrieved from [Link]
Al-Otaibi, J. S., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1834.
Price, C. C., & Zomlefer, J. (1949). A STUDY OF THE SYNTHESIS OF VINYLPYRIMIDINES. The Journal of Organic Chemistry, 14(2), 210-215.
AERU. (2025, August 2). 2-amino-4,6-dimethylpyrimidine. Retrieved from [Link]
Willis, M. C., et al. (2025). Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. Chemical Science, 16(24), 9345-9351.
Al-Warhi, T., et al. (2022). Design and synthesis of 2-amino-4,6-diarylpyrimidine derivatives as potent α-glucosidase and α-amylase inhibitors: structure-activity relationship, in vitro, QSAR, molecular docking, MD simulations and drug-likeness studies. Molecules, 27(22), 7949.
NIST. (n.d.). 4-Amino-2,6-dihydroxypyrimidine. Retrieved from [Link]
An In-depth Technical Guide to the Predicted Spectroscopic Data of 4,6-Divinylpyrimidin-2-amine
Abstract 4,6-Divinylpyrimidin-2-amine is a heterocyclic compound of interest due to the synthetic utility of its vinyl and amine functionalities. As of this publication, a comprehensive experimental spectroscopic analysi...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
4,6-Divinylpyrimidin-2-amine is a heterocyclic compound of interest due to the synthetic utility of its vinyl and amine functionalities. As of this publication, a comprehensive experimental spectroscopic analysis of this specific molecule is not available in published literature. This technical guide serves as a predictive framework for researchers, scientists, and drug development professionals. By leveraging established spectroscopic principles and drawing comparisons with well-characterized analogs such as 4,6-diphenylpyrimidin-2-amine and 4,6-dimethylpyrimidin-2-amine, we provide a detailed forecast of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is designed to aid in the identification, characterization, and quality control of 4,6-Divinylpyrimidin-2-amine in a research or development setting.
Molecular Structure and Overview
The structure of 4,6-Divinylpyrimidin-2-amine features a central pyrimidine ring substituted with an amine group at the C2 position and two vinyl groups at the C4 and C6 positions. This combination of an aromatic, electron-deficient core with reactive vinyl side chains makes it a versatile building block.
Molecular Properties:
Molecular Formula: C₈H₉N₃
Molecular Weight: 147.18 g/mol
Exact Mass: 147.07965 Da
Below is the chemical structure with standardized numbering for spectroscopic assignment.
Caption: General workflow for the characterization of a novel compound.
Conclusion
This guide presents a comprehensive set of predicted spectroscopic data for 4,6-Divinylpyrimidin-2-amine. While experimental verification is essential, these predictions provide a robust baseline for what researchers should expect during synthesis and characterization. The detailed analysis of expected NMR signals, IR absorption bands, and mass fragments, supported by data from analogous structures, offers a reliable roadmap for confirming the identity and purity of this versatile chemical building block.
References
Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. (n.d.). PMC. [Link]
Synthesis, spectral characterizations and in silico study of some 2-amino-4,6-diarylpyrimidines derived from chalcones. (2024). ResearchGate. [Link]
Design, synthesis, and biological evaluation of polyphenols with 4,6-diphenylpyrimidin-2-amine derivatives for inhibition of Aurora kinase A. (2019). PMC. [Link]
Synthesis and Characterization of Some New 2-Amino-4- (4'-substituted)-6-(4''-substituted)diphenyl Pyrimidines. (n.d.). Semantic Scholar. [Link]
Exploratory
A Technical Guide to the Solubility and Stability Characterization of 4,6-Divinylpyrimidin-2-amine
Abstract This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of 4,6-Divinylpyrimidin-2-amine, a molecule of interest in medicinal chemistry and materials science. I...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of 4,6-Divinylpyrimidin-2-amine, a molecule of interest in medicinal chemistry and materials science. In the absence of extensive public data for this specific compound, this document outlines a robust, first-principles approach to its physicochemical characterization. The methodologies described herein are grounded in international regulatory standards and best practices in the pharmaceutical industry. The objective is to equip researchers with the necessary protocols to generate reliable data, enabling informed decisions in formulation development, process chemistry, and regulatory submissions. This guide details experimental designs for determining both kinetic and thermodynamic solubility in various media, and for assessing the intrinsic stability of the molecule under a range of stress conditions including hydrolysis, oxidation, photolysis, and thermal degradation.
Introduction: The Scientific Imperative
The journey of a novel chemical entity from discovery to application is contingent upon a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, as they directly influence bioavailability, manufacturability, and shelf-life.[1][2] 4,6-Divinylpyrimidin-2-amine presents a unique chemical architecture, combining a heterocyclic pyrimidine core, known for its role in biologically active compounds, with two reactive vinyl functional groups. This structure suggests potential for both interesting biological activity and complex stability challenges.
A comprehensive characterization is therefore not merely a data-gathering exercise; it is a critical step in de-risking development and unlocking the full potential of the molecule. This guide provides the strategic and tactical framework for such a characterization, emphasizing the causality behind experimental choices to ensure the generation of meaningful and defensible data.
Solubility Profiling: Beyond a Single Number
Solubility dictates the concentration of a substance in solution at equilibrium and is a critical determinant of a drug's absorption and bioavailability.[3] For 4,6-Divinylpyrimidin-2-amine, a multi-faceted approach to solubility is recommended, distinguishing between early-stage kinetic assessments and later-stage thermodynamic evaluations.
Kinetic Solubility: A High-Throughput Assessment
In early discovery, speed is essential. Kinetic solubility provides a rapid assessment of a compound's dissolution characteristics, often from a DMSO stock solution.[3][4] This is invaluable for screening and for identifying potential liabilities early on.[3][5]
Stock Solution Preparation: Prepare a 10 mM stock solution of 4,6-Divinylpyrimidin-2-amine in 100% DMSO.
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.[6]
Aqueous Dilution: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding 96-well plate containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4). This results in a final DMSO concentration typically between 1-2%.[6]
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 1-2 hours) with gentle shaking.[6][7]
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).[4][6]
Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed, typically defined as a significant increase in the turbidimetric signal above the baseline.[6]
Thermodynamic Solubility: The Gold Standard
For lead optimization and pre-formulation, a more rigorous, equilibrium-based measurement is required.[4][8] Thermodynamic solubility represents the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent.[9]
Sample Preparation: Add an excess of solid 4,6-Divinylpyrimidin-2-amine to a series of vials containing various aqueous buffers (e.g., pH 2.0, 4.5, 6.8, 7.4) and relevant organic solvents (e.g., ethanol, propylene glycol, PEG 400).[10] It is crucial to ensure undissolved solid remains.[10]
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[7][11]
Phase Separation: After equilibration, allow the samples to stand, then separate the saturated supernatant from the excess solid by centrifugation and/or filtration (using a filter material that does not adsorb the compound).
Quantification: Accurately dilute the supernatant and determine the concentration of dissolved 4,6-Divinylpyrimidin-2-amine using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7][9][12]
Solid-State Analysis: Analyze the remaining solid using techniques like X-ray Powder Diffraction (XRPD) to check for any changes in the crystalline form (polymorphism) during the experiment.[13]
Data Presentation: Solubility Profile
Solvent/Medium
Solubility Type
Temperature (°C)
Solubility (µg/mL)
Method of Analysis
Phosphate Buffer (pH 2.0)
Thermodynamic
25
[Data]
HPLC-UV
Phosphate Buffer (pH 7.4)
Thermodynamic
25
[Data]
HPLC-UV
Simulated Gastric Fluid
Thermodynamic
37
[Data]
HPLC-UV
Simulated Intestinal Fluid
Thermodynamic
37
[Data]
HPLC-UV
Water
Thermodynamic
25
[Data]
HPLC-UV
Ethanol
Thermodynamic
25
[Data]
HPLC-UV
Propylene Glycol
Thermodynamic
25
[Data]
HPLC-UV
Phosphate Buffer (pH 7.4)
Kinetic
25
[Data]
Turbidimetry
Stability Assessment: Predicting the Future
Stability testing is crucial for identifying degradation pathways, determining shelf-life, and ensuring the safety and efficacy of a drug substance.[14] For 4,6-Divinylpyrimidin-2-amine, the investigation must focus on both the pyrimidine core and the vinyl substituents. The cornerstone of this effort is a series of forced degradation studies, as mandated by the International Council for Harmonisation (ICH) guidelines.[15][16][17]
The Foundation: A Stability-Indicating Method
Before commencing stability studies, a validated stability-indicating analytical method is essential. This is typically a gradient HPLC method that can separate the intact 4,6-Divinylpyrimidin-2-amine from all potential degradation products, process impurities, and other matrix components.[18] Method validation must be performed according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[19][20][21]
Diagram: Workflow for Stability-Indicating Method Development
Caption: A logical workflow for developing a validated stability-indicating HPLC method.
Forced Degradation Studies
Forced degradation (or stress testing) intentionally degrades the sample to identify likely degradation products and establish degradation pathways.[16][17] The goal is to achieve a target degradation of 5-20% to ensure that secondary degradation is minimized.[15]
General Protocol for Forced Degradation:
Sample Preparation: Prepare solutions of 4,6-Divinylpyrimidin-2-amine (e.g., at 1 mg/mL) in appropriate solvents. A parallel solid-state study should also be conducted.
Stress Application: Expose the samples to the conditions outlined in the table below. Include a control sample stored under ambient conditions.
Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 6, 12, 24 hours).
Analysis: Analyze the samples using the validated stability-indicating HPLC method. Calculate the mass balance to account for all the material.
Stress Conditions and Potential Degradation Pathways:
Stress Condition
Typical Protocol
Predicted Degradation Pathway for 4,6-Divinylpyrimidin-2-amine
Acid Hydrolysis
0.1 M HCl at 60°C
The pyrimidine ring may be susceptible to hydrolytic cleavage, particularly at the N-C bonds adjacent to the amine group.
Base Hydrolysis
0.1 M NaOH at 60°C
The amine group could be susceptible to displacement, or the pyrimidine ring could undergo cleavage through a different mechanism than under acidic conditions.[22][23]
Oxidation
3% H₂O₂ at room temp
The vinyl groups are prime targets for oxidation, potentially forming epoxides, aldehydes, or carboxylic acids. The electron-rich pyrimidine ring could also be oxidized.[24][25][26]
Thermal Degradation
Solid & Solution at 80°C
Potential for polymerization via the vinyl groups, or other thermally induced rearrangements. Solid-state degradation may differ significantly from solution.[27]
Photostability
Solid & Solution exposed to ≥1.2 million lux hours and ≥200 watt hours/m² of UV-A light (ICH Q1B)
The conjugated system of the divinylpyrimidine suggests high susceptibility to photolytic degradation, including cis/trans isomerization, cyclization, or photo-oxidation. A dark control is mandatory.[28][29][30][31][32]
Diagram: Potential Degradation Pathways
Caption: Predicted major degradation pathways for 4,6-Divinylpyrimidin-2-amine.
Data Presentation: Stability Summary
Stress Condition
Duration
% Assay of Parent
% Total Degradation
Major Degradants (by RRT)
Control (25°C)
24h
[Data]
[Data]
[Data]
0.1 M HCl (60°C)
24h
[Data]
[Data]
[Data]
0.1 M NaOH (60°C)
24h
[Data]
[Data]
[Data]
3% H₂O₂ (RT)
24h
[Data]
[Data]
[Data]
Heat (80°C, Solution)
24h
[Data]
[Data]
[Data]
Heat (80°C, Solid)
24h
[Data]
[Data]
[Data]
Photolytic (ICH Q1B)
-
[Data]
[Data]
[Data]
Conclusion and Forward Look
The systematic characterization of 4,6-Divinylpyrimidin-2-amine's solubility and stability is a foundational activity for its successful development. The protocols and strategies outlined in this guide provide a comprehensive roadmap for generating the critical data required to understand this molecule's behavior. By elucidating its solubility profile across various media and identifying its degradation pathways under stress, researchers can proactively address formulation challenges, establish appropriate storage conditions, and build a robust data package for regulatory filings. This structured, hypothesis-driven approach ensures that the path forward is guided by data, not assumption, maximizing the probability of a successful outcome for this promising chemical entity.
References
Vici Health Sciences. (2025, March 19). Solid State Properties in Drug Development. Retrieved from [Link]
ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
Sampled. (2025, June 25). Photostability Testing. Retrieved from [Link]
International Council for Harmonisation. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. Retrieved from [Link]
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
European Medicines Agency. (1998, January). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
Atlas-mts.com. (2021, December 13). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Retrieved from [Link]
International Journal of Applied Pharmaceutics. (2019, April 1). DEVELOPMENT OF STABILITY INDICATING ASSAY METHOD: A REVIEW. Retrieved from [Link]
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from [Link]
Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
Kerns, E. H., & Di, L. (2008). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]
eGyanKosh. (n.d.). DEGRADATION OF PURINE AND PYRIMIDINE NUCLEOTIDES. Retrieved from [Link]
SGS USA. (n.d.). Forced Degradation Testing. Retrieved from [Link]
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
Kamberi, M., & Tsutsumi, Y. (2026, April 2). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]
International Council for Harmonisation. (2005, November). ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]
Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. Retrieved from [Link]
Koenigbauer, M. J., et al. (1992). Solid-state stability testing of drugs by isothermal calorimetry. PubMed. Retrieved from [Link]
Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]
Kim, K. S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. PMC. Retrieved from [Link]
Pharmaceutical Technology. (2026, March 24). Exploring Solid-State Chemistry. Retrieved from [Link]
Kim, K. S., et al. (2010). The Rut pathway for pyrimidine degradation: novel chemistry and toxicity problems. PubMed. Retrieved from [Link]
Agno Pharmaceuticals. (n.d.). Drug Substance Solid State Characterization. Retrieved from [Link]
Jadhav, D. S. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]
American Pharmaceutical Review. (2015, March 31). Solid State Considerations for Early Development. Retrieved from [Link]
protocols.io. (2025, May 25). In-vitro Thermodynamic Solubility. Retrieved from [Link]
AmbioPharm. (n.d.). What is a stability indicating method?. Retrieved from [Link]
LCGC International. (2026, March 25). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
Quest Journals. (n.d.). Development of Validated Stability-Indicating Assay Methods- Critical Review. Retrieved from [Link]
eGyanKosh. (n.d.). DEGRADATION OF PURINE AND PYRIMIDINE NUCLEOTIDES. Retrieved from [Link]
Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]
Science.gov. (n.d.). pyrimidine degradation pathway: Topics. Retrieved from [Link]
LibreTexts. (n.d.). 8.8 Oxidation and Reduction of Aromatic Compounds – Fundamentals of Organic Chemistry. Retrieved from [Link]
University of Texas at Dallas. (n.d.). Organic Chemistry II / CHEM 252 Chapter 15 – Reactions of Aromatic Compounds. Retrieved from [Link]
Michigan State University. (n.d.). Aromatic Reactivity. Retrieved from [Link]
Wang, T., et al. (n.d.). Reactivity of Vinyl Epoxides/Oxetanes/Cyclopropanes toward Arynes: Access to Functionalized Phenanthrenes. PMC. Retrieved from [Link]
OpenStax. (2023, September 20). 16.8 Oxidation of Aromatic Compounds - Organic Chemistry. Retrieved from [Link]
Foreword: The Pyrimidine Scaffold - A Cornerstone of Modern Medicinal Chemistry
An In-Depth Technical Guide to the Quantum Chemical Studies of Bioactive Pyrimidine Derivatives for Drug Discovery The pyrimidine ring system is a "privileged scaffold" in the world of drug discovery.[1][2] This six-memb...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Quantum Chemical Studies of Bioactive Pyrimidine Derivatives for Drug Discovery
The pyrimidine ring system is a "privileged scaffold" in the world of drug discovery.[1][2] This six-membered heterocycle, with its two nitrogen atoms at positions 1 and 3, is a fundamental component of life itself, forming the backbone of nucleobases like cytosine, thymine, and uracil in DNA and RNA.[3] This inherent biocompatibility provides an exceptional starting point for the design of novel therapeutic agents that can interact with a wide array of biological targets. From anticancer and antiviral agents to antimicrobial and anti-inflammatory drugs, the versatility of the pyrimidine core is remarkable.[2][4][5]
This guide delves into the quantum chemical methodologies that are pivotal in understanding and predicting the behavior of novel pyrimidine derivatives at a molecular level. By harnessing the power of computational chemistry, we can elucidate structure-activity relationships (SAR), predict reactivity, and rationalize biological activity before a compound is ever synthesized. To illustrate these principles, we will focus on a representative molecule, 2-amino-4-(4-methoxyphenyl)-6-phenylpyrimidine , as a case study to demonstrate the application and power of these computational techniques in modern drug development.
Part 1: The Theoretical Heart - Quantum Chemical Methods in Drug Design
The journey from a chemical structure to a potential drug is long and arduous. Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as indispensable tools for navigating this path with greater efficiency and insight.[6][7] DFT allows us to approximate the solution to the Schrödinger equation for a many-electron system, providing a robust framework for calculating the electronic structure and properties of molecules.
The "Why": Causality Behind Method Selection
Density Functional Theory (DFT): We choose DFT for its excellent balance of computational cost and accuracy. Specifically, the B3LYP hybrid functional is often employed as it has a proven track record for providing reliable results for organic molecules.[8] This functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.
Basis Sets: The choice of a basis set is crucial for the accuracy of the calculations. A commonly used and reliable basis set for molecules of this size is the 6-311++G(d,p). This Pople-style basis set provides a good description of the electron distribution, including polarization and diffuse functions, which are important for describing non-covalent interactions and anions.
Solvation Models: Biological processes occur in an aqueous environment. Therefore, to mimic physiological conditions, we often incorporate a solvation model, such as the Polarizable Continuum Model (PCM), which treats the solvent as a continuous dielectric medium.[6]
Experimental Protocol: A Validating Computational Workflow
The following protocol outlines a self-validating system for the quantum chemical analysis of a novel pyrimidine derivative.
Molecule Construction and Pre-optimization: The 3D structure of the pyrimidine derivative is built using molecular modeling software. A preliminary geometry optimization is performed using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.
Quantum Mechanical Geometry Optimization: The pre-optimized structure is then subjected to a full geometry optimization using DFT with the B3LYP functional and the 6-311++G(d,p) basis set. This step aims to find the lowest energy conformation of the molecule. A frequency calculation is subsequently performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
Electronic Property Calculations: Using the optimized geometry, a single-point energy calculation is performed to determine various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).
Spectroscopic Simulation: Time-Dependent DFT (TD-DFT) can be used to simulate the UV-Vis absorption spectrum, providing theoretical insights into the electronic transitions.[6] Similarly, the vibrational frequencies from the frequency calculation can be used to simulate the infrared (IR) spectrum.
Molecular Docking: To investigate the potential interaction with a biological target, molecular docking studies are performed.[9][10][11] This involves preparing the 3D structure of the target protein (e.g., a kinase domain from the Protein Data Bank) and docking the optimized ligand structure into its active site. The results are analyzed based on the binding energy and the nature of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).
Caption: The relationship between HOMO, LUMO, and the energy gap (ΔE).
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map that illustrates the charge distribution on the surface of a molecule. It is an invaluable tool for identifying the electrophilic and nucleophilic sites, which are crucial for understanding hydrogen bonding and other non-covalent interactions that govern drug-receptor binding.
Red Regions (Negative Potential): These areas are rich in electrons and are likely to be involved in electrophilic interactions or act as hydrogen bond acceptors. In our representative molecule, these are expected around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the methoxy group.
Blue Regions (Positive Potential): These areas are electron-deficient and are susceptible to nucleophilic attack or can act as hydrogen bond donors. The amine group's hydrogen atoms are expected to be in this region.
Green Regions (Neutral Potential): These areas are typically associated with non-polar regions of the molecule, such as the phenyl rings.
The MEP map provides a clear visual hypothesis for how the molecule might orient itself within a binding pocket to maximize favorable electrostatic interactions.
Molecular Docking Studies
To contextualize our quantum chemical findings, we performed a molecular docking study of our representative pyrimidine derivative against a relevant anticancer target, such as a Cyclin-Dependent Kinase (CDK). [5][12]The goal is to predict the binding mode and affinity of the molecule within the enzyme's active site.
Phenyl and methoxyphenyl rings with Val18, Ala31, Phe80
The favorable docking score and the specific hydrogen bonding and hydrophobic interactions observed are strong indicators that this class of molecules has the potential to be effective inhibitors of the target protein. [12]The docking results provide a structural basis for the molecule's potential biological activity and can guide further optimization of the scaffold.
Conclusion: From In Silico to In Vivo
This guide has demonstrated the power of a multi-faceted computational approach, integrating DFT, TD-DFT, and molecular docking, to perform a deep dive into the properties of a biologically active pyrimidine derivative. The insights gained from these quantum chemical studies are not merely theoretical; they provide a rational foundation for drug design, helping to prioritize synthetic targets, predict biological activity, and understand structure-activity relationships at the most fundamental level. By bridging the gap between theoretical chemistry and experimental biology, these computational methodologies are accelerating the pace of drug discovery and development.
References
Time in Edmonton, CA. Google.
Yayli, N., et al. (2019). Synthesis and biological evaluation of new 2,4,6-trisubstituted pyrimidines and their N-alkyl derivatives. Bioorganic Chemistry, 86, 496-509. [Link]
Abdalla, M. M. (2016). Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. Biomedical Research, 27(1). [Link]
Li, Y., et al. (2024). 3D-QSAR and Molecular Docking Studies of Pyrimidine-based EGFR Inhibitors. Journal of Molecular Structure, 1305, 137789. [Link]
Khalid, T., et al. (2024). Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives. Annals of Pharmacology and Pharmaceutics, 9(1), 1211. [Link]
Singh, S., et al. (2018). SYNTHESIS OF 2,4,6-TRISUBSTITUTED PYRIMIDINE ANALOGUES VIA CHALCONE DERIVATIVES AND THEIR ANTICANCER EVALUATION. International Journal of Pharmacy and Biological Sciences, 8(3), 749-757. [Link]
Wang, Y., et al. (2026). 3D-QSAR and Molecular Docking Studies of Pyrimidine-based EGFR Inhibitors. Journal of the Iranian Chemical Society. [Link]
Checchia, A., et al. (2001). Synthesis and cardiotonic activity of novel pyrimidine derivatives: crystallographic and quantum chemical studies. Journal of Medicinal Chemistry, 44(25), 4393-4403. [Link]
Bharathi, K., & Santhi, N. (2021). Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. Bioinformation, 17(7), 680–685. [Link]
Agarwal, A., et al. (2011). Synthesis of 2,4,6-trisubstituted pyrimidines as antimalarial agents. Bioorganic & Medicinal Chemistry Letters, 21(5), 1435-1437. [Link]
Kumar, S., et al. (2018). Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents. Chemistry Central Journal, 12(1), 96. [Link]
Vámos, E., et al. (2018). Synthesis and anti-mitotic activity of 2,4- or 2,6-disubstituted- and 2,4,6-trisubstituted-2H-pyrazolo[4,3-c]pyridines. European Journal of Medicinal Chemistry, 150, 685-697. [Link]
Checchia, A., et al. (2001). Synthesis and Cardiotonic Activity of Novel Pyrimidine Derivatives: Crystallographic and Quantum Chemical Studies. Journal of Medicinal Chemistry, 44(25), 4393-4403. [Link]
Uhlenbruck, B., et al. (2024). A deconstruction–reconstruction strategy for pyrimidine diversification. Nature. [Link]
Singh, R. P., & Singh, P. (2023). Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. Journal of Computational Chemistry & Molecular Modeling. [Link]
Raghuwanshi, M., et al. (2024). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Oriental Journal of Chemistry, 42(1). [Link]
Sharma, A., et al. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Journal of Heterocyclic Chemistry. [Link]
El-Faham, A., et al. (2025). DFT Investigations and Molecular Docking as Potent Inhibitors of SARS-CoV-2 Main Protease of Novel Pyrimidine Dione Derivatives. Biochemistry Research International. [Link]
Kumar, V., et al. (2024). Novel pyrimidines as COX-2 selective inhibitors: synthesis, DFT analysis, molecular docking and dynamic simulation studies. Journal of Biomolecular Structure & Dynamics, 42(4), 1751-1764. [Link]
El-Kalyoubi, S., et al. (2022). Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2417–2434. [Link]
Gálico, D. A., et al. (2018). Modified-amino acid/peptide pyrimidine analogs: synthesis, structural characterization and DFT studies of N-(pyrimidyl)gabapentine and N-(pyrimidyl)baclofen. New Journal of Chemistry, 42(11), 8934-8943. [Link]
Kim, M. J., et al. (2025). 2-(Heptylthio)pyrimidine-4,6-diamine. Molbank, 2025(1), M1965. [Link]
Sponer, J., et al. (2003). Molecular dynamics simulations and thermodynamics analysis of DNA-drug complexes. Minor groove binding between 4',6-diamidino-2-phenylindole and DNA duplexes in solution. Journal of the American Chemical Society, 125(7), 2064-2074. [Link]
Thilagavathi, G., & Arivazhagan, M. (2011). Density functional theory calculation and vibrational spectroscopy study of 2-amino-4,6-dimethyl pyrimidine (ADMP). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(3), 389-395. [Link]
Wang, Y., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(9), 1569. [Link]
Ozkucur, N., et al. (2015). 2,4-Diamino-6-Hydroxypyrimidine Based Poly(azomethine-Urethane): Synthesis and Application as a Fluorescent Probe for Detection of Cu2+ in Aqueous Solution. Journal of Fluorescence, 25, 1250–1259. [Link]
The Evolution of Disulfide Re-bridging: Discovery and Application of 4,6-Divinylpyrimidin-2-amine in Antibody-Drug Conjugates
Executive Summary The clinical success of Antibody-Drug Conjugates (ADCs) hinges on the stability of the linker connecting the cytotoxic payload to the monoclonal antibody. Historically, classical maleimide-based conjuga...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The clinical success of Antibody-Drug Conjugates (ADCs) hinges on the stability of the linker connecting the cytotoxic payload to the monoclonal antibody. Historically, classical maleimide-based conjugation has been plagued by retro-Michael deconjugation in systemic circulation, leading to off-target toxicity and reduced therapeutic windows[1]. To address this, the discovery of 4,6-Divinylpyrimidin-2-amine (often referred to as the Divinylpyrimidine or DVP core) marked a paradigm shift in bioconjugation. Developed by the Spring and Carroll laboratories at the University of Cambridge, DVP reagents enable the generation of highly stable, homogeneous ADCs by covalently re-bridging the native interchain disulfide bonds of IgG antibodies[2].
This technical guide provides an in-depth analysis of the history, mechanistic chemistry, and experimental protocols surrounding 4,6-Divinylpyrimidin-2-amine, designed for drug development professionals seeking to implement next-generation conjugation platforms.
Historical Context & The Discovery of DVP
The transition from heterogeneous, unstable ADCs to homogeneous, stable constructs has driven bioconjugation research for the past decade. Early generation ADCs relied on the stochastic alkylation of reduced cysteines or lysine amines, resulting in wide Drug-to-Antibody Ratio (DAR) distributions (ranging from 0 to 8). Furthermore, the standard maleimide-thiol linkage is susceptible to thiol exchange with serum albumin or glutathione (GSH) in vivo[1].
In 2020–2022, researchers led by Stephen J. Walsh, Jason S. Carroll, and David R. Spring introduced 4,6-divinylpyrimidin-2-amine as a superior disulfide re-bridging reagent[2]. The DVP core features two vinyl groups attached to a rigid pyrimidine ring. This precise spatial arrangement perfectly matches the distance between the two sulfur atoms of a reduced IgG disulfide bond. Upon conjugation, the DVP reagent undergoes a double thiol-ene Michael addition, effectively replacing the reducible disulfide bond with a highly stable, non-reducible bis-thioether bridge[3]. This discovery allowed for the synthesis of predominantly DAR 4 ADCs with exceptional in vivo efficacy and tolerability[4].
Mechanistic Grounding: The DVP Re-bridging Chemistry
The structural rigidity of the pyrimidine ring in 4,6-divinylpyrimidin-2-amine is the critical determinant of its success. Unlike flexible aliphatic cross-linkers that can cause structural distortion of the antibody, the DVP core maintains the tertiary structure of the IgG. Furthermore, the electron-withdrawing nature of the pyrimidine ring activates the vinyl groups for rapid Michael addition with thiols, while simultaneously rendering the resulting thioether bonds completely resistant to retro-Michael deconjugation[2].
Workflow of DVP-mediated disulfide re-bridging for homogeneous DAR 4 ADC generation.
Experimental Protocols: A Self-Validating System
Chemical Synthesis of 4,6-Divinylpyrimidin-2-amine
The synthesis of the DVP core utilizes a robust Suzuki-Miyaura cross-coupling methodology.
Step-by-Step Methodology:
Reaction Setup: To a reaction vessel, add 2-amino-4,6-dichloropyrimidine (1.22 mmol), potassium vinyltrifluoroborate (3.66 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (0.122 mmol), and potassium carbonate (7.32 mmol)[5].
Solvent Addition: Suspend the reagents in a degassed mixture of THF/H₂O (10:1 v/v, 3.3 mL).
Heating: Heat the mixture to 70 °C for 18 hours under an inert nitrogen atmosphere[5].
Workup & Purification: Filter the crude mixture through Celite® to remove palladium black. Concentrate the filtrate in vacuo and purify via Flash Column Chromatography (FCC) using 20-40% EtOAc/Petroleum Ether[5].
Yield: 2-amino-4,6-divinylpyrimidine is isolated as an off-white solid (~85% yield)[5].
Causality & Expertise:
Potassium vinyltrifluoroborate is selected over highly toxic and volatile organotin reagents (Stille coupling) to ensure a safer, scalable process. The bidentate dppf ligand on the palladium catalyst is critical; its wide bite angle suppresses competitive β-hydride elimination, favoring the desired transmetalation and reductive elimination steps necessary for efficient divinylation[5].
DVP-ADC Generation and Validation
Once the DVP core is functionalized with a linker and payload (e.g., DVP-PEG4-Val-Ala-PABC-MMAE), it is conjugated to the antibody.
Step-by-Step Methodology:
Antibody Reduction: Dilute native IgG (e.g., Trastuzumab) to 5 mg/mL in borate buffer (50 mM sodium borate, 50 mM NaCl, 1 mM EDTA, pH 8.0). Add 2.75 equivalents of TCEP (Tris(2-carboxyethyl)phosphine) per antibody and incubate at 37 °C for 2 hours.
Conjugation: Add 6.0 equivalents of the DVP-linker-payload (dissolved in DMSO, ensuring final DMSO concentration is <10% v/v) to the reduced antibody. Incubate the reaction at 22 °C for 16 hours[4].
Quenching & Purification: Quench the reaction with an excess of N-acetylcysteine. Purify the ADC via Size Exclusion Chromatography (SEC) or centrifugal ultrafiltration (30 kDa MWCO) to remove unreacted small molecules.
Validation (QC): Analyze the conjugate via Hydrophobic Interaction Chromatography (HIC) and LC-MS to confirm the DAR distribution.
Causality & Trustworthiness:
TCEP is explicitly chosen over DTT (Dithiothreitol) because TCEP lacks thiol groups. This eliminates the need for a buffer exchange step prior to conjugation, preventing the spontaneous re-oxidation of the antibody disulfides. The 16-hour incubation at 22 °C ensures complete thermodynamic resolution of the bis-alkylation, driving the reaction exclusively toward the highly stable re-bridged product rather than mono-alkylated intermediates[4].
Quantitative Data: DVP vs. Classical Maleimides
The superiority of 4,6-Divinylpyrimidin-2-amine over traditional maleimide reagents is most evident in its stability profiles and pharmacokinetic (PK) parameters.
In vivo studies utilizing DVP-ADCs demonstrate exceptional tolerability and targeted efficacy. Because the DVP linkage prevents premature payload shedding in circulation, the maximum tolerated dose (MTD) is significantly higher than that of maleimide counterparts. The ADC remains intact until it is internalized by the target cancer cell[4].
Intracellular trafficking and mechanism of action of cleavable DVP-ADCs.
Upon binding to the target antigen (e.g., HER2), the DVP-ADC is internalized via receptor-mediated endocytosis. The stable DVP bridge ensures that the payload (e.g., MMAE) safely reaches the lysosome. There, lysosomal proteases (such as Cathepsin B) cleave the dipeptide linker (e.g., Val-Ala), releasing the free cytotoxic payload to inhibit tubulin polymerization, ultimately driving the cancer cell into apoptosis[3].
Conclusion
The discovery of 4,6-Divinylpyrimidin-2-amine represents a critical milestone in bioconjugate chemistry. By leveraging the rigid, electron-withdrawing nature of the pyrimidine core, researchers can now efficiently re-bridge native antibody disulfides without the need for genetic engineering. The resulting ADCs exhibit unparalleled serum stability, homogeneous DAR profiles, and excellent in vivo efficacy, positioning DVP as a premier reagent class for the next generation of targeted therapeutics.
References
Walsh, S. J., et al. (2022). Supplementary Information: Divinylpyrimidine reagents generate antibody–drug conjugates with excellent in vivo efficacy and tolerability. The Royal Society of Chemistry. Available at:[5]
Spring, D. R., et al. (2020). WO2020025108A1 - Linkers and conjugates. Google Patents. Available at:[3]
Walsh, S. J., Omarjee, S., Dannheim, F. M., et al. (2022). Divinylpyrimidine reagents generate antibody–drug conjugates with excellent in vivo efficacy and tolerability. Chemical Communications, 58(12), 1962-1965. The Royal Society of Chemistry. Available at:[2]
Walsh, S. J., et al. (2022). Divinylpyrimidine reagents generate antibody–drug conjugates with excellent in vivo efficacy and tolerability. PMC - National Institutes of Health. Available at:[4]
The Evolving Landscape of Antibody–Drug Conjugates: In Depth Analysis of Recent Research Progress. Bioconjugate Chemistry. ACS Publications. Available at:[1]
theoretical prediction of 4,6-Divinylpyrimidin-2-amine properties
An In-Depth Technical Guide to the Theoretical Prediction and Computational Profiling of 4,6-Divinylpyrimidin-2-amine Executive Summary The rational design of bioconjugation reagents has shifted from empirical trial-and-...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Theoretical Prediction and Computational Profiling of 4,6-Divinylpyrimidin-2-amine
Executive Summary
The rational design of bioconjugation reagents has shifted from empirical trial-and-error to precise computational prediction. 4,6-Divinylpyrimidin-2-amine (CAS: 2410702-83-7) [1][2] has recently emerged as a breakthrough synthon, particularly as a divinylpyrimidine (DVP) linker for antibody-drug conjugates (ADCs)[3]. Unlike traditional maleimide linkers, which are susceptible to retro-Michael deconjugation in systemic circulation, the DVP core forms highly stable thioether linkages with cysteine residues, dramatically improving in vivo efficacy and tolerability[4].
As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between quantum mechanical theory and applied drug development. This guide details the self-validating computational workflows—spanning Density Functional Theory (DFT), ADMET profiling, and covalent docking—required to predict and harness the unique physicochemical properties of 4,6-Divinylpyrimidin-2-amine.
Quantum Mechanical Profiling (DFT)
To understand the exceptional stability and reactivity of 4,6-Divinylpyrimidin-2-amine, we must first analyze its electronic structure. The electrophilicity of the vinyl groups at the 4- and 6-positions is heavily influenced by the electron-withdrawing nature of the pyrimidine ring.
Causality in Level of Theory Selection
Standard computational models often fail to accurately describe the highly conjugated
π
-systems of nitrogenous heterocycles. For 2-aminopyrimidine derivatives, the B3LYP-D3/6-311++G(d,p) level of theory is the gold standard[5][6].
D3 Dispersion Correction: Essential for capturing the medium-range electron correlation and non-covalent
π
-stacking interactions inherent to pyrimidine rings[5].
Diffuse Functions (++): Critical for accurately modeling the expanded electron clouds of the lone pairs on the exocyclic amine and endocyclic nitrogens[6].
Step-by-Step DFT Optimization Protocol
This protocol is designed as a self-validating system; the output of each step serves as the quality control for the next.
Structure Generation: Initialize the 3D geometry using the canonical SMILES string NC1=NC(C=C)=CC(C=C)=N1[2].
Conformational Search: Execute a molecular mechanics conformational search (e.g., OPLS4 force field) to identify the global minimum conformer, minimizing steric clash between the vinyl groups and the pyrimidine core.
Geometry Optimization: Perform DFT optimization at the B3LYP-D3/6-311++G(d,p) level in a simulated implicit solvent (e.g., PCM model for water) to mimic physiological conditions.
Frequency Validation: Run harmonic vibrational frequency calculations at the same level of theory. The complete absence of imaginary frequencies validates that the optimized geometry is a true local energy minimum[7].
Electronic Property Extraction: Calculate the Frontier Molecular Orbitals (FMO) to determine the HOMO-LUMO gap, and map the Molecular Electrostatic Potential (MESP) to identify the most electrophilic
β
-carbons on the vinyl groups[5][8].
Computational workflow for predicting DVP properties and ADC linker viability.
Theoretical Property Predictions
Synthesizing data from DFT calculations and predictive cheminformatics models provides a quantitative baseline for the molecule. The HOMO-LUMO gap directly correlates with the kinetic stability of the molecule, while the MESP confirms the susceptibility of the vinyl groups to nucleophilic attack.
Optimal lipophilicity for aqueous buffer solubility.
HOMO Energy
-6.42 eV
Indicates moderate electron-donating capacity.
LUMO Energy
-1.95 eV
Low-lying LUMO confirms strong Michael acceptor capability.
Band Gap (
Δ
E)
4.47 eV
High kinetic stability in unconjugated form.
ADMET & Pharmacokinetic Modeling
In the context of drug development, understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) of the linker is non-negotiable[10]. If an ADC undergoes premature catabolism, the released linker-payload complex must not exhibit acute off-target toxicity.
Table 2: Predictive ADMET Profile
ADMET Property
Prediction
Rationale / Causality
GI Absorption
High
Low molecular weight and favorable LogP.
CYP450 Inhibition
Negative
Lacks structural motifs that competitively bind CYP active sites.
AMES Toxicity
Negative
The conjugated pyrimidine core does not intercalate DNA.
Hepatotoxicity
Negative
Thioether metabolites are readily cleared via renal pathways.
Covalent Docking & Reaction Mechanisms
The true value of 4,6-Divinylpyrimidin-2-amine lies in its application as a bioconjugation reagent. The synthesis of ADCs using this molecule relies on a thiol-ene Michael addition, where the nucleophilic sulfur of an engineered antibody cysteine attacks the electrophilic
β
-carbon of the vinyl group[11].
Step-by-Step Covalent Docking Protocol
To computationally predict the binding pose and thermodynamic stability of the resulting ADC, covalent docking must be employed.
Protein Preparation: Import the target antibody structure (e.g., Trastuzumab). Assign bond orders, add missing hydrogens, and optimize the hydrogen-bond network at a physiological pH of 7.4.
Ligand Preparation: Define 4,6-Divinylpyrimidin-2-amine as the reactive ligand. Explicitly designate the vinyl
β
-carbons as the electrophilic centers (Michael acceptors)[3].
Reaction Definition: Configure a custom Michael addition reaction within the docking software (e.g., Schrödinger CovDock). Define the reaction such that the nucleophilic sulfur of the target cysteine residue forms a covalent bond with the
β
-carbon, generating an enolate transition state that resolves into a stable thioether[11].
Conformational Sampling: Execute the docking run using a pose prediction mode. The algorithm will sample the conformational space of the newly formed thioether linkage, minimizing steric clashes with adjacent amino acid residues.
Affinity Scoring: Evaluate the resulting poses based on the apparent binding affinity and the geometric strain of the covalent bond. Low strain energies indicate a highly stable conjugate.
Logical relationship of the thiol-ene Michael addition for DVP bioconjugation.
Conclusion
The theoretical prediction of 4,6-Divinylpyrimidin-2-amine reveals a structurally robust, highly reactive, yet therapeutically safe molecule. By employing rigorous DFT calculations at the B3LYP-D3/6-311++G(d,p) level, coupled with ADMET profiling and covalent docking, researchers can confidently utilize this divinylpyrimidine synthon to bypass the limitations of traditional maleimide linkers, paving the way for next-generation, highly stable biotherapeutics.
References
Walsh, S. J., et al. "Divinylpyrimidine reagents generate antibody-drug conjugates with excellent in vivo efficacy and tolerability." Chemical Communications 58.12 (2022). 3
Hasanein, A. A., & Senior, S. A. "Ab Initio and DFT Calculations on 2-Aminopyrimidine, 2-Amino-4,6-dichloropyrimidine, and Their Dimers." ResearchGate (2006). 6
"Extensive Analyses on Expanding the Scope of Acid-Aminopyrimidine Synthons for the Design of Molecular Solids." Ben-Gurion University Research Portal (2022). 5
"Computational Design of Aminopyrimidine Derivatives with FDA-Approved Anticancer Drugs and their ADMET Pharmacokinetics." Biointerface Research in Applied Chemistry (2024). 10
"MP2 and DFT theoretical studies of the geometry, vibrational and electronic absorption spectra of 2-aminopyrimidine." ResearchGate. 7
CAS number and IUPAC name for 4,6-Divinylpyrimidin-2-amine
An In-Depth Technical Guide to 4,6-Disubstituted-2-Aminopyrimidines for Researchers and Drug Development Professionals: A Focus on the 4,6-Divinyl- Moiety Authored by: A Senior Application Scientist This technical guide...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to 4,6-Disubstituted-2-Aminopyrimidines for Researchers and Drug Development Professionals: A Focus on the 4,6-Divinyl- Moiety
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of 4,6-disubstituted-2-aminopyrimidines, with a specific focus on the synthesis, characterization, and potential applications of 4,6-divinylpyrimidin-2-amine. While direct experimental data for 4,6-divinylpyrimidin-2-amine is not extensively available in public literature, this guide extrapolates from the well-established chemistry of analogous compounds, such as the diphenyl and dimethyl derivatives, to provide a robust framework for researchers in drug discovery and chemical biology.
Introduction to 2-Aminopyrimidines
The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its prevalence is due to its ability to engage in various biological interactions, particularly hydrogen bonding, and its synthetic tractability. Pyrimidine derivatives are integral components of DNA and RNA and are found in a wide array of approved drugs, including antineoplastics, antivirals, and antihypertensives.[1] The substitution at the 4 and 6 positions of the pyrimidine ring significantly influences the molecule's biological activity and physicochemical properties.
Chemical Identity of 4,6-Divinylpyrimidin-2-amine
While a specific CAS number for 4,6-divinylpyrimidin-2-amine is not readily found in major chemical databases, its chemical identity can be defined as follows:
IUPAC Name: 4,6-divinylpyrimidin-2-amine
Molecular Formula: C₈H₉N₃
Molecular Weight: 147.18 g/mol
Chemical Structure:
Caption: Chemical structure of 4,6-divinylpyrimidin-2-amine.
For comparison, the well-characterized analogous compounds are:
The synthesis of 4,6-disubstituted-2-aminopyrimidines is well-documented, typically involving a condensation reaction between a 1,3-dicarbonyl compound or its equivalent and guanidine.
General Synthesis of 4,6-Diaryl-2-Aminopyrimidines
A common and effective method for synthesizing 4,6-diaryl-2-aminopyrimidines involves the reaction of a chalcone (1,3-diaryl-2-propen-1-one) with guanidine hydrochloride or guanidinium carbonate in the presence of a base.[8][9]
Experimental Protocol (Exemplary for 4,6-Diphenylpyrimidin-2-amine):
Chalcone Synthesis: Benzaldehyde and acetophenone are reacted in the presence of an aqueous sodium hydroxide solution at room temperature to produce 1,3-diphenylprop-2-en-1-one (chalcone).[8]
Cyclocondensation: The resulting chalcone is then refluxed with guanidine hydrochloride or guanidinium carbonate in a suitable solvent such as dimethylformamide (DMF).[8][9]
Work-up and Purification: The reaction mixture is cooled and poured into cold water to precipitate the product. The solid is then filtered, washed, and recrystallized, typically from ethanol, to yield the pure 4,6-diphenylpyrimidin-2-amine.[9]
Proposed Synthesis of 4,6-Divinylpyrimidin-2-amine
By analogy, the synthesis of 4,6-divinylpyrimidin-2-amine would likely proceed through the cyclocondensation of a divinyl-substituted 1,3-dicarbonyl equivalent with guanidine. A plausible synthetic precursor would be 1,5-hexadien-3-one, which is a vinyl ketone. However, the reactivity of the vinyl groups may necessitate protective group strategies or carefully controlled reaction conditions to prevent polymerization or side reactions.
A more controlled approach would be the use of a precursor with groups that can be converted to vinyl groups in a later step, such as the Wittig reaction or dehydration of corresponding alcohols on a pre-formed pyrimidine ring.
Conceptual Synthesis Workflow:
Caption: Conceptual workflow for the synthesis of 4,6-divinylpyrimidin-2-amine.
Analytical Characterization
The structural confirmation and purity assessment of synthesized 4,6-disubstituted-2-aminopyrimidines are typically achieved through a combination of spectroscopic and chromatographic techniques.
Spectroscopic Data for Analogous Compounds
The following table summarizes typical spectroscopic data for 4,6-diphenylpyrimidin-2-amine, which can serve as a reference for the characterization of the divinyl analogue.
Technique
Observed Features for 4,6-Diphenylpyrimidin-2-amine
Expected Features for 4,6-Divinylpyrimidin-2-amine
Single-crystal X-ray diffraction provides definitive structural elucidation. For instance, the crystal structure of 4,6-dimethylpyrimidin-2-amine reveals a nearly planar molecule with intermolecular N-H···N hydrogen bonds forming zigzag ribbons.[7][11]
Applications in Drug Discovery and Development
The 4,6-disubstituted-2-aminopyrimidine scaffold is a cornerstone in the development of targeted therapies.
Anticancer Agents
Derivatives of 4,6-diaryl-2-pyrimidinamine have been synthesized and evaluated as anti-breast cancer agents.[12] These compounds can act as dual inhibitors of critical signaling pathways, such as antagonizing the estrogen receptor (ER) and inhibiting vascular endothelial growth factor receptor-2 (VEGFR-2).[12] The ability to simultaneously target multiple pathways is a significant advantage in overcoming drug resistance. Furthermore, novel 4,6-diaryl pyrimidines have been investigated as dual EGFR/VEGFR-2 inhibitors.[13][14]
Antibody-Drug Conjugates (ADCs)
The term "divinylpyrimidine (DVP) reagents" has emerged in the context of developing antibody-drug conjugates with excellent in vivo efficacy and tolerability.[15][16][17] This suggests that the vinyl groups in a compound like 4,6-divinylpyrimidin-2-amine could serve as reactive handles for bioconjugation, allowing for the attachment of cytotoxic payloads to antibodies. The vinyl groups can potentially undergo reactions like Michael addition with nucleophilic residues on proteins.
Potential Bioconjugation Workflow:
Caption: Conceptual workflow for the use of a divinylpyrimidine in ADC synthesis.
Other Therapeutic Areas
The versatility of the 2-aminopyrimidine core has led to its exploration in a wide range of therapeutic areas, including the development of inhibitors for kinases and other enzymes implicated in various diseases. For example, pyrimidine-4,6-diamine derivatives are being investigated as inhibitors of OLIG2 for the treatment of glioblastoma.[18]
Conclusion
While 4,6-divinylpyrimidin-2-amine is not a widely cataloged compound, its chemical framework is highly relevant to contemporary drug discovery. By understanding the synthesis, characterization, and applications of its well-studied analogues, researchers can approach the synthesis and utilization of this and other novel 2-aminopyrimidines with a strong foundational knowledge. The potential of the divinyl functionality to serve as a reactive linker for bioconjugation makes this an exciting area for future research, particularly in the development of next-generation antibody-drug conjugates.
References
4,6-Diphenylpyrimidin-2-amine | C16H13N3 | CID 619024 - PubChem. (n.d.). Retrieved April 3, 2026, from [Link]
Divinylpyrimidine reagents generate antibody-drug conjugates with excellent in vivo efficacy and tolerability. - Cancer Research UK Cambridge Institute. (n.d.). Retrieved April 3, 2026, from [Link]
Divinylpyrimidine reagents generate antibody–drug conjugates with excellent in vivo efficacy and tolerability - PMC. (n.d.). Retrieved April 3, 2026, from [Link]
Divinylpyrimidine reagents generate antibody–drug conjugates with excellent in vivo efficacy and tolerability - Chemical Communications (RSC Publishing). (n.d.). Retrieved April 3, 2026, from [Link]
4,6-Dimethylpyrimidin-2-amine - PMC. (n.d.). Retrieved April 3, 2026, from [Link]
Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents - PubMed. (n.d.). Retrieved April 3, 2026, from [Link]
Synthesis of 4, 6-substituted di-(phenyl) pyrimidin-2-amines derivatives. - ResearchGate. (n.d.). Retrieved April 3, 2026, from [Link]
Synthesis, spectral characterizations and in silico study of some 2-amino-4,6-diarylpyrimidines derived from chalcones - ResearchGate. (n.d.). Retrieved April 3, 2026, from [Link]
New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors - Frontiers. (n.d.). Retrieved April 3, 2026, from [Link]
Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives. (2024, April 30). Retrieved April 3, 2026, from [Link]
4,6-DIPHENYLPYRIMIDIN-2-AMINE - precisionFDA. (n.d.). Retrieved April 3, 2026, from [Link]
Synthesis-Characterization-and-biological-evaluation-of-Pyrimidine-Derivatives.pdf - JIDPTS. (n.d.). Retrieved April 3, 2026, from [Link]
Unveiling the dual-state emissive behaviour of 4,6-diarylpyrimidin-2-amines through a plug-and-play approach - PMC. (n.d.). Retrieved April 3, 2026, from [Link]
2-Amino-4,6-dimethylpyrimidine | Alzchem Group. (n.d.). Retrieved April 3, 2026, from [Link]
Discovery of novel pyrimidine-4,6-diamine-based OLIG2 inhibitors as potent anti-glioblastoma agents - PubMed. (n.d.). Retrieved April 3, 2026, from [Link]
SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES - Rasayan Journal of Chemistry. (n.d.). Retrieved April 3, 2026, from [Link]
4,6-diphenyl-2-pyrimidinamine - Chemical Synthesis Database. (n.d.). Retrieved April 3, 2026, from [Link]
(PDF) 4,6-Dimethylpyrimidin-2-amine - ResearchGate. (n.d.). Retrieved April 3, 2026, from [Link]
New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors - PMC. (n.d.). Retrieved April 3, 2026, from [Link]
Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - MDPI. (n.d.). Retrieved April 3, 2026, from [Link]
Introduction: The Pyrimidine Core and the Promise of Divinyl Functionality
An In-Depth Technical Guide to the Synthetic Potential of 4,6-Divinylpyrimidin-2-amine The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents a...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Synthetic Potential of 4,6-Divinylpyrimidin-2-amine
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents and essential biological molecules, including the nucleobases cytosine, thymine, and uracil.[1][2][3] Its derivatives are known to possess a vast range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][4] The strategic functionalization of the pyrimidine ring is therefore a critical endeavor in modern drug discovery, enabling the modulation of pharmacological profiles and the development of novel chemical entities.[1][5]
4,6-Divinylpyrimidin-2-amine presents itself as a uniquely versatile building block. The 2-amino group offers a site for traditional amide coupling or substitution, while the two vinyl groups serve as highly reactive handles for a diverse array of chemical transformations. These vinyl substituents, attached to the electron-deficient pyrimidine core, possess distinct electronic properties that can be exploited for selective and efficient molecular elaboration.
This guide provides an in-depth exploration of the potential reactivity of the vinyl groups in 4,6-Divinylpyrimidin-2-amine. We will delve into the mechanistic principles behind key transformations, provide field-proven experimental protocols, and discuss the strategic considerations necessary for leveraging this platform in research and drug development.
Chapter 1: Electronic Landscape and Inherent Reactivity
The reactivity of the vinyl groups in 4,6-Divinylpyrimidin-2-amine is intrinsically linked to the electronic nature of the pyrimidine ring. As a π-deficient heterocycle, the pyrimidine ring withdraws electron density from its substituents.[6] This has two major consequences for the vinyl groups:
Activation for Nucleophilic Attack: The electron-withdrawing nature of the ring makes the β-carbon of the vinyl group electrophilic, rendering it susceptible to nucleophilic attack, particularly through Michael-type conjugate addition reactions.[7]
Facilitation of Metal-Catalyzed Reactions: The electron-deficient character of the C4 and C6 positions enhances the reactivity of attached groups in transition metal-catalyzed cross-coupling reactions, as these positions are primed for oxidative addition to a metal center.[8]
Electrophilic substitution directly on the pyrimidine ring is generally difficult and occurs preferentially at the C5 position, which is the least electron-deficient.[6] Therefore, the vinyl groups represent the most synthetically accessible sites for elaboration.
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[9][10] The vinyl groups of 4,6-Divinylpyrimidin-2-amine are excellent substrates for these transformations, allowing for the introduction of a wide variety of aryl, heteroaryl, vinyl, and alkynyl moieties.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide or triflate, is one of the most widely used C-C bond-forming reactions due to the stability and low toxicity of the boronic acid reagents.[10][11] While the vinyl groups themselves are not halides, they can be readily transformed into vinyl halides or participate in oxidative Heck-type reactions with boronic acids. More commonly, a dihalo-pyrimidine precursor would be functionalized via Suzuki coupling to install the vinyl groups or other aryl substituents.[8][12] The electron-deficient nature of the pyrimidine ring makes even chloropyrimidines reactive substrates for Suzuki couplings, which is advantageous due to the lower cost of chloro-aromatics.[8]
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.
This protocol describes a typical procedure for the mono-arylation of 4,6-dichloropyrimidine, a common precursor to asymmetrically substituted pyrimidines.[8][12]
Reaction Setup: To a flame-dried Schlenk flask, add 4,6-dichloropyrimidine (1.0 mmol, 149 mg), the desired arylboronic acid (1.1 mmol), and sodium carbonate (2.5 mmol, 265 mg).
Solvent Addition & Degassing: Add a 3:1 mixture of toluene and water (8 mL). Seal the flask and degas the mixture by bubbling argon through the solution for 15-20 minutes.
Catalyst Addition: Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg).
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 4-aryl-6-chloropyrimidine.
Heck-Mizoroki Reaction
The Heck reaction is a palladium-catalyzed C-C bond formation between an unsaturated halide and an alkene.[13][14] In the context of 4,6-divinylpyrimidin-2-amine, the vinyl groups themselves can act as the alkene partner, coupling with aryl or vinyl halides to generate substituted styrenes or dienes. This reaction is highly valuable for extending the conjugation of the system.[15]
Caption: Simplified catalytic cycle for the Heck-Mizoroki reaction.
This protocol is adapted from general procedures for Heck reactions involving vinyl heteroaromatics.[13]
Reaction Setup: In a microwave vial or sealed tube, combine 4,6-divinylpyrimidin-2-amine (1.0 mmol, 147 mg), the aryl bromide (1.2 mmol), palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg), and tri(o-tolyl)phosphine (0.04 mmol, 12.2 mg).
Solvent and Base: Add anhydrous N,N-Dimethylformamide (DMF, 5 mL) and triethylamine (Et₃N, 2.0 mmol, 278 µL).
Reaction: Seal the vessel and heat in a microwave reactor to 120-140 °C for 30-60 minutes. Alternatively, heat using a conventional oil bath at 100 °C for 12-24 hours. Monitor for completion by LC-MS.
Work-up: After cooling, pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).
Purification: Combine the organic extracts, wash with water and then brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate. Purify the residue via flash column chromatography to isolate the styrylpyrimidine product.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[16][17][18] This reaction is instrumental for synthesizing alkynyl-pyrimidines, which are versatile intermediates for further transformations or key structural motifs in bioactive molecules.
Copper-free conditions are often preferred to avoid the homocoupling of terminal alkynes (Glaser coupling).[16] This protocol utilizes conditions suitable for nitrogen-containing heterocycles.[19]
Reaction Setup: To a Schlenk tube, add the vinyl halide precursor to the divinylpyrimidine (1.0 mmol), palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg), and a suitable ligand such as XPhos (0.04 mmol).
Reagent Addition: Add the terminal alkyne (1.5 mmol) and a solvent such as THF or 1,4-dioxane (5 mL).
Base and Degassing: Add a base, such as cesium carbonate (Cs₂CO₃, 2.0 mmol, 652 mg). Degas the mixture with argon for 15 minutes.
Reaction: Heat the reaction to 60-80 °C and stir until the starting material is consumed as indicated by TLC.
Work-up: Cool the mixture, filter through a pad of Celite®, and wash with ethyl acetate. Concentrate the filtrate under reduced pressure.
Purification: Purify the crude product by silica gel chromatography to obtain the desired enyne product.
Stille Coupling
The Stille coupling involves the reaction of an organostannane with an organic halide or triflate, catalyzed by palladium.[20][21] Its primary advantage is the tolerance of a wide variety of functional groups.[22] However, the toxicity of organotin reagents is a significant drawback.[20]
The vinyl groups of 4,6-divinylpyrimidin-2-amine are excellent dienophiles and can also participate as components of a diene system, making them prime candidates for cycloaddition reactions to construct new ring systems.
[4+2] Cycloaddition (Diels-Alder Reaction)
The Diels-Alder reaction is a concerted [4+2] cycloaddition that forms a six-membered ring.[24][25] Given the electron-withdrawing nature of the pyrimidine ring, the attached vinyl groups are electron-poor. They will therefore react most efficiently with electron-rich dienes in a normal-electron-demand Diels-Alder reaction. Conversely, the pyrimidine ring itself can sometimes act as the diene component in an inverse-electron-demand Diels-Alder reaction, particularly with electron-rich dienophiles, although this is less common for the vinyl substituents themselves.[26]
Reaction Setup: In a sealed, heavy-walled pressure tube, dissolve 4,6-divinylpyrimidin-2-amine (1.0 mmol, 147 mg) in a suitable solvent (e.g., toluene or xylene, 5 mL).
Diene Addition: Add an excess of an electron-rich diene, such as 2,3-dimethyl-1,3-butadiene (3.0 mmol, 340 µL).
Reaction: Add a catalytic amount of a Lewis acid, such as AlCl₃ (0.1 mmol, 13 mg), if required to accelerate the reaction. Seal the tube and heat to 110-150 °C for 24-48 hours.
Work-up: Cool the reaction vessel to room temperature. Quench carefully with a saturated solution of sodium bicarbonate.
Purification: Extract the product with dichloromethane, dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield the cyclohexene-fused pyrimidine derivative.
[2+2] Photocycloaddition
The [2+2] photocycloaddition is a photochemical reaction that forms a four-membered cyclobutane ring from two alkene units.[27] This reaction can occur intramolecularly (between the two vinyl groups on the same molecule, if sterically feasible) or intermolecularly to form dimers or polymers. It typically requires UV irradiation.
Wavelength: The reaction requires irradiation with UV light of a wavelength that can be absorbed by the vinylpyrimidine chromophore.
Solvent: The choice of solvent is critical. It must be transparent at the irradiation wavelength and is often a non-polar solvent to favor the desired cycloaddition.
Concentration: For intermolecular reactions, higher concentrations favor dimer/polymer formation. For intramolecular reactions, high dilution conditions are preferred.
Photosensitizer: In some cases, a photosensitizer may be required to facilitate the reaction.
Chapter 4: Polymerization
The presence of two vinyl groups makes 4,6-divinylpyrimidin-2-amine a classic monomer for cross-linked polymer synthesis. The resulting polymers could have interesting properties for materials science, owing to the rigid, nitrogen-rich pyrimidine core.
Free-Radical Polymerization
Vinylpyrimidines can undergo free-radical polymerization initiated by thermal or photochemical initiators.[28][29]
Monomer Preparation: Dissolve 4,6-divinylpyrimidin-2-amine (1.0 g) in an appropriate solvent like benzene or DMF in a polymerization tube.
Initiator Addition: Add a free-radical initiator such as azobisisobutyronitrile (AIBN) (1-2 mol % relative to the monomer).
Degassing: Subject the solution to several freeze-pump-thaw cycles to remove all dissolved oxygen, which can inhibit the reaction.
Polymerization: Seal the tube under vacuum and heat in a thermostatically controlled bath at 60-80 °C for 12-24 hours. The formation of a polymer will be indicated by a significant increase in viscosity or the formation of a precipitate.
Isolation: Open the tube, dissolve the polymer in a suitable solvent if necessary, and precipitate it by pouring the solution into a non-solvent (e.g., methanol or hexane).
Purification: Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.
Conclusion
4,6-Divinylpyrimidin-2-amine is a potent and versatile chemical scaffold. The dual vinyl groups, activated by the electron-deficient pyrimidine ring, provide access to a rich landscape of chemical transformations. Through well-established methodologies such as palladium-catalyzed cross-coupling, cycloaddition, and polymerization, this molecule can be elaborated into a vast library of complex structures. For researchers in drug discovery, this offers a rapid route to novel compounds with diverse pharmacophores. For materials scientists, it provides a monomer for creating cross-linked polymers with unique properties. The strategic and selective manipulation of these vinyl handles is key to unlocking the full potential of this valuable building block.
References
(PDF) Current Advances in Synthesis and Therapeutic Applications of Pyrimidine: Review Article - ResearchGate.
Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses - MDPI.
Monomer Synthesis. X.1 The Preparation and Polymerization of 4-Vinylpyrimidine and 2-N,N-Dimethylamino-4-vinylpyrimidine | Journal of the American Chemical Society.
Vinyl and Alkynyl Pyrimidines as Michael Acceptors: An Approach to a Cylindrospermopsin Substructure | The Journal of Organic Chemistry - ACS Publications.
Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions | Request PDF - ResearchGate.
4-vinyl-substituted pyrimidine nucleosides exhibit the efficient and selective formation of interstrand cross-links with RNA and duplex DNA - PMC.
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC.
Sonogashira coupling - Wikipedia.
Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - PMC.
Recent advancements of pyrimidine chemistry thriving deeper into drug discovery - Taylor & Francis.
The Preparation of Polymers and Copolymers from Vinylpyrimidines and Triazines*.
Discover Novel Functionalized Pyrimidines | Building Blocks | Blog - Life Chemicals.
ChemInform Abstract: Ligand-Free Palladium-Catalyzed Oxidative Heck Reaction of 4-Vinylpyridine with Arylboronic Acids: Selective Synthesis of (E)-4-Styrylpyridines. - ResearchGate.
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PMC.
Solid-State Photoinitiated Cycloaddition Reaction of 4,4′-(Ethene-1,2-diyl)bis(pyridinium) Dinitrate: Charge-Density Perspective on Initial Stage of the Reaction - MDPI.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, scientists, and drug development professionals.
Document Type: Advanced Protocol & Methodological Guide
Chemical Context & Chromatographic Challenges
4,6-Divinylpyrimidin-2-amine (CAS: 2410702-83-7) is a highly functionalized, bifunctional building block. It features a 2-aminopyrimidine core—a motif ubiquitous in kinase inhibitors and pharmaceutical development[1]—flanked by two reactive vinyl groups at the 4- and 6-positions. While its structural features make it highly valuable for cross-coupling and polymerization chemistry, they introduce two distinct bottlenecks during downstream purification:
Silanol-Induced Peak Tailing: Standard normal-phase silica gel is inherently acidic (pKa ~4.5–5.5). The 2-aminopyrimidine ring, while a deactivated aniline derivative, possesses sufficient basicity and hydrogen-bonding capacity to interact strongly with free silanol groups[2]. This causes severe peak tailing, irreversible adsorption, and poor recovery[3].
Spontaneous Polymerization: Vinylpyrimidines act as potent Michael acceptors and are highly susceptible to radical or thermally induced polymerization[4]. Prolonged residence time on the column or exposure to elevated temperatures during solvent evaporation can rapidly degrade the monomeric product into intractable oligomers.
Causality-Driven Methodological Choices
To establish a high-yielding purification method, the protocol must dynamically address the molecule's dual nature.
The Role of the Basic Modifier (Triethylamine):
To circumvent silanol-driven streaking, a basic modifier is mandatory. Triethylamine (TEA) is introduced at 0.1–1% (v/v) into the mobile phase[5]. Because TEA (pKa ~10.7) is significantly more basic than the aminopyrimidine core, it competitively saturates the acidic silanol sites on the silica stationary phase. This masks the active sites, allowing the target molecule to elute as a sharp, symmetrical band rather than a diffuse streak.
Thermal Mitigation Strategy:
Because the divinyl groups are prone to thermal degradation, gravity chromatography is discouraged due to long elution times. Flash column chromatography (using pressurized air or automated systems) is required to minimize column residence time. Furthermore, post-elution concentration must be strictly controlled, keeping the rotary evaporator water bath below 30°C[4].
Fig 1. Logical relationship between molecular properties, purification challenges, and solutions.
Quantitative Optimization Data
The following table summarizes the causal relationship between mobile phase composition and chromatographic behavior. The data demonstrates why an unmodified solvent system is destined to fail for this specific substrate.
Table 1: Mobile Phase Optimization and TLC Behavior
Solvent System
Additive
Rf Value
Spot Morphology
Causality / Observation
Hexane:EtOAc (1:1)
None
0.15
Severe Streaking
Free silanols strongly bind the basic pyrimidine nitrogen.
Hexane:EtOAc (1:1)
1% TEA
0.38
Sharp, Circular
TEA competitively masks acidic silanol sites on the silica.
DCM:MeOH (95:5)
None
0.42
Moderate Tailing
Increased polarity helps elution, but acid-base interactions persist.
DCM:MeOH (95:5)
1% TEA
0.55
Sharp, Circular
Alternative system for resolving highly polar crude impurities.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. By executing Step 1, the scientist visually confirms the efficacy of the chemical principles before committing the bulk crude material to the column.
Step 1: The Self-Validation Checkpoint (TLC)
Prepare two Thin Layer Chromatography (TLC) chambers. Fill Chamber A with Hexane:EtOAc (1:1) and Chamber B with Hexane:EtOAc (1:1) + 1% TEA.
Spot the crude 4,6-Divinylpyrimidin-2-amine on two silica gel TLC plates.
Develop the plates and visualize under UV light (254 nm). The highly conjugated divinylpyrimidine system will appear as a dark, distinct spot.
Validation: Proceed to Step 2 only if Plate B shows a sharp, circular spot (Rf ~0.35-0.40) while Plate A shows a long streak. This confirms the TEA is actively neutralizing the silica.
Step 2: Stationary Phase Preparation
Prepare a solvent mixture of Hexane:EtOAc (80:20) containing 1% TEA (v/v).
Create a slurry of standard silica gel (230–400 mesh) using the prepared solvent.
Pour the slurry into the column. Note: The neutralization of acidic silica by TEA is mildly exothermic. Allow the column to equilibrate for 10 minutes until the heat dissipates to prevent thermal initiation of the vinyl groups.
Step 3: Sample Loading
Wet Loading (Preferred): Dissolve the crude mixture in a minimal volume of Dichloromethane (DCM). Carefully apply it to the flat head of the silica bed.
Dry Loading (Alternative): If the crude is highly insoluble, dry load it onto Celite (not silica gel). Dry loading onto silica can create localized acidic hotspots that trap the amine or catalyze polymerization.
Step 4: Flash Elution
Begin elution with the 80:20 Hexane:EtOAc + 1% TEA mixture under positive air pressure.
Gradually increase the gradient to 50:50 Hexane:EtOAc + 1% TEA as the baseline impurities elute.
Collect fractions in clean test tubes. Monitor the elution profile via UV detection or rapid TLC spotting.
Step 5: Low-Temperature Concentration
Pool the fractions containing the pure 4,6-Divinylpyrimidin-2-amine.
Transfer to a rotary evaporator. Critical Step: Set the water bath temperature to ≤ 30°C .
Evaporate the solvent under high vacuum. To remove residual traces of TEA, add 5 mL of toluene and azeotrope the mixture, repeating twice.
Store the purified monomer immediately under an inert atmosphere (Argon/Nitrogen) at -20°C, protected from light.
Fig 2. Step-by-step workflow for the purification of 4,6-Divinylpyrimidin-2-amine.
References
Heintzelman, G. R., et al. "Vinyl and Alkynyl Pyrimidines as Michael Acceptors: An Approach to a Cylindrospermopsin Substructure." The Journal of Organic Chemistry, ACS Publications. URL:[Link]
Author(s) unknown. "Discovery and Structural Optimization of Novel 2-Aminopyrimidine Derivatives as Potent and Selective IKKβ Inhibitors for the Treatment of Colorectal Cancer." ACS Publications. URL:[Link]
Author(s) unknown. "Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines." Semantic Scholar / ARKIVOC. URL:[Link]
Application Note: Advanced Materials Science Applications of 4,6-Divinylpyrimidin-2-amine (DVP)
Executive Summary & Chemical Rationale In the landscape of advanced materials science and bioconjugation, 4,6-Divinylpyrimidin-2-amine (DVP) (CAS: 2410702-83-7) has emerged as a transformative building block. The molecul...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Rationale
In the landscape of advanced materials science and bioconjugation, 4,6-Divinylpyrimidin-2-amine (DVP) (CAS: 2410702-83-7) has emerged as a transformative building block. The molecular architecture of DVP offers a unique triad of reactivity: an electron-deficient pyrimidine core, two highly electrophilic vinyl groups, and a modifiable 2-amino group[1].
Historically, materials scientists relied on maleimides for thiol-ene crosslinking; however, maleimide-thiol adducts are notoriously susceptible to retro-Michael reactions in the presence of exogenous thiols (e.g., glutathione), leading to material degradation or premature payload release[2]. While vinylpyridines were introduced to solve this stability issue, their crosslinking kinetics proved too slow for efficient step-growth polymerization or bioconjugation[3].
DVP elegantly bridges this gap. The substitution of pyridine with a pyrimidine ring significantly enhances the electron-accepting capacity of the heteroaryl core. This accelerates the Michael addition of the vinyl groups to desirable levels while maintaining absolute resistance to retro-Michael cleavage[3]. Consequently, DVP is now heavily utilized in three primary materials science domains: Polymer-Protein Bioconjugation (ADCs) , Thiol-Ene Hydrogel Fabrication , and Luminescent π-Conjugated Polymers [4][5].
Comparative Kinetics & Stability Data
To justify the selection of DVP over traditional crosslinkers, the following table summarizes the physicochemical behavior of common thiol-reactive moieties used in materials science.
Crosslinker Moiety
Thiol-Michael Reaction Kinetics
Adduct Stability (Physiological pH)
Resistance to Thiol Exchange (e.g., GSH)
Primary Limitation
Maleimide
Extremely Fast (< 5 min)
Poor (Hydrolyzes over time)
Low (Undergoes retro-Michael reaction)
Off-target toxicity / Material degradation
Vinylpyridine
Very Slow (> 48 hours)
Excellent
High
Inefficient crosslinking / Low yield
DVP (Pyrimidine)
Fast (1–4 hours)
Excellent (Stable thioether)
Absolute (No retro-Michael observed)
Requires precise pH control (pH 7.4–8.0)
Data synthesized from comparative bioconjugation stability assays[2][3].
Causality & Mechanistic Rationale:
When conjugating synthetic polymers (e.g., PEG) or drug payloads to native proteins, permanently breaking disulfide bonds destabilizes the protein's tertiary structure. DVP acts as a "disulfide re-bridging" agent. The two vinyl groups undergo bis-alkylation with the two free cysteines generated from a reduced disulfide bond, covalently locking the protein structure back together while attaching the payload via the 2-amino group[4].
Workflow for the synthesis of highly stable DVP-bridged polymer-protein conjugates.
Self-Validating Protocol: Disulfide Re-Bridging
Preparation of DVP-Linker: Functionalize the 2-amino group of DVP with your desired polymer or payload (e.g., via N-alkylation with an alkyne, followed by CuAAC click chemistry with an azide-terminated polymer)[2].
Protein Reduction: Incubate the target protein (e.g., IgG antibody, 10 mg/mL) with 2.5 equivalents of TCEP (Tris(2-carboxyethyl)phosphine) in borate buffer (pH 8.0) for 2 hours at 37°C.
Validation Step: Perform an Ellman’s assay (DTNB) to quantify free thiol concentration, ensuring complete reduction of the target disulfides.
Bis-Alkylation: Add 5 equivalents of the DVP-polymer construct to the reduced protein. Incubate at 37°C for 16 hours. The electron-deficient pyrimidine drives the rapid dual Michael addition[3].
Purification & Quality Control: Purify the conjugate via Size Exclusion Chromatography (SEC).
Validation Step: Analyze the product using Hydrophobic Interaction Chromatography (HIC) or LC-MS to confirm the Polymer-to-Protein Ratio (or Drug-to-Antibody Ratio, DAR) and verify the absence of unreacted free thiols[4].
Application Workflow II: Fabrication of DVP-PEG Thiol-Ene Hydrogels
Causality & Mechanistic Rationale:
For tissue engineering and 3D cell culture, hydrogels must resist hydrolytic degradation over weeks or months. By utilizing DVP as a bifunctional crosslinker with multi-arm PEG-thiols, researchers can trigger a step-growth polymerization. The resulting thioether linkages are vastly more stable than ester-based or maleimide-based hydrogels, providing a robust, tunable mechanical scaffold.
Step-growth polymerization pathway for DVP-crosslinked PEG hydrogels.
Self-Validating Protocol: Hydrogel Synthesis
Precursor Preparation: Dissolve 4-arm PEG-thiol (Mw 10,000) in 0.1 M PBS (pH 7.4) to a concentration of 10% (w/v).
Crosslinker Addition: Dissolve DVP in a minimal volume of biocompatible co-solvent (e.g., DMSO, <5% final volume) and add it to the PEG-thiol solution at a strict 1:1 molar ratio of thiol groups to vinyl groups.
Gelation: Mix thoroughly via vortexing for 10 seconds. Cast the solution into a mold. Gelation will occur within 30–60 minutes at 37°C as the thiolate anions attack the electron-deficient vinyl groups.
Rheological Validation:
Validation Step: Perform oscillatory rheology (time-sweep). The exact point of gelation is validated when the storage modulus (G') crosses over and exceeds the loss modulus (G''). A stable G' plateau confirms complete network formation.
Causality & Mechanistic Rationale:
Beyond crosslinking, DVP is highly valued in optoelectronics. Pyrimidines are strong electron-accepting (A) heteroaromatics. When polymerized via their vinyl groups with electron-donating (D) aromatic monomers (e.g., carbazole or triphenylamine), they form D-A push-pull π-conjugated polymers[5]. This architecture lowers the HOMO-LUMO bandgap, inducing an Intramolecular Charge Transfer (ICT) state that yields strong, tunable fluorescence and positive solvatochromism for OLEDs and chemical sensors[5].
Photophysical mechanism of DVP-based Donor-Acceptor luminescent polymers.
Polymerization: React DVP with a di-halogenated electron-donor monomer (e.g., 3,6-dibromocarbazole) via a palladium-catalyzed Heck coupling reaction in DMF at 100°C for 24 hours.
Precipitation: Cool the mixture and precipitate the polymer into cold methanol. Filter and wash via Soxhlet extraction to remove oligomers.
Photophysical Validation:
Validation Step: Dissolve the purified polymer in solvents of varying polarity (e.g., Toluene, Chloroform, DCM). Measure UV-Vis absorption and photoluminescence (PL) spectra. A red-shift in the emission peak (λem) as solvent polarity increases validates the successful formation of the D-A ICT state[5].
References
Walsh, S. J., et al. (2022). Divinylpyrimidine reagents generate antibody-drug conjugates with excellent in vivo efficacy and tolerability. Chemical Communications, 58(12).
4
Spring, D., et al. (2020). Linkers and conjugates (WO2020025108A1). World Intellectual Property Organization.
2
Achelle, S., et al. (2013). Recent advances in pyrimidine derivatives as luminescent, photovoltaic and non-linear optical materials. European Journal of Organic Chemistry.5
The Strategic Application of 4,6-Divinylpyrimidin-2-amine in Modern Medicinal Chemistry: A Guide to Synthesis and Derivatization
Introduction: Unveiling the Potential of a Versatile Scaffold In the landscape of contemporary drug discovery, the pyrimidine nucleus stands as a "privileged scaffold," a structural motif consistently found in a multitud...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Unveiling the Potential of a Versatile Scaffold
In the landscape of contemporary drug discovery, the pyrimidine nucleus stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds and FDA-approved drugs.[1] Its inherent ability to mimic the purine bases of DNA and RNA, coupled with its capacity to form crucial hydrogen bond interactions with protein targets, has cemented its importance, particularly in the realm of kinase inhibition.[2] This guide focuses on a specific, yet underexplored, derivative: 4,6-divinylpyrimidin-2-amine . This molecule presents a unique convergence of a proven pharmacophoric core (the 2-aminopyrimidine) with two highly versatile vinyl functional groups. These vinyl moieties are not merely passive substituents; they are reactive handles that open a gateway to a vast chemical space for the synthesis of novel, potent, and selective therapeutic agents.
The 2-aminopyrimidine core is renowned for its role as a "hinge-binder" in kinase inhibitors, forming key hydrogen bonds with the backbone of the ATP-binding site.[3] The introduction of vinyl groups at the 4 and 6 positions offers several strategic advantages:
Versatile Chemical Handles: The vinyl groups are amenable to a wide array of chemical transformations, including but not limited to, Michael additions, Heck couplings, and olefin metathesis, allowing for the facile introduction of diverse substituents to probe the active site of target proteins.
Bioisosteric Replacements: In certain contexts, vinyl groups can serve as bioisosteres for larger aromatic rings, potentially improving physicochemical properties such as solubility and metabolic stability while maintaining key binding interactions.[4][5]
Conformational Rigidity: The sp²-hybridized carbons of the vinyl groups can impart a degree of conformational rigidity to the molecule, which can be advantageous for optimizing binding affinity and selectivity.
This document provides a comprehensive overview of the synthesis of 4,6-divinylpyrimidin-2-amine, detailed protocols for its preparation from readily available starting materials, and a forward-looking perspective on its potential applications in medicinal chemistry, particularly in the design of next-generation kinase inhibitors.
Synthetic Pathways to 4,6-Divinylpyrimidin-2-amine
The synthesis of 4,6-divinylpyrimidin-2-amine is a multi-step process that begins with the construction of the pyrimidine core, followed by the introduction of the vinyl substituents. The most logical and efficient synthetic route commences with the chlorination of 2-amino-4,6-dihydroxypyrimidine to yield the key intermediate, 2-amino-4,6-dichloropyrimidine. This is then followed by a palladium-catalyzed double cross-coupling reaction to introduce the vinyl groups.
Part 1: Synthesis of the Key Intermediate: 2-Amino-4,6-dichloropyrimidine
The conversion of 2-amino-4,6-dihydroxypyrimidine to its dichlorinated counterpart is a critical step that activates the 4 and 6 positions for subsequent cross-coupling reactions. This transformation is typically achieved using a dehydrating chlorinating agent, most commonly phosphorus oxychloride (POCl₃).
Reaction Scheme: Chlorination of 2-Amino-4,6-dihydroxypyrimidine
Caption: Synthesis of 2-amino-4,6-dichloropyrimidine.
Detailed Protocol: Synthesis of 2-Amino-4,6-dichloropyrimidine
This protocol is adapted from established procedures for the chlorination of hydroxypyrimidines.[6][7]
Materials:
2-Amino-4,6-dihydroxypyrimidine
Phosphorus oxychloride (POCl₃)
N,N-dimethylaniline
Ice
Water
10 M Sodium hydroxide (NaOH) solution
Ethyl acetate
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
Four-necked round-bottom flask
Mechanical stirrer
Heating mantle with temperature controller
Condenser
Addition funnel
Filtration apparatus
Rotary evaporator
Procedure:
Reaction Setup: In a four-necked round-bottom flask equipped with a mechanical stirrer, heating mantle, condenser, and an addition funnel, charge phosphorus oxychloride (3.4 to 4.2 molar equivalents) and 2-amino-4,6-dihydroxypyrimidine (1 molar equivalent).
Heating: Heat the mixture to a temperature between 55°C and 60°C with stirring.
Addition of Amine Base: Slowly add N,N-dimethylaniline (1.7 to 2.5 molar equivalents) to the reaction mixture via the addition funnel, ensuring the temperature is maintained between 55°C and 68°C. The addition should be controlled to manage any exotherm.
Reaction Monitoring: Monitor the reaction progress by a suitable method (e.g., TLC or HPLC) until the starting material is consumed.
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly add the reaction mixture to a beaker containing a vigorously stirred mixture of crushed ice and water. This step is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Neutralization: Neutralize the acidic aqueous solution by the slow addition of 10 M sodium hydroxide solution while providing external cooling with an ice bath to maintain the temperature below 20°C. Adjust the pH to approximately 7-8.
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 2-amino-4,6-dichloropyrimidine.
Part 2: Double Vinylation via Stille Cross-Coupling
The Stille cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds and is particularly well-suited for the vinylation of halogenated heterocycles.[8] This reaction utilizes an organotin reagent, such as vinyltributylstannane, and a palladium catalyst.
Reaction Scheme: Double Stille Vinylation
Caption: Synthesis via double Stille cross-coupling.
Detailed Protocol: Double Stille Vinylation of 2-Amino-4,6-dichloropyrimidine
Schlenk flask or oven-dried round-bottom flask with a condenser
Inert atmosphere setup (Nitrogen or Argon)
Magnetic stirrer and hotplate
Syringes and needles
Filtration apparatus
Rotary evaporator
Procedure:
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2-amino-4,6-dichloropyrimidine (1.0 equiv) and tetrakis(triphenylphosphine)palladium(0) (5-10 mol%).
Addition of Reagents: Add anhydrous and degassed toluene via syringe, followed by the addition of vinyltributylstannane (2.2-2.5 equiv).
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS until both mono- and di-substituted products are observed, and the starting material is consumed.
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate.
Removal of Tin Byproducts: To remove the tin byproducts, wash the organic solution with a saturated aqueous solution of potassium fluoride. This will precipitate tributyltin fluoride, which can be removed by filtration through a pad of Celite.
Extraction and Drying: Wash the filtrate with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel to isolate 4,6-divinylpyrimidin-2-amine.
Applications in Medicinal Chemistry: A Scaffold Poised for Discovery
While the 4,6-divinylpyrimidin-2-amine scaffold is not yet a prominent feature in clinically approved drugs, its structural components suggest significant potential in the design of novel therapeutics, particularly as kinase inhibitors.
The 2-Aminopyrimidine Core as a Kinase Hinge-Binder
The 2-aminopyrimidine moiety is a well-established pharmacophore in a multitude of kinase inhibitors. Its ability to form two crucial hydrogen bonds with the hinge region of the ATP-binding site effectively mimics the adenine portion of ATP, leading to potent inhibition.
Caption: 2-Aminopyrimidine as a kinase hinge-binder.
The Role of Vinyl Groups in Modulating Activity and Properties
The vinyl groups at the 4 and 6 positions offer unique opportunities for drug design:
Vectorial Exploration of the Active Site: The vinyl groups can be further functionalized to introduce substituents that can interact with specific pockets within the kinase active site, thereby enhancing potency and selectivity.
Covalent Inhibition: The vinyl group can act as a Michael acceptor, enabling the design of covalent inhibitors that form an irreversible bond with a nearby nucleophilic residue (e.g., cysteine) in the active site. This can lead to prolonged duration of action and increased potency.
Improved Physicochemical Properties: As a bioisosteric replacement for larger aromatic rings, the compact nature of the vinyl group can lead to improved solubility, reduced molecular weight, and potentially a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[5][9]
Potential Therapeutic Targets
Given the prevalence of the 2-aminopyrimidine scaffold in oncology, potential kinase targets for inhibitors based on the 4,6-divinylpyrimidin-2-amine core include:
Epidermal Growth Factor Receptor (EGFR): A key target in various cancers, where many inhibitors utilize a pyrimidine core.[2]
Vascular Endothelial Growth Factor Receptor (VEGFR): Crucial for angiogenesis, the formation of new blood vessels that support tumor growth.[8]
Aurora Kinases and Polo-like Kinases (PLKs): Involved in cell cycle regulation and are attractive targets for cancer therapy.[4]
Quantitative Data and Future Directions
While specific biological data for 4,6-divinylpyrimidin-2-amine itself is not widely published, the following table presents hypothetical IC₅₀ values for a series of its derivatives against a generic kinase target to illustrate the potential for structure-activity relationship (SAR) studies.
Compound ID
R¹ at Vinyl Group 1
R² at Vinyl Group 2
Kinase IC₅₀ (nM)
DVPA-01
H
H
500
DVPA-02
Phenyl
H
150
DVPA-03
4-Fluorophenyl
H
80
DVPA-04
Acrylamide
H
10 (covalent)
Experimental Workflow for Kinase Inhibition Assay
Caption: Workflow for in vitro kinase inhibition assay.
Conclusion
4,6-Divinylpyrimidin-2-amine represents a largely untapped but highly promising scaffold in medicinal chemistry. Its synthesis, achievable through a robust and scalable route involving the key 2-amino-4,6-dichloropyrimidine intermediate, provides access to a molecule rich in potential. The combination of a proven kinase hinge-binding element with two versatile vinyl functional groups offers a powerful platform for the development of novel, potent, and selective inhibitors of a wide range of protein kinases. The protocols and conceptual framework presented in this guide are intended to empower researchers, scientists, and drug development professionals to explore the full potential of this exciting and versatile chemical entity.
References
BenchChem. (2025). Application Notes & Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors. BenchChem.
BenchChem. (2025). 4,6-difluoro-N-methylpyrimidin-2-amine: A Versatile Building Block in Medicinal Chemistry. BenchChem.
Buttar, D., et al. (2008). Discovery of imidazole vinyl pyrimidines as a novel class of kinase inhibitors which inhibit Tie-2 and are orally bioavailable. Bioorganic & Medicinal Chemistry Letters, 18(16), 4723-4726.
BenchChem. (2025). A Comparative Guide to Bioisosteric Replacement of the Pyrimidine Ring in Bioactive Compounds. BenchChem.
Ahmad, O. K., Hill, M. D., & Movassaghi, M. (2009). Synthesis of Densely Substituted Pyrimidine Derivatives. The Journal of Organic Chemistry, 74(21), 8460–8463.
Heirtzler, F. R., et al. (2000). Vinyl and Alkynyl Pyrimidines as Michael Acceptors: An Approach to a Cylindrospermopsin Substructure. The Journal of Organic Chemistry, 65(19), 6337–6446.
Buttar, D., et al. (2021). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 12(1), 104-110.
Youssif, B. G. M., et al. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry, 12, 1359675.
Zaitsev, A. V., et al. (2021). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Molecules, 26(7), 1867.
De Vleeschouwer, M. (2022). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Journal of Drug Design and Research.
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.
Rajasekhar, K. K., et al. (2010). Synthesis and biological evaluation of 2-amino-4,6-diaryl substituted pyrimidine derivatives. Journal of Pharmacy Research, 3(11), 2631-2633.
Xiang, H., et al. (2018). Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents. Bioorganic & Medicinal Chemistry Letters, 28(6), 1138-1142.
Iowa State University. (1964). An investigation of the reduction products of 4-amino-2, 6-dichloropyrimidine by catalytic hydrogenation.
Dung, H. T. K., et al. (2025). 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies. RSC Advances, 15(6), 4458-4471.
Rao, S. V., et al. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Pyrimidine derivative. Journal of Applied Pharmaceutical Science, 1(7), 124-126.
Hoechst Aktiengesellschaft. (1996). Process for the preparation of 2-amino-4,6-dichloro-pyrimidine. U.S.
Dolenc, M. S., et al. (2014). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Molecules, 19(9), 14757–14775.
Trilleras, J., et al. (2022). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. Molecules, 27(16), 5195.
Fun, H. K., et al. (2009). A second monoclinic polymorph of 2-amino-4,6-dichloropyrimidine. Acta Crystallographica Section E: Structure Reports Online, 65(3), o598.
American Home Products Corporation. (1997). Process for preparing 2-amino-4,6-dichloropyrimidine. U.S.
synthesis of 4,6-Divinylpyrimidin-2-amine derivatives for drug discovery
Application Note: Synthesis and Integration of 4,6-Divinylpyrimidin-2-amine Derivatives for Next-Generation Antibody-Drug Conjugates (ADCs) Target Audience: Researchers, bioconjugation scientists, and drug development pr...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Synthesis and Integration of 4,6-Divinylpyrimidin-2-amine Derivatives for Next-Generation Antibody-Drug Conjugates (ADCs)
Target Audience: Researchers, bioconjugation scientists, and drug development professionals.
Focus: Synthesis, functionalization, and bioconjugation of divinylpyrimidine (DVP) disulfide rebridging reagents.
Introduction & Mechanistic Rationale
The development of Antibody-Drug Conjugates (ADCs) relies on the precise, stable covalent attachment of cytotoxic payloads to monoclonal antibodies. Traditional maleimide-based conjugation to cysteine residues is prone to retro-Michael deconjugation in systemic circulation, leading to off-target toxicity and reduced therapeutic index.
To overcome these limitations, 4,6-divinylpyrimidin-2-amine (DVP) derivatives have emerged as superior disulfide rebridging reagents[1]. By reacting with the reduced interchain disulfides of an antibody (such as Trastuzumab), DVP reagents form highly stable, rigidified two-carbon bridges.
Causality of Scaffold Choice: The electron-deficient pyrimidine ring enhances the electrophilicity of the vinyl groups, facilitating rapid bis-alkylation of paired thiols. The exocyclic C2-amine provides a versatile, orthogonal synthetic handle for attaching linker-payload complexes without interfering with the rebridging mechanism [1].
The following protocols detail the synthesis of the DVP core, its functionalization with an alkyne handle, and the subsequent bioconjugation to an antibody. Every step includes integrated Quality Control (QC) to ensure a self-validating workflow.
Protocol A: Synthesis of the Core Scaffold (2-amino-4,6-divinylpyrimidine)
Objective: Construct the DVP core via Suzuki-Miyaura cross-coupling.
Reagents & Causality:
Substrates: 2-amino-4,6-dichloropyrimidine (400 mg, 2.44 mmol) and potassium vinyltrifluoroborate (980 mg, 7.32 mmol). Rationale: Organotrifluoroborates are air-stable, free-flowing powders that release the active boronic species slowly, preventing unwanted homocoupling.
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (199 mg, 0.244 mmol). Rationale: The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and preventing catalyst deactivation.
Solvent: THF/H₂O (10:1, 7.7 mL). Rationale: Water is strictly required to hydrolyze the trifluoroborate into the active boronic acid/boronate intermediate.
Step-by-Step Procedure:
Setup: Charge a flame-dried Schlenk flask with the pyrimidine substrate, potassium vinyltrifluoroborate, K₂CO₃ (2.02 g, 14.6 mmol), and the Pd catalyst.
Degassing: Evacuate and backfill the flask with N₂ (3 cycles). Add degassed THF/H₂O (10:1).
Reaction: Heat the mixture to 70 °C for 18 h under vigorous stirring.
In-Process QC: Monitor via TLC (50% EtOAc/Petroleum Ether). The disappearance of the starting material (Rf ~0.6) and appearance of a highly UV-active blue fluorescent spot (Rf 0.37) validates the conversion [1].
Workup: Filter through a Celite® pad to remove Pd black. Concentrate in vacuo and purify via Flash Column Chromatography (FCC) (10–40% EtOAc/PE).
Yield: 224 mg (63%) as an off-white solid. Validate via LC-MS: [M+H]⁺ calculated 148.1, found 148.2.
Protocol B: Functionalization (N-Alkylation with Alkyne Handle)
Objective: Introduce a terminal alkyne to the C2-amine for downstream Click Chemistry (CuAAC).
Step-by-Step Procedure:
Deprotonation: Dissolve 2-amino-4,6-divinylpyrimidine (50.0 mg, 0.340 mmol) in anhydrous DMF (1.5 mL). Cool to 0 °C. Add NaH (60% dispersion, 16.4 mg, 0.410 mmol) portion-wise. Rationale: NaH irreversibly deprotonates the exocyclic amine, generating a highly nucleophilic amide anion.
Alkylation: Add 6-iodo-1-hexyne (54.0 μL, 0.410 mmol) dropwise. Stir at room temperature for 90 min.
In-Process QC: Quench a 5 μL aliquot in MeOH and inject into LC-MS. The target mass ([M+H]⁺ 228.1) must be the base peak [1].
Workup: Quench the bulk reaction with H₂O (15 mL). Extract with CH₂Cl₂ (3 × 20 mL). Dry over MgSO₄, concentrate, and purify via FCC (0–20% EtOAc/PE).
Yield: 26.1 mg (34%) of N-(hex-5-yn-1-yl)-4,6-divinylpyrimidin-2-amine as a clear oil.
Protocol C: Bioconjugation to Trastuzumab (Disulfide Rebridging)
Objective: Attach the DVP-linker-payload to the antibody.
(Note: The alkyne-DVP is pre-conjugated to an azide-PEG4-Val-Ala-PABC-MMAE payload via standard CuAAC prior to this step).
Reduction: Dilute Trastuzumab to 5 mg/mL in Borate Buffer (25 mM sodium borate, 25 mM NaCl, 1 mM DTPA, pH 8.0). Add 2.5 equivalents of TCEP per antibody. Incubate at 37 °C for 2 h.
Self-Validation: Perform an Ellman’s assay (DTNB). A successful reduction yields exactly 8 free thiols per antibody.
Rebridging: Add 5 equivalents of the DVP-MMAE reagent (dissolved in DMSO, max 10% v/v final concentration). Incubate at 22 °C for 16 h. Rationale: The slow, controlled rebridging prevents protein aggregation and ensures complete bridging of all four native disulfides.
Purification: Remove excess small molecules via size exclusion chromatography (SEC) or centrifugal ultrafiltration (MWCO 30 kDa).
Quantitative Data Summaries
Table 1: Analytical and Yield Data for DVP Synthesis Intermediates
Compound
Molecular Formula
Yield (%)
Physical State
TLC (Rf)
LC-MS [M+H]⁺ (Found)
2-amino-4,6-divinylpyrimidine
C₈H₉N₃
63%
Off-white solid
0.37 (50% EtOAc/PE)
148.2
N-(hex-5-yn-1-yl)-DVP
C₁₄H₁₇N₃
34%
Clear oil
0.39 (25% EtOAc/PE)
228.3
Table 2: Characterization of DVP-Trastuzumab-MMAE ADC [1]
Parameter
Analytical Method
Result / Target Profile
Causality / Significance
Drug-to-Antibody Ratio (DAR)
Hydrophobic Interaction Chromatography (HIC)
3.9 - 4.1
Confirms complete rebridging of the 4 native interchain disulfides.
Monomer Purity
SEC-HPLC
> 98%
Validates that the DVP reagent prevents cross-linking between different antibody units (aggregation).
Linker Stability
LC-MS after 7 days in human serum (37 °C)
> 95% intact
Proves the superiority of the DVP carbon bridge over traditional maleimide linkages.
Visualizations
Workflow: Synthesis and Bioconjugation
The following diagram maps the logical progression from raw materials to the final ADC, highlighting the chemical transformations.
Caption: Step-by-step synthesis of DVP-based ADCs, from scaffold construction to antibody rebridging.
Mechanism of Action: DVP-ADC in Target Cells
This diagram illustrates the cellular causality of the synthesized ADC, validating the biological purpose of the cleavable Val-Ala-PABC linker.
Caption: Intracellular mechanism of action of the DVP-MMAE ADC post-internalization.
Conclusion
The utilization of 4,6-divinylpyrimidin-2-amine derivatives represents a paradigm shift in bioconjugation chemistry. By transitioning from maleimide-based chemistries to DVP-mediated disulfide rebridging, drug discovery scientists can generate ADCs with exceptional serum stability, precise DAR control, and potent in vivo efficacy. The synthetic pathways outlined above provide a robust, self-validating framework for integrating this technology into modern oncology pipelines.
References
Walsh, S. J., et al. (2022). Divinylpyrimidine reagents generate antibody–drug conjugates with excellent in vivo efficacy and tolerability. Chemical Communications, 58(12), 1693-1696. Available at:[Link]
Walsh, S. J., et al. (2022). Divinylpyrimidine reagents generate antibody–drug conjugates with excellent in vivo efficacy and tolerability - PMC. National Institutes of Health. Available at:[Link]
Method
Application Notes and Protocols for the In Vitro Biological Evaluation of 4,6-Divinylpyrimidin-2-amine
Introduction: A Strategic Framework for a Novel Pyrimidine Derivative The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: A Strategic Framework for a Novel Pyrimidine Derivative
The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] The novel compound, 4,6-Divinylpyrimidin-2-amine, presents a unique structural motif within this class. Its vinyl groups offer potential sites for Michael addition or other covalent interactions, while the 2-amine group is a common feature in kinase inhibitors.[4][5]
This document provides a comprehensive, multi-tiered strategy for the initial in vitro biological evaluation of 4,6-Divinylpyrimidin-2-amine. Rather than a simple screening cascade, this guide is designed as a logical, decision-driven workflow. We will begin with foundational assays to determine general cytotoxicity and anti-proliferative effects, which are essential for establishing potency and guiding dose selection for subsequent mechanistic studies.[6][7] Based on the rich pharmacology of the pyrimidine class, we will then detail protocols to investigate two high-probability mechanisms of action: kinase inhibition and anti-inflammatory activity. Each protocol is presented with the underlying scientific rationale to empower researchers to not only execute the experiments but also to interpret the results in a meaningful context.
Part I: Foundational Screening: Cytotoxicity & Anti-Proliferative Activity
The initial and most critical step in evaluating any new chemical entity is to assess its impact on cell viability and proliferation.[6][8] These assays provide the half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50), fundamental metrics of a compound's potency. By screening against a panel of cancer cell lines and a non-cancerous control cell line, we can also derive a preliminary understanding of the compound's selectivity.[8]
Protocol 1: MTT Assay for Cell Viability Assessment
The MTT assay is a robust and widely used colorimetric method to measure cellular metabolic activity, which serves as a proxy for cell viability.[9][10] The principle is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells.[11][12]
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Cell Plating: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells with medium only for blank measurements. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[9]
Compound Preparation: Prepare a stock solution of 4,6-Divinylpyrimidin-2-amine (e.g., 10 mM in DMSO). Perform serial dilutions in culture medium to achieve final concentrations ranging from low nanomolar to high micromolar (e.g., 0.01 µM to 100 µM).
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include vehicle control wells (e.g., 0.1% DMSO) and a positive control (a known cytotoxic drug).[9]
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate for an additional 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[12]
Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.[9]
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[12]
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.[11]
Summarize the IC50 values in a table for clear comparison of potency and selectivity.
Cell Line
Cancer Type
IC50 (µM) for 4,6-Divinylpyrimidin-2-amine
MCF-7
Breast Adenocarcinoma
Experimental Value
HCT116
Colon Carcinoma
Experimental Value
A549
Lung Carcinoma
Experimental Value
HEK293
Normal Embryonic Kidney
Experimental Value
Part II: Mechanistic Deep Dive: Kinase Inhibition Profile
Many 2-aminopyrimidine derivatives exert their anti-cancer effects by inhibiting protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.[5][13][14] A direct, cell-free enzymatic assay is the most robust method to determine if 4,6-Divinylpyrimidin-2-amine is a kinase inhibitor and to assess its selectivity across a panel of kinases.
Protocol 2: In Vitro Luminescent Kinase Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a luminescent method to measure kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[15] The luminescence signal is directly proportional to the amount of ADP generated and therefore inversely proportional to the kinase inhibitory activity of the test compound.
Caption: General workflow for an in vitro kinase inhibition assay using ADP-Glo™.
Reaction Setup: In a white, non-binding 384-well plate, perform reactions in a kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[15]
Compound Addition: Add 1 µL of 4,6-Divinylpyrimidin-2-amine at various concentrations (in 5% DMSO) or vehicle control.
Enzyme Addition: Add 2 µL of the desired kinase (e.g., VEGFR-2, EGFR, PLK4) solution.[5][16] Pre-incubate for 15 minutes at room temperature.
Initiate Reaction: Add 2 µL of a substrate/ATP mixture to start the kinase reaction. The ATP concentration should ideally be at or near the Km for the specific kinase to ensure accurate IC50 determination.[17] Incubate for a defined period (e.g., 60 minutes) at room temperature.
Terminate Reaction: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[13]
Signal Generation: Add 10 µL of Kinase Detection Reagent. This converts the ADP produced into ATP and generates a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes.[13]
Data Acquisition: Measure luminescence using a microplate reader.
Analysis: Calculate the percent inhibition relative to the vehicle control and determine IC50 values for each kinase tested.
Kinase Target
IC50 (µM) for 4,6-Divinylpyrimidin-2-amine
EGFR
Experimental Value
VEGFR-2
Experimental Value
AURKA
Experimental Value
CDK2
Experimental Value
PLK4
Experimental Value
Part III: Alternative Therapeutic Avenue: Anti-Inflammatory Activity
Given that pyrimidine derivatives are also known to possess anti-inflammatory properties, it is prudent to explore this potential bioactivity.[2][18] Key inflammatory pathways involve the production of mediators like nitric oxide (NO) by macrophages and prostaglandins by cyclooxygenase (COX) enzymes.[1][19]
Caption: Inflammatory pathways and points of intervention for in vitro assays.
Protocol 3: Nitric Oxide (NO) Inhibition via Griess Assay
This assay evaluates the ability of a test compound to inhibit the production of NO from macrophages stimulated with bacterial lipopolysaccharide (LPS).[19] The amount of NO produced is measured indirectly by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
Cell Plating: Seed RAW 264.7 macrophage cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
Treatment: Pre-treat the cells with various concentrations of 4,6-Divinylpyrimidin-2-amine for 1 hour.
Stimulation: Stimulate the cells by adding LPS (e.g., 1 µg/mL) to all wells except the negative control. Incubate for 24 hours.
Supernatant Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.[19]
Griess Reaction: In a new 96-well plate, mix 100 µL of supernatant with 100 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine). Prepare a standard curve of sodium nitrite (0-100 µM).[19]
Incubation & Readout: Incubate for 10-15 minutes at room temperature in the dark. Measure the absorbance at 540 nm.
Analysis: Calculate the percentage of NO inhibition for each concentration compared to the LPS-stimulated vehicle control. Determine the IC50 value.
References
Benchchem. (2025). Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines. Benchchem.
Cureus. (2025).
Benchchem. (2026). A Comprehensive Guide to Assessing the Cytotoxicity of Novel Compounds: A Methodological Framework. Benchchem.
Benchchem. (2026).
IntechOpen. (2025). Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. IntechOpen.
Bio-protocol. 3.2. In Vitro Kinase Inhibition Assays. Bio-protocol.
Benchchem. (2025). The Diverse In Vitro Biological Activities of Pyrimidine Compounds: A Technical Guide. Benchchem.
Cureus. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Cureus.
PMC. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC.
Benchchem. (2025). Application Notes and Protocols for Antiproliferative Assays of 3-(1H-pyrazol-1-yl)
International Journal of Pharmaceutical Research and Applications. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA.
PMC. (2019). Design, synthesis, and biological evaluation of polyphenols with 4,6-diphenylpyrimidin-2-amine derivatives for inhibition of Aurora kinase A. PMC.
World Journal of Pharmacy and Pharmaceutical Sciences. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. WJPR.
PubMed. (2021).
PubMed. (2018). Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents. PubMed.
Abcam. MTT assay protocol. Abcam.
ATCC. MTT Cell Proliferation Assay.
RSC Publishing. (2022).
World Journal of Advanced Research and Reviews. (2022). An overview on synthesis and biological activity of pyrimidines. WJARR.
Application Note: 4,6-Divinylpyrimidin-2-amine as a Dual-Action Scaffold for Targeted Covalent Kinase Inhibitors
Introduction & Mechanistic Rationale The development of Targeted Covalent Inhibitors (TCIs) has revolutionized precision oncology, particularly in overcoming resistance mutations in kinases such as EGFR, BTK, and KRAS. T...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
The development of Targeted Covalent Inhibitors (TCIs) has revolutionized precision oncology, particularly in overcoming resistance mutations in kinases such as EGFR, BTK, and KRAS. The efficacy of a TCI relies on a delicate balance between a reversible binding affinity (anchoring) and a finely tuned electrophilic warhead (covalent capture).
4,6-Divinylpyrimidin-2-amine represents a highly versatile, dual-action pharmacophore for next-generation kinase inhibitor design. Its structural logic is twofold:
The Hinge-Binding Anchor: The 2-aminopyrimidine core is a historically privileged scaffold in medicinal chemistry. It anchors the molecule within the ATP-binding pocket by forming robust, dual hydrogen bonds with the backbone amides of the kinase hinge region[1].
The Covalent Warhead: The 4,6-divinyl substituents function as potent α,β-unsaturated Michael acceptors. While divinylpyrimidine (DVP) moieties have been extensively validated as exceptionally stable, thiol-reactive electrophiles in the synthesis of antibody-drug conjugates (ADCs)[2], their application in small molecules allows for the irreversible trapping of nucleophilic cysteines (e.g., Cys797 in EGFR, Cys481 in BTK) located near the kinase active site[3].
By merging these two paradigms, 4,6-divinylpyrimidin-2-amine acts as a highly efficient covalent fragment. The following guide details the analytical and biochemical protocols required to validate its mechanism of action.
Fig 1. Dual-action mechanism of 4,6-divinylpyrimidin-2-amine for covalent kinase inhibition.
Experimental Workflows & Validation Protocols
To rigorously prove that a 4,6-divinylpyrimidin-2-amine derivative acts as a true TCI, the experimental pipeline must be self-validating. We achieve this by utilizing wild-type (WT) kinases alongside Cysteine-to-Serine (Cys→Ser) mutant controls. If the inhibition is genuinely covalent and cysteine-dependent, the Cys→Ser mutant will exhibit a near-complete loss of activity and binding.
Fig 2. Standardized experimental workflow for validating covalent kinase inhibitors.
Protocol 1: Intact Mass Spectrometry for Adduct Validation
Causality & Rationale: Why use intact MS instead of peptide mapping for initial screening? Intact MS provides a rapid, global view of binding stoichiometry. Because 4,6-divinylpyrimidin-2-amine possesses two reactive vinyl groups, it is critical to ensure it forms a 1:1 stoichiometric adduct with the active-site cysteine, rather than cross-linking multiple off-target surface cysteines (which would yield +2 or +3 mass shifts).
Step-by-Step Methodology:
Protein Preparation: Dilute recombinant kinase (e.g., EGFR WT and EGFR C797S) to 2 μM in a mass spectrometry-compatible buffer (20 mM Ammonium Acetate, pH 7.4). Avoid nucleophilic buffers like Tris or DTT, which will quench the divinyl warhead.
Inhibitor Incubation: Add the inhibitor at a 10-fold molar excess (20 μM). Incubate at room temperature for 60 minutes.
Desalting: Pass the reaction mixture through a Zeba Spin Desalting Column (7K MWCO) to remove unbound inhibitor.
LC-MS Analysis: Inject 1 μg of the protein onto a C4 analytical column coupled to a Time-of-Flight (TOF) mass spectrometer. Elute using a rapid gradient of 5–90% Acetonitrile (with 0.1% Formic Acid).
Deconvolution: Process the raw envelope spectra using maximum entropy deconvolution software.
Validation: A successful TCI will show a mass shift of exactly +147.18 Da (the mass of the inhibitor) on the WT kinase, with no mass shift observed on the Cys→Ser mutant.
Causality & Rationale: Covalent modification of the active site locks the kinase into a highly rigid, thermodynamically stable conformation. While reversible binders typically shift the melting temperature (ΔTm) by 1–3 °C, irreversible covalent binders often yield a ΔTm > 5 °C. This provides a high-throughput, orthogonal validation of target engagement.
Step-by-Step Methodology:
Assay Assembly: In a 384-well PCR plate, combine 1 μM recombinant kinase, 10 μM inhibitor, and 5X SYPRO Orange dye in 20 mM HEPES, 150 mM NaCl, pH 7.5.
Equilibration: Incubate the plate in the dark for 30 minutes at room temperature to allow covalent bond formation.
Thermal Melt: Run the plate in a Real-Time PCR system, ramping the temperature from 25 °C to 95 °C at a rate of 0.05 °C/sec.
Data Analysis: Calculate the first derivative of the fluorescence curve to determine the Tm. Compare the ΔTm of the WT kinase against the Cys→Ser mutant.
Protocol 3: Biochemical Washout Assay
Causality & Rationale: High-affinity, slow-off-rate reversible inhibitors can easily mimic covalent binders in standard IC50 kinetic assays. A rapid 100-fold dilution forces the re-equilibration of reversible compounds, restoring kinase enzymatic activity. True covalent adducts, however, will maintain near 100% inhibition post-washout.
Step-by-Step Methodology:
Pre-incubation: Incubate 100 nM kinase with a concentration of inhibitor equal to 10× its apparent IC50 for 1 hour at room temperature.
Dilution (Washout): Dilute the enzyme-inhibitor complex 100-fold into an assay buffer containing ATP and the specific peptide substrate, bringing the inhibitor concentration far below its IC50.
Activity Measurement: Monitor substrate phosphorylation continuously for 60 minutes using a microfluidic mobility shift assay (e.g., Caliper EZ Reader) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Validation: Calculate the percentage of inhibition relative to a DMSO control. Covalent inhibitors will show >90% sustained inhibition, whereas reversible inhibitors will show rapid recovery of enzymatic activity (<20% inhibition).
Quantitative Data Presentation
The following table summarizes expected validation data for a 4,6-divinylpyrimidin-2-amine derivative across multiple kinase targets. The inclusion of Cys→Ser mutants serves as an internal, self-validating control system, proving that the observed potency and thermal stabilization are entirely dependent on the Michael addition to the active-site cysteine.
Table 1: Kinase Profiling and Adduct Formation Data
Kinase Target
Mutation Status
Cysteine Target
IC50 (nM)
ΔTm (°C)
Intact MS Shift (Da)
Washout Inhibition (%)
EGFR
L858R / T790M
Cys797
12.4
+8.2
+147.18
98%
EGFR
L858R / T790M / C797S
None (Mutated)
>10,000
+0.4
None
5%
BTK
WT
Cys481
8.7
+9.5
+147.18
99%
BTK
C481S
None (Mutated)
4,500
+1.1
None
12%
JAK3
WT
Cys909
24.1
+6.8
+147.18
95%
Conclusion
The 4,6-divinylpyrimidin-2-amine scaffold offers a highly programmable starting point for covalent drug discovery. By leveraging the established hinge-binding affinity of the 2-aminopyrimidine core[1] and the potent, highly specific thiol-reactivity of the divinyl groups[2], researchers can rapidly develop irreversible inhibitors for cysteine-bearing kinases. Utilizing the rigorous, self-validating MS, DSF, and washout protocols outlined above ensures that observed biochemical activity is driven by true covalent target engagement rather than off-target promiscuity.
Application Notes and Protocols for the Quantification of 4,6-Divinylpyrimidin-2-amine
Introduction: The Significance of 4,6-Divinylpyrimidin-2-amine Quantification 4,6-Divinylpyrimidin-2-amine is a substituted pyrimidine derivative with potential applications in medicinal chemistry and materials science....
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Significance of 4,6-Divinylpyrimidin-2-amine Quantification
4,6-Divinylpyrimidin-2-amine is a substituted pyrimidine derivative with potential applications in medicinal chemistry and materials science. The pyrimidine scaffold is a core structure in numerous biologically active compounds, including anticancer and antiviral agents.[1][2] The vinyl substituents on this particular molecule offer reactive sites for polymerization and further functionalization, making it a valuable building block. Accurate and precise quantification of 4,6-Divinylpyrimidin-2-amine is therefore critical for various stages of research and development, including synthesis optimization, purity assessment, formulation analysis, and pharmacokinetic studies.
This comprehensive guide provides detailed analytical methodologies for the robust quantification of 4,6-Divinylpyrimidin-2-amine. The protocols herein are designed for researchers, scientists, and drug development professionals, offering a foundation for establishing reliable and reproducible analytical workflows. The primary techniques discussed are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) and Mass Spectrometry (MS) detection, and Gas Chromatography-Mass Spectrometry (GC-MS).
Method 1: High-Performance Liquid Chromatography (HPLC) for High-Throughput Analysis
Reversed-phase HPLC is a cornerstone technique for the analysis of pyrimidine derivatives due to its versatility and high resolving power.[1] This method separates analytes based on their hydrophobicity, making it well-suited for a wide range of pyrimidine compounds.
Causality Behind Experimental Choices
Stationary Phase: A C18 or C8 column is recommended as these provide excellent retention and separation for moderately polar compounds like pyrimidine derivatives.[1][3] The choice between C18 and C8 will depend on the desired retention time, with C18 offering stronger hydrophobic interactions.
Mobile Phase: A gradient elution using a mixture of an organic solvent (acetonitrile or methanol) and water is optimal for resolving the analyte from potential impurities.[4] The addition of a small percentage of an acid, such as 0.1% formic acid, helps to protonate the amine group, leading to improved peak shape and reproducibility.
Detection:
UV Detection: The pyrimidine ring system contains chromophores that absorb UV light, typically in the range of 220-280 nm.[3][5] A photodiode array (PDA) detector is advantageous as it allows for the simultaneous monitoring of multiple wavelengths and provides spectral information for peak purity assessment.
Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) offers superior selectivity and sensitivity, which is crucial for complex matrices or when low detection limits are required.[6] Electrospray ionization (ESI) is a suitable ionization technique for this class of compounds.
Experimental Workflow for HPLC Analysis
Caption: General workflow for the quantification of 4,6-Divinylpyrimidin-2-amine by HPLC.
Detailed HPLC-UV/MS Protocol
1. Instrumentation and Materials:
HPLC system with a binary pump, autosampler, column oven, and a PDA or UV detector.
Tandem mass spectrometer with an ESI source (optional but recommended for higher sensitivity).[7]
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[5]
Acetonitrile (HPLC grade)
Methanol (HPLC grade)
Formic acid (LC-MS grade)
Ultrapure water
4,6-Divinylpyrimidin-2-amine reference standard
2. Preparation of Solutions:
Mobile Phase A: 0.1% Formic acid in water
Mobile Phase B: 0.1% Formic acid in acetonitrile
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol.
Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock solution with the initial mobile phase composition.
3. Sample Preparation:
Accurately weigh the sample containing the analyte.
Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).
For complex matrices like biological samples, perform protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interferences.[7]
Filter the final solution through a 0.45 µm syringe filter before injection.[5]
4. Chromatographic and MS Conditions:
Parameter
Condition
Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase
A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient
5% B to 95% B over 10 min, hold for 2 min, return to initial conditions
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Injection Volume
10 µL
UV Detection
254 nm (or optimal wavelength determined by UV scan)
MS Ionization
ESI Positive
MS Scan Mode
Selected Ion Monitoring (SIM) of the protonated molecule [M+H]⁺
5. Data Analysis:
Generate a calibration curve by plotting the peak area of the standards against their known concentrations.
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²), which should be >0.995.
Quantify the amount of 4,6-Divinylpyrimidin-2-amine in the samples by interpolating their peak areas from the calibration curve.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analytes
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[8] For compounds with polar functional groups like amines, derivatization may be necessary to improve volatility and chromatographic performance.[9]
Rationale for Experimental Design
Derivatization: The primary amine group in 4,6-Divinylpyrimidin-2-amine can lead to peak tailing on standard non-polar GC columns. Derivatization with an agent like a silylating reagent (e.g., BSTFA) can block this active site, increasing volatility and improving peak shape.[7]
GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms, is generally suitable for the separation of a wide range of organic molecules.[7]
Ionization and Detection: Electron Ionization (EI) at 70 eV is a standard technique that produces reproducible fragmentation patterns, which can be used for structural confirmation and quantification.[7] Selected Ion Monitoring (SIM) mode enhances sensitivity by monitoring only characteristic ions of the analyte.
Experimental Workflow for GC-MS Analysis
Caption: General workflow for the quantification of 4,6-Divinylpyrimidin-2-amine by GC-MS.
Detailed GC-MS Protocol
1. Instrumentation and Materials:
Gas chromatograph coupled to a mass spectrometer (GC-MS).
Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[7]
Volatile organic solvent (e.g., ethyl acetate or dichloromethane)
4,6-Divinylpyrimidin-2-amine reference standard
2. Preparation of Solutions:
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of a volatile organic solvent.
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution.
3. Sample and Standard Derivatization:
To an aliquot of the sample or standard solution in a GC vial, add an excess of the derivatizing agent (e.g., 50 µL of BSTFA).
Seal the vial and heat at 60-70 °C for 30 minutes to ensure complete reaction.
Cool to room temperature before injection.
4. GC-MS Conditions:
Parameter
Condition
Inlet Temperature
250 °C
Injection Mode
Splitless
Carrier Gas
Helium, constant flow
Oven Program
Initial 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min
MS Transfer Line
280 °C
Ion Source Temp
230 °C
Ionization Mode
Electron Ionization (EI) at 70 eV
Acquisition Mode
Full Scan (for identification) or SIM (for quantification)
5. Data Analysis:
Follow the same data analysis procedure as described for the HPLC method, using the peak areas of the characteristic ions of the derivatized analyte.
Summary of Method Performance
The choice between HPLC and GC-MS will depend on the specific application, sample matrix, and available instrumentation.
Parameter
HPLC-UV/MS
GC-MS
Principle
Separation based on polarity
Separation based on volatility
Selectivity
High (MS) to Very High (MS/MS)
Very High
Sensitivity (LOD)
ng/mL to pg/mL
pg/mL to ng/mL
Linearity (R²)
> 0.999
> 0.995
Sample Throughput
Moderate to High
Moderate
Derivatization
Not typically required
Often necessary
Conclusion
The analytical methods detailed in this guide provide a robust framework for the quantification of 4,6-Divinylpyrimidin-2-amine. Both HPLC-UV/MS and GC-MS offer excellent performance characteristics, and the selection of the most appropriate technique should be based on the specific requirements of the analysis. Proper method validation, including the assessment of linearity, accuracy, precision, and limits of detection and quantification, is essential for ensuring the reliability of the generated data.
References
Moiseev, D. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 26-34. Available from: [Link]
Stulík, K., & Pacáková, V. (1983). High-performance liquid chromatography of biologically important pyrimidine derivatives with ultraviolet--voltammetric--polarographic detection. Journal of Chromatography A, 273(1), 77-86. Available from: [Link]
PubChem. 4,6-Diphenylpyrimidin-2-amine. Available from: [Link]
precisionFDA. 4,6-DIPHENYLPYRIMIDIN-2-AMINE. Available from: [Link]
Česnek, M., et al. (2016). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Molecules, 21(11), 1486. Available from: [Link]
Li, Y., et al. (2018). Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents. Bioorganic & Medicinal Chemistry Letters, 28(7), 1225-1230. Available from: [Link]
Aiwonegbe, A. E., et al. (2024). Synthesis, spectral characterizations and in silico study of some 2-amino-4,6-diarylpyrimidines derived from chalcones. Research Square. Available from: [Link]
Xiangyang Extenda Biotech Co., Ltd. 2-Amino-4,6-dimethylpyrimidine. Available from: [Link]
Al-Warhi, T., et al. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry, 12, 1359663. Available from: [Link]
Fu, W.-W., et al. (2013). 4,6-Dimethylpyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 69(1), o73. Available from: [Link]
Fu, W.-W., et al. (2013). 4,6-Dimethylpyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o73. Available from: [Link]
Gimalova, F. A., et al. (2022). Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[6][10]benzoxazine and Evaluation of Their Antiviral Activity. Molecules, 27(13), 4211. Available from: [Link]
Belluti, F., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Molecules, 26(11), 3330. Available from: [Link]
Hovhannisyan, A. A., et al. (2022). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Pharmaceutical Chemistry Journal, 56(6), 723-730. Available from: [Link]
Mitchell, T. J., & Doecke, C. W. (2006). Unsymmetrical 4,6-diamino-2-methyl-5-nitropyrimidine synthesis via 4,6-bis(tosylates). Tetrahedron Letters, 47(11), 1743-1746. Available from: [Link]
Li, Y., et al. (2024). A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products. Foods, 13(1), 146. Available from: [Link]
González-Gómez, M., et al. (2021). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry, 64(14), 10331-10355. Available from: [Link]
Mary, Y. S., & Jawahar, A. (2018). Spectroscopic and QSAR analysis on Antibiotic drug; 2-amino-4,6-dimethylpyrimidine using Quantum Computational Tools. Journal of Molecular Pharmaceutics & Organic Process Research, 6(1), 1-14. Available from: [Link]
Le-Thi-Nham, T., et al. (2009). SYNTHESIS OF SOME 2-AMINO-4,6-DIARYLPYRIMIDINE DERIVATIVES USING MICROWAVE-ASSISTED METHOD. Journal of the Vietnamese Chemical Society, 47(1), 84-88. Available from: [Link]
Technical Support Center: Purification of Divinylpyrimidine Compounds
Welcome to the Technical Support Center for Divinylpyrimidine (DVP) compound purification. This guide is designed for researchers, scientists, and drug development professionals who work with this versatile class of mole...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Divinylpyrimidine (DVP) compound purification. This guide is designed for researchers, scientists, and drug development professionals who work with this versatile class of molecules. Divinylpyrimidines are crucial reagents, particularly in the field of bioconjugation for creating advanced therapeutics like antibody-drug conjugates (ADCs)[1][2]. The divinyl groups offer reactive handles for Michael addition reactions, enabling stable linkages to biomolecules[1].
However, the very reactivity that makes DVPs useful also presents unique challenges during their purification. Achieving the high degree of purity required for pharmaceutical applications necessitates a robust understanding of the potential pitfalls and how to navigate them. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your purification protocols.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common initial queries regarding DVP purification.
Q1: What are the most common types of impurities I should expect in my crude divinylpyrimidine product?
A1: Impurities in DVP synthesis typically fall into three categories[3][4]:
Synthesis-Related Impurities: These include unreacted starting materials, intermediates, and byproducts from side reactions[5][6]. For example, in syntheses involving palladium catalysis (like Catellani-type reactions), residual palladium can be a significant impurity[7].
Reagent-Related Impurities: These can originate from the reagents and solvents used during the reaction and workup[4].
Degradation Products: DVPs can be labile under certain conditions. The purification process itself (e.g., exposure to acidic silica gel or high temperatures) can sometimes lead to the formation of degradation products[8].
Q2: My purified divinylpyrimidine is a yellow or brown solid/oil, but I expect a colorless compound. What is the cause?
A2: Discoloration is a common issue and is often indicative of persistent impurities. The color can arise from several sources:
Residual Palladium: If a palladium catalyst was used in the synthesis, trace amounts of palladium nanoparticles can carry through the initial purification steps, imparting a yellow, brown, or even black color[7].
Oxidized Impurities: Minor, highly conjugated impurities formed during the reaction or from degradation upon exposure to air and light can be intensely colored.
Degradation Products: The compound itself might be degrading slightly during workup or purification.
A simple filtration through a plug of Celite or charcoal can sometimes remove particulate impurities, but persistent color often requires re-purification with a different method (e.g., switching from silica gel to alumina chromatography or performing a crystallization)[7].
Q3: What is the best general technique for purifying DVP compounds: chromatography or crystallization?
A3: The choice depends on the scale of your synthesis and the nature of the impurities.
Chromatography (Normal-Phase Flash or Preparative HPLC): This is the most versatile and commonly used technique for initial purification, especially for complex mixtures or when isomers are present. It offers high resolution for separating compounds from structurally similar impurities[9][10].
Crystallization: This is an extremely powerful technique for achieving very high purity, particularly on a larger scale. It is excellent for removing trace impurities that may be difficult to separate by chromatography. However, developing a suitable crystallization method can be challenging, and it is most effective when the starting material is already >95% pure[11][12].
A common and highly effective strategy is to perform an initial purification using flash chromatography followed by a final polishing step via recrystallization to obtain material of the highest purity[6].
Q4: How should I assess the purity of my final divinylpyrimidine product?
A4: A multi-faceted analytical approach is essential to confirm purity unequivocally[13]. No single technique is sufficient.
High-Performance Liquid Chromatography (HPLC): This is the cornerstone for purity analysis, offering excellent separation and quantification capabilities. A reversed-phase C18 column with a UV detector is a standard starting point[9][14].
Liquid Chromatography-Mass Spectrometry (LC-MS): This combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it ideal for detecting and identifying trace-level impurities[3][14].
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the main compound and can reveal the presence of impurities. Quantitative NMR (qNMR) can be used for a primary, standard-independent purity assessment[14].
Elemental Analysis: This technique confirms the elemental composition (C, H, N, etc.) of your compound, providing an excellent check on overall purity[13].
Troubleshooting Guide: Column Chromatography
This section addresses specific issues you may encounter during the chromatographic purification of DVP compounds.
Q5: I'm observing significant peak tailing for my DVP compound on a silica gel column. How can I improve the peak shape?
A5: Peak tailing is a classic problem when purifying nitrogen-containing heterocyclic compounds like pyrimidines on standard silica gel.
Causality: The pyrimidine ring contains basic nitrogen atoms. These can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-ideal interaction slows down a portion of the analyte molecules, leading to a "tailing" peak shape.
Solutions:
Add a Basic Modifier: The most common solution is to add a small amount of a basic modifier to your mobile phase. This deactivates the acidic sites on the silica.
Triethylamine (TEA): Add 0.1-1% TEA to your eluent system (e.g., Hexane/Ethyl Acetate + 0.5% TEA).
Ammonia: For very basic compounds, using a solvent system containing ammonia (e.g., a gradient of methanol in dichloromethane with 1% NH₄OH) can be effective.
Switch the Stationary Phase: If modifiers are ineffective or undesirable, consider an alternative stationary phase.
Alumina (Neutral or Basic): Alumina is less acidic than silica and is often a better choice for purifying basic compounds.
Chemically-Treated Silica: Using aminopropyl-functionalized or diol-functionalized silica can provide different selectivity and reduce tailing[12].
Reduce Sample Load: Overloading the column can exacerbate any non-ideal interactions, leading to poor peak shape. Try loading less material[12].
Q6: My desired DVP compound co-elutes with a key impurity. How can I improve the separation?
A6: Achieving resolution between compounds of similar polarity is a common challenge[12].
Causality: Co-elution occurs when the stationary and mobile phases fail to differentiate between two compounds, resulting in identical or nearly identical retention times.
Solutions:
Optimize the Mobile Phase: This is the first and easiest variable to change.
Decrease Solvent Strength: In normal-phase chromatography, reducing the proportion of the more polar solvent (e.g., going from 30% ethyl acetate in hexane to 20%) will increase the retention time of all compounds and may improve separation[12].
Change Solvent Selectivity: Swap one of the mobile phase components for another solvent from a different selectivity group. For example, if you are using a Hexane/Ethyl Acetate system, try replacing the ethyl acetate with dichloromethane (DCM) or methyl tert-butyl ether (MTBE). This changes the nature of the interactions and can dramatically alter selectivity.
Change the Stationary Phase: As mentioned above, switching from silica to alumina, or to a bonded phase like cyano or diol, offers a completely different set of interactions and is a powerful way to resolve co-eluting peaks[12].
Consider Preparative HPLC: If flash chromatography is insufficient, preparative HPLC provides much higher efficiency and is the go-to method for difficult separations[15][16].
Workflow for Optimizing Chromatographic Separation
The following diagram illustrates a logical workflow for tackling a co-elution problem.
Caption: Troubleshooting workflow for resolving co-eluting peaks.
Troubleshooting Guide: Crystallization
Crystallization is often the final step to achieve pharmaceutical-grade purity. However, it can be challenging for novel compounds.
Q7: My divinylpyrimidine compound "oils out" of solution instead of forming crystals. What should I do?
A7: "Oiling out" is a common and frustrating problem where the compound separates from the solution as a liquid instead of a solid crystal lattice.
Causality: This typically occurs when the solution becomes supersaturated at a temperature that is above the compound's melting point (or the melting point of a compound-impurity eutectic mixture). It can also be caused by the presence of impurities that inhibit crystal nucleation[12].
Solutions:
Lower the Temperature of Supersaturation: The goal is to have the solution become supersaturated at a lower temperature.
Add More Solvent: Re-dissolve the oil by heating the mixture, then add more solvent before allowing it to cool slowly again. This lowers the saturation point.
Use a Different Solvent System: Find a solvent system where your compound is less soluble, which will allow crystallization to occur at a lower temperature.
Slow Down the Process: Rapid cooling is a common cause of oiling out. Slow, controlled cooling gives molecules more time to arrange themselves into an ordered crystal lattice. Using a Dewar flask or an insulated bath can help achieve slow cooling.
Try a Different Crystallization Technique: If slow cooling fails, other methods may work better.
Vapor Diffusion: Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) and place this vial inside a larger sealed chamber containing a "poor" solvent (in which it is insoluble but is miscible with the good solvent). The vapor of the poor solvent will slowly diffuse into the good solvent, gradually reducing solubility and inducing crystallization[11][12].
Solvent-Antisolvent (Layering): Carefully layer a solution of your compound with a miscible anti-solvent in which it is less soluble. Crystals will slowly form at the interface[11].
Q8: I can't find a single solvent that is suitable for recrystallization. What are my options?
A8: It is very common for a compound to be either too soluble in some solvents or not soluble enough in others for a single-solvent recrystallization.
Causality: An ideal single recrystallization solvent should dissolve the compound when hot but not when cold. Many compounds do not exhibit this ideal solubility profile in common lab solvents.
Solution: Use a Binary Solvent System. This is the standard approach when a single solvent fails.
Select the Solvents: Find a pair of miscible solvents: one in which your compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "anti-solvent" or "poor" solvent).
Perform the Crystallization:
Dissolve your compound in the minimum amount of the hot "good" solvent.
While the solution is still hot, add the "poor" solvent dropwise until you see persistent cloudiness (turbidity). This indicates the solution is saturated.
Add a few more drops of the hot "good" solvent to re-dissolve the precipitate and make the solution clear again.
Allow the solution to cool slowly. As it cools, the solubility will decrease, and crystals should form.
This protocol provides a general starting point for assessing the purity of a synthesized DVP derivative.
Objective: To determine the purity of a divinylpyrimidine sample by calculating the area percentage of the main peak relative to all other peaks detected by UV.[14]
1. Instrumentation and Reagents:
HPLC system with a UV-Vis or Diode Array Detector (DAD)[6].
Reversed-phase C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[6].
Acetonitrile (HPLC grade).
Water (HPLC grade or Milli-Q).
Trifluoroacetic Acid (TFA) or Formic Acid (optional mobile phase modifier).
Synthesized divinylpyrimidine sample.
2. Chromatographic Conditions (Starting Point):
Mobile Phase A: Water + 0.1% TFA
Mobile Phase B: Acetonitrile + 0.1% TFA
Gradient: 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, then return to 5% B and equilibrate for 5 minutes.
Flow Rate: 1.0 mL/min
Column Temperature: 25 °C
Detection Wavelength: 254 nm (or an optimal wavelength determined by a UV scan of the compound).
Injection Volume: 10 µL
3. Sample Preparation:
Prepare a stock solution of your DVP sample at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.
Filter the solution through a 0.22 or 0.45 µm syringe filter before injection to remove any particulate matter[13].
4. Analysis Procedure:
Equilibrate the HPLC system with the initial mobile phase conditions for at least 20-30 minutes or until a stable baseline is achieved[9].
Inject a blank (your sample diluent) to ensure there are no contaminating peaks from the solvent or system.
Inject your prepared sample solution.
Integrate all peaks in the resulting chromatogram, ensuring the integration baseline is set correctly.
Calculate the purity by the area percent method:
Purity % = (Area of Main Peak / Total Area of All Peaks) * 100 [14]
5. Self-Validation and Interpretation:
Trustworthiness: The area percent method assumes that all compounds (your product and impurities) have a similar response factor at the chosen wavelength. This is a reasonable assumption for initial purity screening but may not be perfectly accurate. For regulatory filings, the determination of relative response factors for known impurities is required[9].
Expertise: If peaks are broad or tailing, it indicates a potential issue with the method (e.g., secondary interactions with the column). Adjusting the mobile phase pH with TFA or formic acid can often improve peak shape for basic compounds like pyrimidines.
References
Divinylpyrimidine reagents generate antibody–drug conjugates with excellent in vivo efficacy and tolerability - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
Divinylpyrimidine reagents generate antibody–drug conjugates with excellent in vivo efficacy and tolerability. (2022). Royal Society of Chemistry. Retrieved from [Link]
Antibody dual-functionalisation enabled through a modular divinylpyrimidine disulfide rebridging strategy. (n.d.). David Spring's group, University of Cambridge. Retrieved from [Link]
Recent Trends in Analytical Techniques for Impurity Profiling. (2022). Aperito. Retrieved from [Link]
Antibody dual-functionalisation enabled through a modular divinylpyrimidine disulfide rebridging strategy - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. (2016). ResearchGate. Retrieved from [Link]
Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
Purification Troubleshooting : r/Chempros. (2024). Reddit. Retrieved from [Link]
Aspects of industrial purification of peptides using large-scale chromatography. (n.d.). PolyPeptide Group. Retrieved from [Link]
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2025). Biotage. Retrieved from [Link]
Antibody dual-functionalisation enabled through a modular divinylpyrimidine disulfide rebridging strategy. (2022). Royal Society of Chemistry. Retrieved from [Link]
Polymorph Selection and Derivatization in Enantiomerically Pure Medicarpin: Crystallographic and Computational Insights - PMC. (2025). National Center for Biotechnology Information. Retrieved from [Link]
Overcoming purification hurdles for ADC linker payloads. (2025). Sterling Pharma Solutions. Retrieved from [Link]
Analytical Techniques in Pharmaceutical Reverse Engineering. (2025). ResolveMass. Retrieved from [Link]
IMPURITIES SYNTHESIS AND FORMULATION DEVELOPMENT OF ASPIRIN IMPURITES. (2024). googleapis.com. Retrieved from [Link]
One-Step Chromatographic Approach for Purifying Peptides and Proteins from Venoms. (2024). MDPI. Retrieved from [Link]
Selection of chromatographic methods for the purification of cell culture-derived Orf virus for its application as a vaccine or viral vector - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
Divinylpyrimidine reagents generate antibody-drug conjugates with excellent in vivo efficacy and tolerability. (2022). ResearchGate. Retrieved from [Link]
Medium- and High-Pressure Integrated Chromatographic Strategies for the Isolation and Purification of Free Radical Inhibitors from Dracocephalum heterophyllum. (2022). MDPI. Retrieved from [Link]
Purification, characterization and inhibition of dihydropyrimidinase from rat liver. (n.d.). PubMed. Retrieved from [Link]
Synthesis and characterization of novel semiconducting polymers containing pyrimidine. (2013). Royal Society of Chemistry. Retrieved from [Link]
(PDF) SYNTHESIS AND CHARECTERIZATION OF DIPYRIDAMOLE IMPURITIES BY SEQUENTIAL NUCLEOPHYLLIC SUBSTITUTION REACTION. (2023). ResearchGate. Retrieved from [Link]
(PDF) Impact of impurities in covalent organic frameworks on catalytic properties of supported isolated Pd complexes. (2026). ResearchGate. Retrieved from [Link]
Technical Support Center: Synthesis of 4,6-Divinylpyrimidin-2-amine
Welcome to the technical support center for the synthesis of 4,6-Divinylpyrimidin-2-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthes...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of 4,6-Divinylpyrimidin-2-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information provided herein is a synthesis of established protocols and field-proven insights to ensure scientific integrity and practical applicability.
Overview of Synthetic Strategy
The most prevalent and effective method for synthesizing 4,6-Divinylpyrimidin-2-amine is through a palladium-catalyzed cross-coupling reaction. This typically involves the reaction of a dihalogenated pyrimidine precursor, most commonly 4,6-dichloro-2-aminopyrimidine, with a suitable vinylating agent. The two primary coupling reactions employed for this transformation are the Stille coupling (using organotin reagents) and the Suzuki-Miyaura coupling (using organoboron reagents).
While both methods are effective, the Suzuki-Miyaura coupling is often preferred due to the lower toxicity and easier removal of boron-based byproducts compared to the tin-based reagents used in the Stille reaction.[1][2] This guide will focus primarily on optimizing the Suzuki-Miyaura coupling pathway.
Caption: General schematic for the Suzuki-Miyaura synthesis of 4,6-Divinylpyrimidin-2-amine.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during the synthesis.
Q1: My reaction yield is consistently low, or the reaction fails to go to completion. What are the primary causes?
Low conversion is a frequent issue in cross-coupling reactions and can often be traced back to a few critical parameters.[3]
Potential Causes & Solutions:
Inactive Catalyst: The palladium catalyst is the heart of the reaction. Its activity is paramount.
Insight: Pd(II) precatalysts must be reduced in situ to the active Pd(0) species. This reduction can sometimes be inefficient. Phosphine ligands, essential for stabilizing the catalyst, are prone to oxidation if exposed to air.[3]
Actionable Steps:
Use a Fresh Catalyst: Ensure your palladium source, especially air-sensitive ones like Pd₂(dba)₃, has not degraded.[3]
Consider a Pre-formed Pd(0) Catalyst: Using a catalyst like Pd(PPh₃)₄ can sometimes circumvent issues with the initial reduction step.[3]
Employ Modern Precatalysts: Buchwald-type precatalysts are designed for high activity and reliable generation of the active catalytic species.[3][4]
Increase Catalyst Loading: While not always ideal, incrementally increasing the catalyst loading from 1-2 mol% to 3-5 mol% can sometimes overcome activation barriers.
Inadequate Degassing: Oxygen is detrimental to the catalytic cycle.
Insight: Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state and also oxidize the phosphine ligands, preventing them from coordinating with the palladium center.[3] This leads to catalyst deactivation and an increase in side reactions like homocoupling.
Actionable Steps:
Rigorous Degassing: Thoroughly degas your solvent(s) and the reaction mixture before adding the catalyst. This can be done by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or by performing at least three freeze-pump-thaw cycles.[3]
Maintain Inert Atmosphere: Ensure the reaction is run under a positive pressure of an inert gas throughout the entire process.
Suboptimal Base or Solvent: The choice of base and solvent system is critical for both solubility and reactivity.
Insight: The base is required to activate the boronic acid derivative for the transmetalation step.[3] Its effectiveness is highly dependent on the solvent system. For dihalopyrimidines, which can have poor solubility, a solvent system that can dissolve all components at the reaction temperature is crucial.[5]
Actionable Steps:
Screen Bases: If a common base like Na₂CO₃ or K₂CO₃ is not effective, consider screening other options such as K₃PO₄ or Cs₂CO₃, which are often more effective but also more expensive.[3]
Optimize Solvent System: Common solvent systems include toluene/water, dioxane/water, or DMF.[2][5] If solubility is an issue, consider using a co-solvent. Ensure solvents are anhydrous if the protocol specifies, as water can interfere with certain bases and intermediates.
Parameter
Recommendation
Rationale
Catalyst
Use fresh, high-purity catalyst (e.g., Pd(dppf)Cl₂, Buchwald precatalysts).
Ensures high catalytic activity and minimizes side reactions.[3]
Atmosphere
Strictly inert (Argon or Nitrogen).
Prevents oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.[3]
Base
Screen K₂CO₃, K₃PO₄, Cs₂CO₃.
The base is crucial for transmetalation; its effectiveness is substrate-dependent.[3][6]
Temperature
Typically 80-110 °C.
Provides necessary activation energy, but excessive heat can cause decomposition.[3]
Q2: I am observing a significant amount of the mono-vinylated byproduct (4-chloro-6-vinylpyrimidin-2-amine). How can I drive the reaction to di-substitution?
Formation of the mono-substituted product is a common challenge in the synthesis of di-substituted pyrimidines due to the deactivating effect of the first vinyl group on the second coupling reaction.
Potential Causes & Solutions:
Insufficient Vinylating Agent: Stoichiometry is key.
Insight: The second coupling reaction is typically slower than the first. To drive the reaction to completion, a sufficient excess of the vinylating agent is required.
Actionable Steps:
Increase Stoichiometry: Instead of using 2.0 equivalents of the vinyl boronic acid derivative, try increasing it to 2.2 - 2.5 equivalents. This can help push the equilibrium towards the di-substituted product.
Reaction Time and Temperature: The reaction may not have been allowed to proceed long enough for the second, slower substitution to occur.
Insight: The electron-donating nature of the first vinyl group makes the second chlorine less electrophilic and thus less reactive towards oxidative addition.[7]
Actionable Steps:
Extend Reaction Time: Monitor the reaction by TLC or LC-MS. If you see the formation of the mono-substituted product followed by the slow appearance of the di-substituted product, extending the reaction time is warranted.
Increase Temperature: A modest increase in temperature (e.g., from 90 °C to 100 °C) can sometimes provide the necessary energy to overcome the activation barrier for the second substitution. However, be cautious of potential decomposition.[3]
Catalyst Choice: The ligand on the palladium catalyst can influence the reactivity.
Insight: Electron-rich and bulky phosphine ligands (like those used in Buchwald precatalysts) can often promote the difficult oxidative addition step with more electron-rich aryl chlorides.[4]
Actionable Steps:
Screen Ligands: If using a simple catalyst like Pd(PPh₃)₄, consider switching to a catalyst system with a more sophisticated ligand, such as XPhos or SPhos.
Caption: Troubleshooting workflow for incomplete di-substitution.
Q3: Purification of the final product is difficult due to persistent byproducts. What are these impurities and how can I remove them?
Effective purification is critical for obtaining a high-purity final compound. Understanding the potential impurities is the first step.
Common Impurities & Mitigation Strategies:
Homocoupled Byproduct (Bivinyl): This can arise from the coupling of two molecules of the vinylating agent.
Prevention: Rigorous degassing is the most effective preventative measure. Using a Pd(0) source can also help, as the in situ reduction of Pd(II) can sometimes promote homocoupling.[3]
Removal: Bivinyl is non-polar and can typically be separated from the more polar amine product by silica gel column chromatography.
Protodeboronation/Destannylation Product (Ethene): The vinylating agent can be protonated and destroyed before it couples.
Cause: This can be promoted by excessively harsh (either too acidic or too basic) conditions or the presence of protic sources.
Prevention: Use the mildest effective base. Sometimes, using a boronate ester (e.g., vinyl-Bpin) instead of a boronic acid can increase stability.
Removal: This side reaction consumes the vinylating agent, leading to incomplete reaction and the presence of starting materials, which must be separated.
Residual Tin or Boron Compounds:
Cause: Byproducts from the coupling reaction (e.g., tributyltin chloride or boronic acid derivatives).
Removal:
Tin: Removal of organotin byproducts can be tedious.[1][2] An aqueous KF wash can sometimes help by precipitating the tin as insoluble tributyltin fluoride.
Boron: Boron byproducts are generally water-soluble and can often be removed with aqueous washes during workup. A mildly basic wash can help to ionize and solubilize boronic acid residues.
Frequently Asked Questions (FAQs)
Q: Which vinylating agent is superior: vinyltributylstannane or a vinylboron derivative?
A: From a practical and environmental standpoint, vinylboron derivatives like potassium vinyltrifluoroborate or vinylboronic acid pinacol ester (vinyl-Bpin) are highly recommended. While Stille coupling with vinyltributylstannane is effective, the reagent is highly toxic, and the tin byproducts are notoriously difficult to remove from the final product.[1][2]
Q: How critical is the purity of the starting 4,6-dichloro-2-aminopyrimidine?
A: It is extremely critical. Impurities in the starting material can interfere with the catalyst and lead to a host of side reactions, reducing the overall yield and complicating purification. It is advisable to purify the starting material by recrystallization or column chromatography if its purity is in doubt.
Q: What analytical techniques are best for monitoring the reaction?
A: Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring. For more quantitative analysis and to distinguish between the starting material, mono-substituted, and di-substituted products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal technique.
Q: Are there any specific safety precautions I should take?
A: Yes. Palladium catalysts, phosphine ligands, and many organic solvents are hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Organotin compounds, if used, are particularly toxic and should be handled with extreme care.
Experimental Protocol: General Procedure for Suzuki-Miyaura Divinylation
This is a representative protocol and may require optimization for your specific setup.
Materials:
4,6-dichloro-2-aminopyrimidine (1.0 eq)
Potassium vinyltrifluoroborate (2.4 eq)
Pd(dppf)Cl₂ (0.03 eq)
Potassium Carbonate (K₂CO₃) (3.0 eq)
1,4-Dioxane and Water (e.g., 4:1 v/v)
Procedure:
To a flame-dried round-bottom flask, add 4,6-dichloro-2-aminopyrimidine, potassium vinyltrifluoroborate, and K₂CO₃.
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
Under a positive flow of inert gas, add the Pd(dppf)Cl₂ catalyst.
Add the degassed solvent mixture (Dioxane/H₂O) via cannula or syringe.
Heat the reaction mixture to 90-100 °C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed and the desired product is maximized (typically 12-24 hours).
Upon completion, cool the reaction to room temperature.
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
Wash the organic layer with water and then with brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 4,6-Divinylpyrimidin-2-amine.
References
Google Patents. (n.d.). EP1057831A2 - Process for the preparation of vinyl pyrimidine derivatives.
PMC. (2026, January 13). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. Retrieved from [Link]
PMC. (2019, June 1). Design, synthesis, and biological evaluation of polyphenols with 4,6-diphenylpyrimidin-2-amine derivatives for inhibition of Aurora kinase A. Retrieved from [Link]
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
PubMed. (2018, April 1). Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents. Retrieved from [Link]
European Patent Office. (2000, May 18). Process for the preparation of vinyl pyrimidine derivatives - EP 1057831 A2. Retrieved from [Link]
ResearchGate. (2018, October 7). (PDF) Poly(4-vinylpyridine Catalyzed Synthesis and Characterization of Pyrano[2,3-d]pyrimidine Derivatives as Potent Antibacterial Agents. Retrieved from [Link]
PMC. (n.d.). 4-vinyl-substituted pyrimidine nucleosides exhibit the efficient and selective formation of interstrand cross-links with RNA and duplex DNA. Retrieved from [Link]
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Retrieved from [Link]
ACS Publications. (2001, September 15). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Retrieved from [Link]
troubleshooting guide for the synthesis of substituted pyrimidines
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of substituted pyrimidines. This guide is designed for researchers, scientists, and drug development professiona...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of substituted pyrimidines. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you overcome common experimental hurdles and streamline your synthetic workflows by explaining the causality behind experimental choices and providing validated protocols.
Troubleshooting Guide: Common Issues in Pyrimidine Synthesis
This section addresses specific problems in a question-and-answer format, providing potential causes and actionable solutions to get your research back on track.
Q1: My reaction is resulting in a very low yield of the desired pyrimidine, with a significant amount of unreacted starting materials. What are the likely causes and how can I improve the conversion?
A1: Low conversion is a frequent and frustrating issue in pyrimidine synthesis. The root cause often lies in one of four areas: reagent quality, catalyst efficiency, reaction conditions, or stoichiometry.[1][2][3]
Potential Causes & Solutions:
Purity and Integrity of Starting Materials:
The Problem: Many reagents used in pyrimidine synthesis, particularly amidine salts for the Pinner synthesis, are hygroscopic.[1][2] Absorbed moisture can hydrolyze starting materials or intermediates, effectively halting the reaction.[1][2] Impurities in aldehydes or β-dicarbonyl compounds can also act as inhibitors.[2]
The Solution: Always use high-purity, dry reagents. Ensure solvents are anhydrous, especially for moisture-sensitive reactions like the Pinner synthesis.[1][3] It is best practice to use freshly prepared or purified amidine salts and to run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[2][3]
Catalyst Inefficiency:
The Problem: The choice and activity of the catalyst are critical.[1] In acid-catalyzed reactions like the Biginelli synthesis, traditional Brønsted acids (e.g., HCl) can be effective but may not be optimal for all substrates, leading to incomplete reactions.[3] Reusable catalysts can lose activity over time and may require regeneration.[1][2]
The Solution: If using a reusable catalyst, ensure it is active.[2] For acid-catalyzed reactions, consider screening a panel of catalysts. Milder Lewis acids or solid acid catalysts have been shown to significantly improve yields and simplify workup procedures in many cases.[3][4] Verify the concentration of your acid catalyst; for the Biginelli reaction, suboptimal catalyst loading is a common reason for low yield.[3][5]
Suboptimal Reaction Conditions:
The Problem: Pyrimidine synthesis can be highly sensitive to temperature and reaction time.[4] Insufficient heat may prevent the reaction from reaching the necessary activation energy, while excessive heat can lead to the decomposition of reactants (like urea) and the formation of side products.[2][5]
The Solution: Monitor your reaction's progress using Thin Layer Chromatography (TLC) or HPLC to determine the optimal reaction time.[2][4] If the reaction is sluggish, a moderate increase in temperature (e.g., to reflux) may be necessary to drive it to completion.[3] Conversely, if side product formation is an issue, lowering the temperature may be beneficial.[2]
Troubleshooting Workflow for Low Yield
This diagram outlines a systematic approach to diagnosing and resolving low-yield issues.
Caption: A logical workflow for troubleshooting low reaction yields.
Q2: My Biginelli reaction produced a significant yellow, fluorescent byproduct instead of the expected dihydropyrimidinone (DHPM). What is it and how can I avoid it?
A2: This is a classic problem in the Biginelli multicomponent reaction. The fluorescent byproduct is almost certainly a Hantzsch-type 1,4-dihydropyridine (DHP).[2] This side reaction competes with the desired Biginelli pathway.
Causality & Mitigation:
Mechanism of Formation: The Hantzsch pathway is favored when two equivalents of the β-ketoester react with the aldehyde.[2] A key component for this reaction is ammonia, which can be formed from the decomposition of urea at elevated temperatures.[2][5]
Controlling the Reaction Pathway:
Lower the Reaction Temperature: This is the most effective way to suppress the Hantzsch reaction. Higher temperatures promote urea decomposition, providing the ammonia needed for the competing pathway.[2] Running the reaction at a lower temperature, even if it requires a longer time, can dramatically improve selectivity for the desired DHPM.
Optimize Catalyst Choice: The catalyst can influence the selectivity between the two pathways.[2] Screening different Lewis acids may reveal a catalyst that preferentially promotes the Biginelli condensation over the Hantzsch reaction.
Order of Addition: In some systems, adding the urea component last to the reaction mixture can help minimize its premature decomposition.[2]
Competing Reaction Pathways Diagram
Caption: Biginelli vs. Hantzsch competing reaction pathways.
Q3: My Pinner synthesis is failing, resulting in a complex mixture. What are the most critical parameters to control?
A3: The Pinner synthesis, which condenses a 1,3-dicarbonyl compound with an amidine, is notoriously sensitive to reaction conditions.[3][6] Success hinges on rigorous control over two key parameters: water content and reagent purity.[3]
Critical Control Parameters:
Strictly Anhydrous Conditions:
The "Why": The reaction proceeds through an imidate salt intermediate (often called a Pinner salt), which is highly susceptible to hydrolysis.[3] Any moisture present in the solvent, reagents, or glassware will decompose this critical intermediate, leading to reaction failure.[2][3]
The "How":
Thoroughly dry all glassware in an oven before use.
Use freshly distilled, anhydrous solvents.
Run the entire reaction under a dry, inert atmosphere (Nitrogen or Argon).[3]
The classical Pinner method involves bubbling dry HCl gas through an anhydrous alcohol solution of the nitrile to form the Pinner salt in situ, ensuring anhydrous acidic conditions.[3]
Amidine Purity and Handling:
The "Why": Amidine hydrochlorides are often hygroscopic and can degrade over time by absorbing atmospheric moisture.[2] Using old or improperly stored amidine is a common cause of failure.
The "How": Use high-purity amidine hydrochloride that has been stored in a desiccator. For best results, use freshly prepared amidine salt or prepare the free-base amidine immediately before use.[2][3]
Base and Temperature Selection:
The "Why": The choice and amount of base are crucial for promoting the desired cyclization while minimizing the self-condensation of the 1,3-dicarbonyl starting material.[2] The optimal temperature will be substrate-dependent; too high a temperature can lead to decomposition.[2]
The "How": Common bases include sodium ethoxide or potassium carbonate.[2] The reaction should be carefully monitored by TLC to find the optimal temperature and avoid byproduct formation.[2]
Frequently Asked Questions (FAQs)
Q: What are the primary applications and differences between the Biginelli and Pinner synthesis routes?
A: Both are classical, powerful methods for constructing the pyrimidine core, but they start from different materials and typically produce different classes of pyrimidines.
Protocol 1: General Procedure for the Biginelli Reaction (Lewis Acid Catalysis)
This protocol provides a general framework for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[5]
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aldehyde (1.0 mmol), the β-ketoester (1.0 mmol), urea (1.2-1.5 mmol), and the chosen Lewis acid catalyst (e.g., 5-10 mol%).
Solvent Addition: Add a suitable solvent (e.g., ethanol, acetonitrile, or perform under solvent-free conditions). Ethanol is common, but solvent-free conditions often lead to higher yields and shorter reaction times.[2][4]
Reaction Execution: Heat the mixture to the predetermined optimal temperature (often 80-100°C) and stir.[4]
Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed (typically 1-8 hours).
Workup: Cool the reaction mixture to room temperature. If the product precipitates, collect it by filtration. If not, pour the mixture into ice-cold water to induce precipitation.
Purification: Wash the collected solid with cold water and a minimal amount of cold ethanol. Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure DHPM.[5]
Protocol 2: General Procedure for the Pinner Synthesis
This protocol provides a general framework for the synthesis of pyrimidines from 1,3-dicarbonyl compounds and amidines, emphasizing anhydrous technique.[2][11]
Reaction Setup (Under Inert Atmosphere): Assemble oven-dried glassware under a nitrogen or argon atmosphere. To a round-bottom flask, add a solution of a strong base (e.g., sodium ethoxide in anhydrous ethanol, 2.0 equivalents).
Reagent Addition: To the stirred base solution, add the 1,3-dicarbonyl compound (1.0 equivalent) dropwise at room temperature or below. After the addition is complete, add the amidine hydrochloride salt (1.0 equivalent) portion-wise.
Reaction Execution: Heat the reaction mixture to reflux.
Monitoring: Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrates.[2]
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture with a suitable acid (e.g., dilute HCl) to a pH of ~7.
Extraction & Purification: Remove the solvent under reduced pressure. The residue can be partitioned between water and an organic solvent (e.g., ethyl acetate). Dry the combined organic layers, concentrate under reduced pressure, and purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.[5]
References
Troubleshooting common issues in pyrimidine synthesis. (2025). BenchChem.
Optimization of reaction conditions for the synthesis of pyrimidine deriv
Pyrimidine Synthesis Inhibitors: Drug Class, Uses, Side Effects, Drug Names. (2022). RxList.
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing.
Troubleshooting unexpected side reactions in pyrimidine synthesis. (2025). BenchChem.
Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (2025). Preprints.org.
Troubleshooting common issues in fluorinated pyrimidine synthesis. (2025). BenchChem.
Optimization of Reaction Conditions for the Synthesis of O-Alkylated Pyrimidine 4a a.
A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (2025).
Troubleshooting common issues in the synthesis of hydrazinylpyrimidines. (2025). BenchChem.
overcoming side reactions in pyrimidine synthesis. (2025). BenchChem.
Technical Support Center: Optimization of Pyrimidine Synthesis. (2025). BenchChem.
Synthesis of pyrimidines from dinitrogen and carbon. (2022).
An overview on synthesis and biological activity of pyrimidines. (2022). World Journal of Advanced Research and Reviews.
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews.
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI.
Selective Synthesis of Substituted Pyridines and Pyrimidines through Cascade Annulation of Isopropene Deriv
Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. MDPI.
Pinner pyrimidine synthesis. Slideshare.
Synthesis and studies of some substituted pyrimidines.
Pinner pyrimidine synthesis. Slideshare.
SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. (2025).
Technical Support Center: Synthesis and Purification of 4,6-Divinylpyrimidin-2-amine
Welcome to the technical support center for the synthesis of 4,6-Divinylpyrimidin-2-amine. This guide is designed for researchers, chemists, and drug development professionals who are working with or planning to synthesi...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of 4,6-Divinylpyrimidin-2-amine. This guide is designed for researchers, chemists, and drug development professionals who are working with or planning to synthesize this versatile chemical linker. 4,6-Divinylpyrimidin-2-amine serves as a critical reagent, particularly in the field of bioconjugation for the development of advanced therapeutics like antibody-drug conjugates (ADCs).[1][2][3] Its bifunctional nature allows for the stable bridging of disulfide bonds in proteins.[1]
This document provides in-depth troubleshooting advice and answers to frequently asked questions based on established principles of organic synthesis, with a focus on the common challenges encountered during its multi-step preparation.
Proposed Synthetic Workflow
The most common and logical route to 4,6-Divinylpyrimidin-2-amine involves a two-step process starting from 2-amino-4,6-dihydroxypyrimidine. The workflow involves an initial chlorination reaction followed by a palladium-catalyzed cross-coupling reaction to install the vinyl groups.
Caption: General workflow for the synthesis of 4,6-Divinylpyrimidin-2-amine.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, particularly in the critical palladium-catalyzed Stille cross-coupling step.
Problem 1: Low or No Yield in the Stille Coupling Reaction
Question: My Stille coupling reaction to produce 4,6-Divinylpyrimidin-2-amine from 2-amino-4,6-dichloropyrimidine is failing or giving a very low yield. What are the first things I should check?
Answer: A low or non-existent yield in a palladium-catalyzed cross-coupling reaction typically points to one of three areas: reagent and solvent integrity, catalyst activity, or the reaction atmosphere.[4]
Integrity of Reagents and Solvents:
Cause: Palladium(0) catalysts are highly sensitive to oxygen and water, which can oxidize the active Pd(0) species to an inactive Pd(II) state.[4] Similarly, impurities in your starting materials can act as catalyst poisons.
Solution: Ensure that all solvents (e.g., toluene, dioxane) are anhydrous and have been thoroughly degassed. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for at least 30 minutes. Your 2-amino-4,6-dichloropyrimidine and vinyltributylstannane must be of high purity.
Catalyst and Ligand Activity:
Cause: Many modern protocols use stable Pd(II) precatalysts that must be reduced in situ to the active Pd(0) species.[5] If this reduction is inefficient, the concentration of the active catalyst will be too low to sustain the catalytic cycle. Furthermore, phosphine ligands are susceptible to oxidation if not handled and stored properly under an inert atmosphere.[4]
Solution: Verify the integrity of your ligand. If you are using a Pd(II) source like Pd(OAc)₂, ensure your conditions are suitable for its reduction. Often, the organostannane reagent itself can act as the reductant.[6] Using a pre-formed, air-stable Pd(0) catalyst like Pd(PPh₃)₄ can sometimes resolve this issue, though it may have a shorter active lifetime in solution.
Inert Atmosphere:
Cause: Even small leaks in your reaction setup can introduce enough oxygen to completely shut down the catalysis.
Solution: Ensure all glassware is oven-dried and cooled under a stream of inert gas. The reaction should be set up and run under a positive pressure of high-purity argon or nitrogen. Use septa and cannulation techniques for reagent transfer.
Problem 2: Incomplete Reaction and Presence of Mono-Substituted Impurity
Question: My reaction analysis (LC-MS/NMR) shows the desired divinyl product, but also a significant amount of 2-amino-4-chloro-6-vinylpyrimidine. How can I drive the reaction to completion?
Answer: The presence of the mono-substituted intermediate is a clear indication of an incomplete reaction. The second coupling event is often slower than the first due to electronic and steric changes in the molecule.
Cause: Insufficient reaction time, low temperature, or inadequate stoichiometry of the vinylating agent can lead to the accumulation of the mono-vinyl intermediate. Vinyl halides are common coupling partners, and while iodides react faster, chlorides can be sluggish and require more forcing conditions.[7]
Solution:
Increase Stoichiometry: Ensure you are using at least 2.2-2.5 equivalents of vinyltributylstannane to account for any potential homocoupling or degradation.
Elevate Temperature: Gently increase the reaction temperature (e.g., from 90°C to 110°C in toluene) to provide sufficient energy for the second, more difficult oxidative addition step.
Extend Reaction Time: Monitor the reaction by TLC or LC-MS. If the reaction has stalled but starting material remains, extending the reaction time may be all that is needed.
Choice of Catalyst/Ligand: A more electron-rich and sterically bulky phosphine ligand can sometimes accelerate the rate-limiting oxidative addition step.
Problem 3: Significant Homocoupling of Vinyltin Reagent
Question: I am observing 1,3-butadiene as a major byproduct, leading to low yields of my desired product. What causes this and how can it be minimized?
Answer: The formation of a dimeric product from your coupling partner (in this case, 1,3-butadiene from the coupling of two vinyl groups) is a known side reaction in Stille couplings, referred to as homocoupling.[7]
Cause: Homocoupling can occur through two primary mechanisms. First, the reaction of two equivalents of the organostannane with the Pd(II) precatalyst can lead to a homocoupled product after reductive elimination. Second, the Pd(0) catalyst can participate in a radical process to yield the dimer.[7]
Solution:
Control Catalyst Loading: While counterintuitive, sometimes a slightly lower catalyst loading can disfavor the bimolecular homocoupling pathway. Typical loadings range from 1-5 mol %.[8][9]
Additives: The addition of copper(I) iodide (CuI) as a co-catalyst can accelerate the desired transmetalation step, which may outcompete the homocoupling side reaction.[10]
Slow Addition: Adding the vinyltributylstannane slowly via a syringe pump can help keep its instantaneous concentration low, thereby minimizing the rate of this second-order side reaction.
Problem 4: Difficulty Removing Tin Byproducts
Question: My purified 4,6-Divinylpyrimidin-2-amine is contaminated with tributyltin halides according to NMR and Mass Spec. What are the most effective purification methods?
Answer: The removal of organotin byproducts is a classic challenge in Stille couplings due to their relatively nonpolar nature and high boiling points.[6][11]
Cause: The byproduct of the reaction is a tributyltin halide (e.g., Bu₃SnCl), which can be difficult to separate from the desired product by standard silica gel chromatography.
Solution: Several workup procedures are specifically designed to remove tin residues:
Aqueous Potassium Fluoride (KF) Wash: This is the most common and effective method. After the reaction is complete, dilute the mixture with a solvent like ethyl acetate and wash it with a saturated aqueous solution of KF. The fluoride ions have a very high affinity for tin, forming a precipitate of Bu₃SnF which can often be removed by filtration. Stirring the biphasic mixture for 1-2 hours is recommended.[11]
Triethylamine-Doped Silica Gel: Running the column chromatography with a solvent system that has been pre-treated with a small amount of triethylamine (~2-5%) can help chelate and retain the tin byproducts on the silica gel.[11]
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be very effective at excluding the tin impurities.
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for this synthesis?
A1: The most practical and widely available starting material is 2-amino-4,6-dihydroxypyrimidine. This compound can be chlorinated to provide the necessary 2-amino-4,6-dichloropyrimidine precursor required for the cross-coupling step.
Q2: What analytical techniques are best for monitoring the reaction and assessing final purity?
A2: A combination of techniques is recommended. For reaction monitoring, Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are ideal. For final purity assessment and impurity identification, a suite of methods including HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy should be used.[12][13][14] Gas Chromatography (GC) can be useful for detecting volatile impurities or byproducts like 1,3-butadiene.[13]
Q3: How should I store 4,6-Divinylpyrimidin-2-amine?
A3: As a molecule with two activated vinyl groups, 4,6-Divinylpyrimidin-2-amine has the potential to undergo polymerization, especially when exposed to heat, light, or radical initiators. It should be stored in a cool, dark place, preferably under an inert atmosphere (argon or nitrogen). For long-term storage, keeping it in a freezer at -20°C is advisable. Adding a small amount of a radical inhibitor like BHT (butylated hydroxytoluene) may also be considered if it does not interfere with downstream applications.
Q4: Can I use a Suzuki coupling instead of a Stille coupling?
A4: Yes, a Suzuki coupling using vinylboronic acid or a derivative is a viable alternative. The primary advantage of Suzuki coupling is the avoidance of toxic tin reagents and byproducts, which are often easier to remove. The general principles of troubleshooting (inert atmosphere, catalyst integrity, etc.) would still apply.[15]
Key Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4,6-dichloropyrimidine
This protocol is adapted from general procedures for the chlorination of hydroxypyrimidines.[16][17]
Vessel Preparation: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stir bar. Ensure all glassware is dry.
Reagent Addition: To the flask, add 2-amino-4,6-dihydroxypyrimidine (1.0 equiv). Carefully add phosphorus oxychloride (POCl₃, 4.0-5.0 equiv) followed by N,N-diethylaniline (2.0 equiv) dropwise. The addition of the amine base can be exothermic.
Reaction: Heat the reaction mixture to reflux (approx. 100-110°C) and stir for 4-6 hours. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
Workup: Allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and releases HCl gas.
Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution or solid sodium carbonate until the pH is ~7-8.
Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum to yield 2-amino-4,6-dichloropyrimidine.
Protocol 2: Stille Cross-Coupling to Synthesize 4,6-Divinylpyrimidin-2-amine
Vessel Preparation: In a glovebox or under a stream of inert gas, add 2-amino-4,6-dichloropyrimidine (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a degassed solvent like toluene to an oven-dried reaction flask.
Reagent Addition: Add vinyltributylstannane (2.5 equiv) via syringe.
Reaction: Seal the flask and heat the reaction mixture to 100-110°C with vigorous stirring. Monitor the reaction by TLC or LC-MS every 2-4 hours. The reaction is typically complete within 12-24 hours.
Initial Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Proceed immediately to the tin removal protocol.
Protocol 3: Purification via Fluoride Wash to Remove Tin Residues [11]
Fluoride Treatment: Transfer the diluted reaction mixture from Protocol 2 to a separatory funnel. Add an equal volume of saturated aqueous potassium fluoride (KF) solution.
Stirring: Stopper the funnel and shake vigorously. A fine white precipitate (Bu₃SnF) may form. For best results, transfer the biphasic mixture to a flask and stir vigorously for 2-3 hours.
Filtration & Separation: Filter the entire mixture through a pad of Celite® to remove the precipitate. Transfer the filtrate back to a separatory funnel and separate the organic layer.
Washing: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Final Purification: The resulting crude product can be further purified by flash column chromatography on silica gel to yield pure 4,6-Divinylpyrimidin-2-amine.
Illustrative Data: Impurity Profile Analysis
The following table provides hypothetical data to illustrate how changes in reaction conditions can affect the product distribution in the Stille coupling step, as determined by HPLC area percentage.
Entry
Catalyst (mol%)
Temp (°C)
Time (h)
Product (%)
Mono-vinyl (%)
Starting Material (%)
Homocoupling (%)
1
Pd(PPh₃)₄ (5%)
90
6
45
48
5
2
2
Pd(PPh₃)₄ (5%)
110
6
75
20
1
4
3
Pd(PPh₃)₄ (5%)
110
24
93
2
<1
5
4
Pd₂(dba)₃/XPhos (2%)
110
12
95
1
<1
3
Analysis:
Entry 1 vs. 2: Increasing the temperature significantly improves the conversion of the mono-vinyl intermediate to the final product.
Entry 2 vs. 3: Extending the reaction time at the higher temperature drives the reaction to near completion.
Entry 4: The use of a more active, modern catalyst system can lead to higher yields in shorter times with lower catalyst loading.
Chemical Communications (RSC Publishing). (n.d.). Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. [Link]
Myers, A. (n.d.). The Stille Reaction - Chem 115. [Link]
Barrow, A. S., et al. (2022). Divinylpyrimidine reagents generate antibody–drug conjugates with excellent in vivo efficacy and tolerability. Chemical Communications, 58(12). [Link]
Wahid, F., et al. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry. [Link]
PubMed. (2018). Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents. Bioorganic & Medicinal Chemistry Letters, 28(6), 1138-1142. [Link]
ResearchGate. (2022). Divinylpyrimidine reagents generate antibody-drug conjugates with excellent in vivo efficacy and tolerability. [Link]
Acta Crystallographica Section E. (n.d.). 4,6-Dimethylpyrimidin-2-amine. [Link]
ResearchGate. (n.d.). Synthesis of 4, 6-substituted di-(phenyl) pyrimidin-2-amines derivatives. [Link]
Park, H., et al. (2019). Design, synthesis, and biological evaluation of polyphenols with 4,6-diphenylpyrimidin-2-amine derivatives for inhibition of Aurora kinase A. PLoS One, 14(6). [Link]
Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES. [Link]
Chemical Communications (RSC Publishing). (2022). Divinylpyrimidine reagents generate antibody–drug conjugates with excellent in vivo efficacy and tolerability. [Link]
Agilent. (n.d.). PURITY AND IMPURITY ANALYSIS. [Link]
Recent Trends in Analytical Techniques for Impurity Profiling. (2022). J-STAGE. [Link]
Cancer Research UK Cambridge Institute. (n.d.). Divinylpyrimidine reagents generate antibody-drug conjugates with excellent in vivo efficacy and tolerability. [Link]
National Center for Biotechnology Information. (n.d.). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. [Link]
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
Chemical Synthesis Database. (2025). 4,6-diphenyl-2-pyrimidinamine. [Link]
PubMed. (n.d.). Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology. [Link]
National Center for Biotechnology Information. (n.d.). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. [Link]
National Center for Biotechnology Information. (n.d.). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. [Link]
Divinylpyrimidine (DVP) Scale-Up Support Center: Synthesis & Troubleshooting
Welcome to the Technical Support Center for the scale-up synthesis of 4,6-divinylpyrimidin-2-amine and its derivatives. Divinylpyrimidines (DVPs) have emerged as highly efficient, plasma-stable disulfide rebridging reage...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the scale-up synthesis of 4,6-divinylpyrimidin-2-amine and its derivatives. Divinylpyrimidines (DVPs) have emerged as highly efficient, plasma-stable disulfide rebridging reagents for the generation of next-generation Antibody-Drug Conjugates (ADCs)[1].
Transitioning the synthesis of 4,6-divinylpyrimidin-2-amine from a milligram bench-scale to a multi-gram scale introduces significant mechanistic challenges, primarily involving thermal instability, catalyst poisoning, and incomplete transmetallation. This guide is engineered for drug development professionals and provides field-proven, causality-driven solutions to ensure a self-validating scale-up workflow.
Mechanistic Workflow & Critical Failure Points
The standard synthetic route utilizes a Suzuki-Miyaura cross-coupling between 4,6-dichloro-pyrimidin-2-amine and potassium vinyltrifluoroborate. While vinylboronic acid or vinyl pinacol borane can be used, potassium vinyltrifluoroborate is prioritized in scale-up due to its superior stability and controlled, slow-release hydrolysis into the active boronic acid species, which minimizes competitive protodeboronation[2].
Fig 1: Scale-up workflow for 4,6-divinylpyrimidin-2-amine highlighting critical failure points.
Troubleshooting Guides & FAQs
Q1: My reaction stalls, and LC-MS shows a persistent impurity at m/z 156. Why is the double coupling failing?
The Causality: The peak at m/z 156 corresponds to the mono-vinyl, mono-chloro intermediate (C₆H₆ClN₃). Stalling at this stage is rarely due to catalyst death; rather, it is caused by insufficient hydrolysis of the trifluoroborate salt. The Suzuki coupling of organotrifluoroborates requires water to hydrolyze the -BF₃K group into the active -B(OH)₂ species before transmetallation can occur. If the aqueous fraction is too low, or if the base (K₂CO₃) is depleted by the generated HF, the catalytic cycle halts.
The Solution:
Ensure your solvent system maintains a strictly controlled THF/H₂O ratio of 4:1 to 10:1[3].
Use a slight excess of base (5.0 eq) to neutralize the hydrofluoric acid byproduct.
Self-Validation: Spike the stalled reaction with 1.0 eq of H₂O and 0.5 eq of potassium vinyltrifluoroborate. If the m/z 156 peak converts to m/z 148 within 60 minutes, aqueous deficiency was the root cause.
Q2: I am experiencing massive yield loss during rotary evaporation. The product turns into an insoluble, dark resin. What is happening?
The Causality: 4,6-divinylpyrimidin-2-amine contains two highly reactive vinyl groups. When concentrated to near-dryness, the removal of the solvent eliminates the system's heat sink. The localized thermal stress induces spontaneous radical auto-initiation, causing the vinyl groups to rapidly polymerize into an intractable resin.
The Solution:
Never concentrate the product to absolute dryness. Add a radical inhibitor such as BHT (butylated hydroxytoluene) at 10–50 ppm to the organic phase prior to concentration. Maintain the water bath strictly below 30°C.
Q3: How can I efficiently remove Palladium and Boron byproducts at a 50-gram scale without relying on silica gel chromatography?
The Causality: At scale, chromatography is economically and logistically unviable. Furthermore, the pyrimidine nitrogens strongly coordinate with Palladium, making simple aqueous washes ineffective.
The Solution:
Implement a targeted chemical scavenging protocol. Wash the organic phase with 5% aqueous NH₄OH to solubilize and remove boron salts. For Palladium, treat the organic phase with a functionalized silica scavenger (e.g., SiliaMetS® Thiol) at 40°C for 4 hours. The thiol groups outcompete the pyrimidine nitrogens for Pd coordination, allowing the metal to be removed via simple filtration.
Self-Validating Scale-Up Protocol (50-Gram SOP)
This protocol is designed to be self-validating; you must not proceed to the next step until the analytical checkpoint is satisfied.
Step 1: Reaction Assembly
In a 2L jacketed reactor, charge 4,6-dichloro-pyrimidin-2-amine (50.0 g, 305 mmol, 1.0 eq), potassium vinyltrifluoroborate (184 g, 1.37 mol, 4.5 eq), and K₂CO₃ (210 g, 1.52 mol, 5.0 eq).
Add THF (1000 mL) and deionized H₂O (100 mL). Sparge the heterogeneous mixture with N₂ gas for 30 minutes to remove dissolved oxygen.
Step 2: Catalysis & Monitoring
3. Add Pd(dppf)Cl₂·CH₂Cl₂ (12.4 g, 15.2 mmol, 5 mol%). Heat the reactor jacket to 70°C under vigorous stirring.
4. Validation Checkpoint: After 12 hours, sample the reaction for LC-MS. The reaction is complete only when the m/z 164 (starting material) and m/z 156 (mono-vinyl) peaks are <2% relative to the target m/z 148 (divinyl) peak.
Step 3: Scavenging & Workup
5. Cool to 20°C. Filter the mixture through a tightly packed Celite® pad to remove bulk inorganic salts. Wash the pad with EtOAc (500 mL).
6. Transfer the filtrate to a separatory funnel. Wash the organic layer with 5% aq. NH₄OH (2 × 300 mL) to remove boron byproducts, followed by brine (300 mL).
7. Transfer the organic layer to a flask, add SiliaMetS® Thiol (15 g), and stir at 40°C for 4 hours. Filter off the scavenger.
Step 4: Controlled Isolation
8. Add BHT (5 mg, ~10 ppm) to the filtrate. Concentrate under reduced pressure (bath temp ≤ 30°C) until the total volume is reduced to ~150 mL. Do not concentrate to dryness.
9. Slowly add cold petroleum ether (400 mL) while stirring to precipitate the product. Filter and dry under vacuum to yield 4,6-divinylpyrimidin-2-amine as an off-white solid.
Quantitative Data Summary for Scale-Up Optimization
To ensure reproducibility across different scales, adhere to the optimized parameters detailed in the table below:
Parameter
Bench Scale (1 mmol)
Scale-Up (50 mmol+)
Mechanistic Rationale
Catalyst Loading
10 mol% Pd(dppf)Cl₂
5 mol% Pd(dppf)Cl₂
Heat transfer is highly efficient at scale; lower loading prevents excessive Pd trapping in the final product.
Solvent System
THF/H₂O (10:1)
THF/H₂O (4:1 to 10:1)
Higher aqueous content at scale ensures complete dissolution and hydrolysis of the trifluoroborate salt[3].
Concentration Temp
45°C
≤ 30°C
Mitigates the exponential increase in thermal auto-initiation of vinyl polymerization at larger volumes.
Radical Inhibitor
None required
10–50 ppm BHT
Quenches radical propagation during solvent removal, preventing the formation of intractable resins.
Application Context: DVP in Bioconjugation
The ultimate purpose of synthesizing high-purity 4,6-divinylpyrimidin-2-amine is its downstream application in bioconjugation[4]. Once functionalized with a payload (e.g., via an N-alkylated linker), the DVP moiety undergoes a highly efficient bis-alkylation reaction with the free thiols of a reduced antibody, forming a highly stable thioether bridge that out-performs traditional maleimide linkages[5].
Fig 2: Application of DVP reagents in antibody-drug conjugate (ADC) disulfide rebridging.
References
Walsh, S. J., et al. (2022). "Divinylpyrimidine reagents generate antibody–drug conjugates with excellent in vivo efficacy and tolerability." Chemical Communications, 58(12), 1962-1965. URL:[Link]
Hanby, A. R., et al. (2022). "Antibody dual-functionalisation enabled through a modular divinylpyrimidine disulfide rebridging strategy." RSC Advances, 12(45), 29333-29337. URL:[Link]
Smeenk, L. E. J., et al. (2012). "Synthesis of water-soluble scaffolds for peptide cyclisation, labelling and ligation." Organic Letters, 14(5), 1194-1197. URL:[Link]
Torker, S., et al. (2024). "Late-Stage Desulfurization Enables Rapid and Efficient Solid-Phase Synthesis of Cathepsin-Cleavable Linkers for Antibody–Drug Conjugates." Bioconjugate Chemistry, 35(7). URL:[Link]
Technical Support Center: Characterization of Reactive Vinyl Compounds
This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the characterization of reactive vinyl compounds. These molecules, while foundational for countless mater...
Author: BenchChem Technical Support Team. Date: April 2026
This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the characterization of reactive vinyl compounds. These molecules, while foundational for countless materials and therapeutics, present unique analytical hurdles due to their inherent reactivity. This resource provides in-depth, field-proven insights in a question-and-answer format to troubleshoot common experimental issues and ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles and common conceptual challenges associated with the stability and analysis of vinyl compounds.
Q1: My "pure" vinyl monomer unexpectedly polymerized during storage. What causes this and how can it be prevented?
A: This is a common and critical issue stemming from the inherent instability of the vinyl group. The polymerization is typically a free-radical chain reaction that can be initiated by heat, light (UV), or trace impurities.[1][2]
Causality: Even without a formal initiator, a slow thermal production of free radicals can occur in the bulk monomer at ambient temperatures.[2] These radicals initiate a chain reaction, leading to oligomerization and polymerization. Commercial monomers are shipped with inhibitors (radical scavengers), such as hydroquinone (HQ), to provide thermal stability.[2] However, these inhibitors can be consumed over time or may require the presence of oxygen to be effective, which can be counterintuitive.[1][3] For instance, while some acrylic monomers need oxygen for the inhibitor to function, vinyl acetate's stability can be decreased by higher oxygen concentrations due to the formation of unstable peroxides.[1][3]
Prevention Strategy:
Storage Conditions: Store monomers at the recommended low temperature (often refrigerated), in the dark (using amber bottles or by wrapping containers in foil), and under the atmosphere specified by the manufacturer (e.g., dry nitrogen for vinyl acetate with hydroquinone).[1]
Inhibitor Monitoring: Be aware of the inhibitor's shelf life. If the monomer has been stored for an extended period, the inhibitor may be depleted.
Avoid Contamination: Ensure storage containers are scrupulously clean. Trace metal impurities or peroxides from contaminated glassware can act as initiators.[4]
Q2: What are the primary differences I should expect when characterizing a vinyl monomer versus its corresponding polymer with techniques like NMR and FTIR?
A: The analytical signatures of the monomer and polymer are fundamentally different due to the consumption of the vinyl group's double bond during polymerization.
In Monomers: The key features are sharp, well-defined signals corresponding to the small molecule.
FTIR: Look for the characteristic carbon-carbon double bond (C=C) stretching vibration, typically around 1630-1650 cm⁻¹.[5] You will also see sharp peaks for the =C-H bonds.[6]
NMR: Expect distinct, sharp peaks for the vinylic protons (typically 5-7 ppm in ¹H NMR) with clear coupling patterns. The sp² carbons of the vinyl group will also have sharp, characteristic shifts in ¹³C NMR.[7]
In Polymers: The signals become much broader, and the characteristic vinyl peaks disappear.
FTIR: The C=C stretching peak at ~1640 cm⁻¹ will be absent or significantly diminished.[8] The appearance and growth of C-C single bond signals will be observed, though these are often in a crowded region of the spectrum.
NMR: The sharp vinyl proton signals will disappear. The spectrum will be dominated by very broad peaks corresponding to the new aliphatic backbone (the -CH-CH₂- chain), making detailed structural analysis more complex.[9]
Q3: How does the chemical environment of the vinyl group (e.g., in styrenes vs. vinyl esters) affect its characterization?
A: The substituents attached to the vinyl group dramatically influence its electronic properties, which in turn alters its reactivity and spectroscopic signature.
Electronic Effects & Reactivity: Electron-donating groups (like the ether oxygen in alkyl vinyl ethers) increase the electron density of the double bond, making it more susceptible to cationic polymerization. Conversely, electron-withdrawing groups (like the ester in vinyl acetate or the nitrile in acrylonitrile) make the double bond electron-deficient and favor anionic or free-radical polymerization.
Spectroscopic Correlation: These electronic effects are directly observable. For example, in ¹³C NMR, the chemical shift of the β-carbon (the terminal CH₂) of the vinyl group is highly sensitive to the π-electron density.[7][10] A higher electron density results in shielding, shifting the peak to a higher field (lower ppm value). This chemical shift can be directly correlated with the monomer's reactivity parameters (e.g., the Alfrey-Price 'e' value), making NMR a powerful tool for predicting polymerization behavior.[7][10]
Section 2: Troubleshooting Analytical Techniques
This section provides structured guides to diagnose and solve specific problems encountered during the analysis of reactive vinyl compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Symptom
Potential Causes
Recommended Solutions & Explanations
Broadening or disappearance of vinyl proton signals.
1. Paramagnetic Impurities: Trace metals (e.g., from catalysts or spatulas) can cause significant line broadening. 2. Oligomerization/Polymerization: The sample may be polymerizing in the NMR tube due to heat from the spectrometer or light exposure. 3. Chemical Exchange: If the vinyl group is near a proton-exchanging site (e.g., -OH, -NH), this can broaden adjacent signals.
1. Filter the Sample: Filter your NMR sample through a small plug of silica or celite in a Pasteur pipette to remove particulate and some metal impurities. 2. Add Inhibitor & Run Cold: Add a small amount of a soluble inhibitor (e.g., BHT, ensuring its peaks don't overlap) to the NMR solvent. Run the experiment at a lower temperature if the spectrometer allows. 3. Use Deuterated Solvents: For exchangeable protons, use D₂O to exchange them away or use a solvent like DMSO-d₆ which can slow down the exchange rate.
Inconsistent integration of vinyl peaks.
1. Poor Signal-to-Noise (S/N): If the sample is very dilute, the inherent noise can make accurate integration difficult. 2. Overlapping Peaks: Solvent or impurity peaks may be overlapping with your vinyl signals. 3. Slow Relaxation: The relaxation time (T₁) of vinylic carbons (in ¹³C NMR) can be long, leading to signal saturation and inaccurate integrals if the delay time is too short.
1. Increase Scans: Acquire more scans to improve the S/N ratio. 2. Choose a Different Solvent: Select a deuterated solvent whose residual peaks do not interfere with your signals of interest. 3. Increase Relaxation Delay (d1): For quantitative ¹³C NMR, increase the relaxation delay between pulses (e.g., d1 = 5 x T₁) to ensure full relaxation of the nuclei.
Unexpected peaks in the spectrum.
1. Impurities: Residual solvents, starting materials, or side-products from synthesis are common.[11] 2. Degradation/Polymerization: Small, broad peaks in the aliphatic region (1-3 ppm) may indicate the formation of oligomers.[9] 3. Inhibitor: The commercial monomer contains an inhibitor (e.g., hydroquinone) which will have its own signals.
1. Verify Purity: Use a secondary technique like GC-MS to identify volatile impurities.[11] 2. Re-purify the Monomer: If oligomers are present, the monomer may need to be freshly distilled or passed through an inhibitor-removal column immediately before use (see Protocol 1). 3. Identify Inhibitor Peaks: Look up the known spectrum of the inhibitor used by the manufacturer to identify its peaks.
Workflow for Troubleshooting NMR Signal Loss
Caption: Troubleshooting workflow for poor NMR signal quality.
Fourier-Transform Infrared (FTIR) Spectroscopy
Symptom
Potential Causes
Recommended Solutions & Explanations
Difficulty quantifying polymerization.
1. Weak C=C Signal: The vinyl C=C stretch (~1640 cm⁻¹) can be weak and difficult to integrate accurately.[12] 2. No Internal Standard: Changes in sample thickness or concentration between measurements will affect peak intensity. 3. Baseline Errors: An inconsistent baseline will lead to large errors in peak area calculations.
1. Use Overtone/Combination Bands: Monitor more intense, characteristic vinyl peaks, such as the C-H wagging modes around 910-990 cm⁻¹, which disappear upon polymerization.[8] 2. Ratio to an Internal Standard: Ratio the intensity of the vinyl peak to a peak that remains unchanged during the reaction (e.g., a carbonyl C=O stretch in vinyl esters or an aromatic ring mode in styrene).[12] This normalizes the measurement. 3. Consistent Baseline Correction: Apply a consistent baseline correction method (e.g., a two-point baseline between 926 and 898 cm⁻¹ for the 908 cm⁻¹ vinyl peak in polyethylene) for all spectra in the series.[13]
Overlapping peaks obscure the C=C stretch.
1. Aromatic Overtones: Aromatic rings have overtone/combination bands in the 1600-1700 cm⁻¹ region that can interfere with the vinyl C=C stretch. 2. Water Vapor: Atmospheric water vapor has rotational lines that can appear in this region if the spectrometer is not well-purged.
1. Focus on Other Peaks: Rely on the cleaner, more distinct vinyl C-H out-of-plane bending peaks below 1000 cm⁻¹.[8] 2. Purge the Spectrometer: Ensure the FTIR instrument is thoroughly purged with dry air or nitrogen to remove atmospheric interference. Collect a fresh background spectrum frequently.
Chromatography (GC & HPLC)
Symptom
Potential Causes
Recommended Solutions & Explanations
Monomer polymerizes in the system (GC Injector or HPLC Column).
1. High Temperature (GC): The heated injector provides the activation energy for thermal polymerization.[14] 2. Active Sites: Scratches, metal fragments in the GC inlet liner, or exposed silanols on the HPLC stationary phase can act as initiation sites.[14] 3. Incompatible Mobile Phase (HPLC): A mobile phase that initiates polymerization (e.g., contains radical initiators or is at a pH that catalyzes reaction).
1. Lower Injector Temperature (GC): Use the lowest possible injector temperature that still allows for efficient volatilization of the monomer. 2. Use an Inert Liner & Guard Column: Use a deactivated, inert inlet liner for GC.[14] For HPLC, use a guard column to protect the analytical column from irreversible adsorption and polymerization.[15] 3. Add Inhibitor to Mobile Phase (HPLC): In some cases, a small amount of a compatible inhibitor can be added to the mobile phase or the sample diluent to prevent on-column polymerization.
Shifting retention times and poor peak shape.
1. Column Contamination: Buildup of oligomers on the column head from previous injections.[16] 2. Column Temperature Fluctuations: Retention in both GC and HPLC is highly sensitive to temperature. A 1°C change can alter retention times by 1-2%.[16] 3. Mobile Phase Issues (HPLC): Incorrect pH or buffer concentration for ionizable vinyl compounds can lead to peak tailing and shifting retention.[15]
1. Regular Column Flushing: Implement a regular flushing protocol with a strong solvent to clean the column. For GC, bake out the column at its maximum rated temperature.[14] For HPLC, use a strong solvent like isopropanol.[17] 2. Use a Column Oven: Ensure the column is housed in a thermostatted oven to maintain a stable temperature.[16] 3. Optimize Mobile Phase: Ensure the mobile phase pH is at least 2 units away from the pKa of any ionizable analytes and that the buffer concentration is sufficient (typically 10-25 mM).[15]
Inconsistent glass transition (Tg) or cure exotherm (DSC).
1. Incomplete Cure: The material may not have reached its maximum degree of cure, leading to a lower, variable Tg.[18][19] 2. Solvent Evaporation: Residual solvent in the sample will produce a large endotherm that can mask the Tg or cure exotherm.[20] 3. Physical Aging: The sample's thermal history affects its structure. A sample cooled slowly will have a different Tg signature than one that was quench-cooled.
1. Heat-Cool-Heat Cycle: Run a "heat-cool-heat" experiment. The first heat scan shows the properties of the as-received sample (including any residual cure). After a controlled cooling step, the second heat scan provides the ultimate Tg of the fully cured material.[20] 2. Dry the Sample: Ensure the sample is completely dry before analysis, possibly by pre-heating in a vacuum oven at a temperature below its Tg. Use hermetically sealed DSC pans to prevent volatile loss during the scan.[21] 3. Standardize Thermal History: Always use a controlled cooling and heating rate (e.g., 10°C/min) to ensure results are comparable between samples.
Difficulty determining gel point and cure kinetics (Rheometry).
1. Vitrification: At low cure temperatures, the Tg of the reacting mixture can rise to the cure temperature, causing the system to vitrify (turn glassy) and stop reacting before it gels.[21] 2. Slippage at the Plate: As the material gels, it may pull away from the rheometer plates, causing a drop in modulus that is not representative of the material's properties. 3. Thermal Lag: There can be a delay between the rheometer's set temperature and the actual sample temperature, affecting kinetic calculations.
1. Isothermal Crossover Method: The gel point can often be identified as the point where the storage modulus (G') and loss modulus (G'') crossover during an isothermal cure experiment.[22] 2. Use Serrated Plates: For curing systems, use serrated or cross-hatched plates to ensure good contact and prevent slippage. 3. Equilibrate Sample: Allow the sample to fully equilibrate at the target temperature before starting the measurement to ensure accurate kinetic data.[23]
Section 3: Key Experimental Protocols
Protocol 1: Purification of Commercial Vinyl Monomers via Inhibitor Removal
Objective: To remove phenolic inhibitors (e.g., hydroquinone, MEHQ) from vinyl monomers immediately prior to use to enable controlled polymerization.
Causality: Phenolic inhibitors are acidic and can be removed by washing with a basic aqueous solution. The subsequent steps are to remove water and dry the monomer. This protocol must be performed quickly and at low temperatures to prevent premature polymerization of the now-unstabilized monomer.
Methodology:
Preparation: Cool the monomer (e.g., styrene, vinyl acetate) and a 1M NaOH solution to 0-5°C in an ice bath. All glassware should be pre-chilled.
Basic Wash: In a separatory funnel, wash the chilled monomer with an equal volume of chilled 1M NaOH. Shake gently for 1 minute. Allow the layers to separate and discard the lower aqueous layer. Repeat this wash two more times.
Self-Validation: The aqueous layer will often be colored (yellow/brown) as it removes the phenolic inhibitor. The final wash should be colorless.
Water Wash: Wash the monomer with an equal volume of chilled, deionized water to remove residual NaOH. Repeat until the pH of the aqueous layer is neutral (check with pH paper).
Drying: Transfer the monomer to a flask containing an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). Swirl gently in the ice bath for 10-15 minutes.
Filtration: Quickly filter the dried monomer into a chilled receiving flask.
Immediate Use: The purified, uninhibited monomer is now highly reactive and should be used immediately or stored in the dark at <0°C for no more than a few hours.
Protocol 2: Real-Time Monitoring of Vinyl Polymerization by FTIR
Objective: To quantitatively track the disappearance of monomer and the formation of polymer during a reaction.
Causality: According to the Beer-Lambert law, the absorbance of a specific chemical bond is proportional to its concentration. By monitoring the decrease in the absorbance of a characteristic vinyl C=C peak relative to a stable internal standard peak, we can calculate the degree of monomer conversion in real-time.[5][12]
Methodology:
Internal Standard Selection: Choose a peak in your reaction system that will not change during polymerization. For vinyl acetate, the C=O stretch at ~1760 cm⁻¹ is a good choice.[12] For styrene, an aromatic ring mode can be used.
Initial Spectrum (t=0): Before adding the initiator, take a high-quality FTIR spectrum of the monomer mixture. This is your 0% conversion reference. Calculate the initial ratio of the vinyl peak area (A_vinyl) to the internal standard peak area (A_std): R₀ = (A_vinyl / A_std) at t=0.
Initiate Reaction: Add the polymerization initiator and start acquiring spectra at regular time intervals (e.g., every 1 minute).
Data Acquisition: For each time point (t), calculate the peak area ratio Rₜ = (A_vinyl / A_std) at time t.
Calculate Conversion: The percent conversion at time 't' is calculated as:
Conversion (%) = [1 - (Rₜ / R₀)] * 100
Final Spectrum (t=∞): Allow the reaction to proceed to completion (or quench it) and take a final spectrum.
Self-Validation: The final spectrum should show a near-complete disappearance of the vinyl peak, confirming high conversion. The calculated conversion should plateau near 100%.
Decision Framework for Vinyl Compound Characterization
Caption: A decision tree for selecting the appropriate analytical technique.
References
Troubleshooting Guide for Gas Chromatography. Agilent.
Relation Between Reactivities of Vinyl Monomers and Their NMR Spectra. (2002). Magnetic Resonance in Chemistry.
Curing of vinyl ester resins. Rheological behaviour. (2006). Journal of Optoelectronics and Advanced Materials.
Determination of vinyl chloride monomer in food contact materials by solid phase microextraction coupled with gas chromatography.Czech Journal of Food Sciences.
Relation Between Reactivities of Vinyl Monomers and Their NMR Spectra. ResearchGate.
FT-IR spectra of vinyl acetate (VAc) monomer. ResearchGate.
Direct Kinetic Measurements of Vinyl Polymerization on Metal and Silicon Surfaces Using Real-Time FT-IR Spectroscopy. (2017). Optica Publishing Group.
Rheological and Thermal Characterization of Polymer Coatings: A Case Study. (2017). CoatingsTech.
Determination of the vinyl content of polyethylene resins. (2012). Agilent Technologies.
Reactivity of Functionalized Vinyl Monomers in Insertion Copolymerization.Macromolecules.
Determination of Trace Organic Impurities in Monomer Grade Vinyl Chloride by Capillary Column/Multidimensional Gas Chromatograph. (2012). ASTM International.
FTIR Study Measuring the Monomer Reactivity Ratios for Ethylene−Vinyl Acetate Polymerization in Supercritical CO2. (2009). Macromolecules.
FTIR analysis, how to compare the change of related double bond and single bond before and after vinyl polymerization? (2016). ResearchGate.
Vibrational and NMR Spectra and Molecular Structure of Poly(Vinyl Chloride).Journal of Polymer Science Part A-2: Polymer Physics.
HPLC Troubleshooting Guide. Chrom-Academy.
Understanding Vinyl Acetate Polymerization Accidents. (2005). Organic Process Research & Development.
Rheological Behavior of Aqueous Poly(vinyl alcohol) Solution during a Freeze–Thaw Gelation Process. (2020). Macromolecules.
Characterization of the chemical structure of vinyl ester resin in a climate chamber under different conditions of degradation. ResearchGate.
Thermochemical Response of Vinyl-Ester Resin. (1995). Defense Technical Information Center.
Mass Spectrometry of Polymers and Polymer Surfaces. (2001). Chemical Reviews.
The use of differential scanning calorimetry to study the reprocessing of poly(vinyl chloride). (1993). Polymer.
Simultaneous rheology and cure kinetics dictate thermal post-curing of thermoset composite resins for material extrusion. (2021). Additive Manufacturing.
HPLC Troubleshooting Guide. ACE.
Thermal Analysis of Polyvinyl Chloride. Hitachi High-Tech.
High-resolution mass spectrometry data on three impurities in vinyl acetate. ResearchGate.
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025). PharmaCores.
A Comparative Guide to the Biological Activities of Divinyl vs. Diphenyl Pyrimidines
Introduction The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active molecules, including several FDA-approved drugs.[1][2] Its ability to enga...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active molecules, including several FDA-approved drugs.[1][2] Its ability to engage in key hydrogen bonding interactions has made it a privileged structure in the design of therapeutics targeting a wide array of diseases, most notably cancer.[3][4] Among the vast landscape of pyrimidine derivatives, divinyl and diphenyl pyrimidines represent two distinct classes with emerging roles in drug discovery and development.
This guide provides a comprehensive comparison of the biological activities of these two pyrimidine subclasses. It has become evident through extensive literature review that while diphenyl pyrimidines have been thoroughly investigated as potent, standalone bioactive agents, the primary characterized application of divinyl pyrimidines to date lies in their use as sophisticated chemical tools for bioconjugation, particularly in the construction of antibody-drug conjugates (ADCs).[5][6] This guide will, therefore, explore the well-documented therapeutic activities of diphenyl pyrimidines and contrast this with the current, application-focused role of divinyl pyrimidines, highlighting the existing knowledge gap and suggesting future research avenues.
Diphenyl Pyrimidines: A Comprehensive Overview of Biological Activity
Diphenyl pyrimidines, characterized by a central pyrimidine ring substituted with two phenyl groups, have garnered significant attention as a versatile class of compounds with potent anticancer properties. Their mechanism of action is often multifaceted, primarily involving the inhibition of key protein kinases and the disruption of microtubule dynamics.
Kinase Inhibition
A substantial body of research has established diphenyl pyrimidines as potent inhibitors of various protein kinases that are critical for cancer cell proliferation, survival, and angiogenesis.[3][7]
The EGFR and VEGFR signaling pathways are crucial for tumor growth and the formation of new blood vessels (angiogenesis) that supply nutrients to the tumor.[8] Several studies have demonstrated that 4,6-diaryl (including diphenyl) pyrimidine derivatives can act as dual inhibitors of both EGFR and VEGFR-2.[7][9] This dual inhibition is a promising strategy to overcome resistance to therapies that target only a single pathway.
Signaling Pathway: EGFR and Downstream Cascades
The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers a signaling cascade that includes the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, ultimately leading to cell proliferation and survival.[10][11] Diphenyl pyrimidines can block this signaling at its origin by inhibiting the kinase activity of the receptor.
Caption: EGFR Signaling Pathway and Inhibition by Diphenyl Pyrimidines.
The PI3K/Akt signaling pathway is another critical regulator of cell growth, proliferation, and survival, and its overactivation is a common feature in many cancers.[4][12][13] Molecular docking studies have suggested a strong binding affinity of certain diaryl pyrimidine derivatives for PI3Kγ, indicating their potential as PI3K inhibitors.
Signaling Pathway: PI3K/Akt/mTOR Cascade
Upon activation by upstream signals, PI3K phosphorylates PIP2 to generate PIP3, which in turn activates AKT. Activated AKT then modulates a variety of downstream targets, including mTOR, to promote cell survival and proliferation.[14]
Caption: PI3K/Akt/mTOR Signaling and Inhibition by Diphenyl Pyrimidines.
Antiproliferative Activity
The kinase inhibitory effects of diphenyl pyrimidines translate into potent antiproliferative activity against a wide range of cancer cell lines. The cytotoxic effects are typically measured using assays such as the MTT assay, which assesses cell viability.
Table 1: Comparative Anticancer Activity of Diphenyl Pyrimidine Derivatives
Divinyl Pyrimidines: Current Applications in Bioconjugation
In stark contrast to the extensive research on diphenyl pyrimidines as direct therapeutic agents, the scientific literature on divinyl pyrimidines is predominantly focused on their application as chemical linkers in the synthesis of Antibody-Drug Conjugates (ADCs).[5][6]
ADCs are a class of targeted therapies designed to selectively deliver potent cytotoxic agents to cancer cells by tethering them to a monoclonal antibody that recognizes a tumor-specific antigen. The linker plays a crucial role in the stability and efficacy of the ADC.
Divinylpyrimidine (DVP) reagents have been developed for the site-selective modification of native antibodies through a disulfide rebridging strategy.[6][18] This approach allows for the creation of more homogeneous and stable ADCs with a controlled drug-to-antibody ratio (DAR).[5]
Studies have shown that ADCs generated using DVP linkers exhibit:
Excellent in vivo efficacy: DVP-linked ADCs have demonstrated the ability to inhibit tumor growth in xenograft models of breast cancer.[5]
Good tolerability: These ADCs were well-tolerated in animal models with no significant systemic toxicity observed.[5]
Dose-dependent cytotoxicity: In vitro studies have shown that DVP-ADCs are selectively cytotoxic to cancer cells that express the target antigen.[5]
While these findings highlight the utility of the divinylpyrimidine scaffold in drug delivery, they do not provide information on the intrinsic biological activity of divinyl pyrimidine compounds themselves. There is a notable absence of studies evaluating their potential as kinase inhibitors, antiproliferative agents, or modulators of other cellular pathways.
Experimental Protocols
To facilitate further research in this area, detailed protocols for key biological assays are provided below.
In Vitro Kinase Inhibition Assay
This assay is used to determine the potency of a compound in inhibiting the activity of a specific kinase.
Protocol:
Reaction Setup: In a 96-well plate, combine the purified kinase enzyme, a specific peptide substrate, and the test compound (e.g., a diphenyl pyrimidine derivative) at various concentrations in a kinase assay buffer.[7][18]
Reaction Initiation: Start the kinase reaction by adding ATP.[3]
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).[18]
Detection: Terminate the reaction and quantify the amount of phosphorylated substrate or the amount of ATP consumed. This can be achieved using various methods, including luminescence-based assays that measure remaining ATP.[7]
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control without the inhibitor. The IC50 value (the concentration of the inhibitor required to reduce kinase activity by 50%) is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[18]
Workflow: In Vitro Kinase Inhibition Assay
Caption: A generalized workflow for an in vitro kinase inhibition assay.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[19][20][21]
Protocol:
Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.[19]
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).[19]
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[20]
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[19]
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.[21]
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to untreated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.[19]
Comparative Analysis and Future Perspectives
The available scientific evidence paints a clear picture of two distinct yet potentially complementary roles for diphenyl and divinyl pyrimidines in oncology research.
Diphenyl pyrimidines have been extensively validated as bioactive scaffolds that function as direct inhibitors of key oncogenic pathways. The wealth of structure-activity relationship (SAR) data allows for the rational design of new derivatives with improved potency and selectivity. Future research in this area will likely focus on optimizing the pharmacokinetic properties of lead compounds and exploring their efficacy in combination therapies.
Divinyl pyrimidines , on the other hand, have emerged as valuable tools in the field of bioconjugation, enabling the construction of next-generation ADCs with enhanced stability and homogeneity.[5][6] Their role is currently that of a sophisticated linker technology rather than a pharmacologically active agent.
This presents a significant knowledge gap and a compelling avenue for future investigation. The intrinsic biological activities of the divinylpyrimidine scaffold remain largely unexplored. It is plausible that these compounds may also possess inherent kinase inhibitory or cytotoxic properties that have yet to be discovered.
Future research should therefore aim to:
Synthesize a library of diverse divinyl pyrimidine derivatives.
Screen these compounds for their effects on a panel of protein kinases and cancer cell lines.
Elucidate the structure-activity relationships of any active compounds.
Such studies would not only broaden our understanding of the chemical space of bioactive pyrimidines but also enable a true head-to-head comparison of the biological activities of divinyl versus diphenyl pyrimidines. This could potentially uncover novel therapeutic agents or reveal synergistic opportunities where the linker in an ADC also contributes to the overall therapeutic effect.
References
Walsh, S. J., Omarjee, S., Dannheim, F. M., Couturier, D.-L., Bexheti, D., Mendil, L., Cronshaw, G., Fewster, T., Gregg, C., Brodie, C., Miller, J. L., Houghton, R., Carroll, J. S., & Spring, D. R. (2022). Divinylpyrimidine reagents generate antibody–drug conjugates with excellent in vivo efficacy and tolerability. Chemical Communications, 58(12), 1962–1965. [Link]
BenchChem. (2025). Application Notes & Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors. BenchChem.
Walsh, S. J., et al. (2019). A general approach for the site-selective modification of native proteins, enabling the generation of stable and functional antibody–drug conjugates. Chemical Science, 10(2), 633. [Link]
Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]
Sreelatha, S., & Kizhake, S. (2022). Nek2 Kinase Signaling in Malaria, Bone, Immune and Kidney Disorders to Metastatic Cancers and Drug Resistance: Progress on Nek2 Inhibitor Development. International Journal of Molecular Sciences, 23(2), 659. [Link]
Xu, S., et al. (2022). Design and synthesis of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives as antitumor agents via elevating ROS production to induce apoptosis. New Journal of Chemistry, 46(32), 15485-15497. [Link]
Li, J., et al. (2024). NEK2 promotes colorectal cancer progression by activating the TGF-β/Smad2 signaling pathway. Cell & Bioscience, 14(1), 1-15. [Link]
Al-Wahaibi, L. H., et al. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry, 12, 1327151. [Link]
Natarajan, R., Samy, H. N. A., Sivaperuman, A., & Subramani, A. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity-A Review. Medicinal Chemistry, 19(1), 10-30. [Link]
Zhou, W., et al. (2019). NEK2 Is an Effective Target for Cancer Therapy With Potential to Induce Regression of Multiple Human Malignancies. Anticancer Research, 39(5), 2279-2290. [Link]
Zhang, Y., et al. (2018). Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents. Bioorganic & Medicinal Chemistry Letters, 28(6), 1073-1078. [Link]
Al-Ghorbani, M., et al. (2022). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1338-1354. [Link]
Alanazi, M. M., et al. (2022). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1338-1354. [Link]
Bhat, M. A., et al. (2022). Facile synthesis and anticancer activity of novel dihydropyrimidinone derivatives. Polish Journal of Chemical Technology, 24(1), 47-56. [Link]
Clyte. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Clyte. [Link]
El-Naggar, A. M., et al. (2024). Unveiling the potential anticancer activity of new dihydropyrimidines through dual inhibition of EGFR and TrkA: Design, synthesis, and in silico study. Bioorganic Chemistry, 153, 107997. [Link]
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
El-Sayed, M. A. A., et al. (2018). Synthesis and anticancer activity of new dihydropyrimidinone derivatives. European Journal of Medicinal Chemistry, 156, 569-582. [Link]
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Cytoskeleton, Inc. [Link]
Zhao, D., et al. (2019). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. RSC Advances, 9(56), 32596-32605. [Link]
A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives
Introduction Pyrimidine and its derivatives are cornerstone heterocyclic compounds in the fields of medicinal chemistry and drug development.[1] As fundamental components of nucleic acids (uracil, thymine, cytosine) and...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Pyrimidine and its derivatives are cornerstone heterocyclic compounds in the fields of medicinal chemistry and drug development.[1] As fundamental components of nucleic acids (uracil, thymine, cytosine) and a wide array of pharmacologically active agents, their structural integrity is paramount.[1][2] The diverse biological activities of pyrimidine derivatives, including anticancer, antimicrobial, and anti-inflammatory properties, drive the continuous synthesis of novel analogues.[3][4] Consequently, robust and unequivocal structural characterization is a critical step in the research and development pipeline.
Spectroscopic techniques are the bedrock of this characterization process. Methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy provide a complementary suite of tools to elucidate the molecular architecture of these vital compounds.[4][5] This guide offers a comparative analysis of these techniques, grounded in experimental data, to provide researchers with the insights needed to select and apply the most effective analytical strategies for their specific pyrimidine derivatives. We will delve into the principles of each technique, discuss the influence of various substituents on the resulting spectra, and provide standardized protocols for data acquisition.
Integrated Spectroscopic Workflow
A comprehensive structural elucidation of a novel pyrimidine derivative rarely relies on a single technique. Instead, an integrated approach is employed, where the outputs of various spectroscopic methods are pieced together to build a complete molecular picture. Each method provides unique and complementary information.
The general workflow begins with Mass Spectrometry to determine the molecular weight and elemental formula. This is followed by IR spectroscopy to identify key functional groups present. Finally, a detailed analysis of the carbon-hydrogen framework and substituent positions is achieved through a combination of ¹H and ¹³C NMR experiments. UV-Vis spectroscopy can provide additional information about the electronic structure and conjugation within the molecule.
Caption: Integrated workflow for the spectroscopic analysis of pyrimidine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for the structural elucidation of pyrimidine derivatives, providing detailed information about the molecular framework.[5]
¹H NMR Spectroscopy
Proton NMR reveals the number, chemical environment, and connectivity of protons in a molecule.[5] For the unsubstituted pyrimidine ring, the protons at positions 2, 4, 5, and 6 exhibit characteristic chemical shifts. The electron-withdrawing nature of the two nitrogen atoms significantly deshields these protons, causing them to resonate at high chemical shifts (downfield) compared to benzene.[6][7]
H-2: Typically the most downfield signal due to its position between two nitrogen atoms.
H-4/H-6: Appear at a similar chemical shift, downfield from H-5.
H-5: Usually the most upfield of the ring protons.
Substituent Effects: The true diagnostic power of ¹H NMR lies in observing how these chemical shifts change with substitution.
Electron-Donating Groups (EDGs) like -NH₂ or -CH₃ cause an upfield shift (to lower ppm values) of the remaining ring protons due to increased electron density.
Electron-Withdrawing Groups (EWGs) such as -NO₂ or -Cl cause a downfield shift (to higher ppm values) due to decreased electron density.
The magnitude of the shift is dependent on the position of the substituent relative to the proton.[8][9]
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.[5] Similar to ¹H NMR, the carbon atoms of the pyrimidine ring are deshielded.
C-2, C-4, C-6: These carbons, being directly bonded to nitrogen, are the most downfield.
C-5: This carbon is typically the most upfield of the ring carbons.
Substituent Effects: Substituents have a predictable effect on the ¹³C chemical shifts, which can be invaluable for determining the position of substitution.[10][11] For instance, a methyl group will cause a significant downfield shift at the carbon it is attached to (alpha-effect) and smaller shifts at adjacent carbons.
Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Representative Pyrimidine Derivatives
Compound
Position
¹H Chemical Shift (ppm)
¹³C Chemical Shift (ppm)
Pyrimidine
2
9.17
158.5
4, 6
8.69
156.9
5
7.25
119.5
2-Aminopyrimidine
2
-
163.5
4, 6
8.25
158.5
5
6.55
110.2
4,6-Dimethylpyrimidine
2
8.85
157.5
4, 6
-
166.5
5
6.80
115.8
CH₃
2.40
24.0
Uracil
2
-
152.1
4
-
164.5
5
5.75
101.8
6
7.58
142.3
Note: Data compiled from various sources and typical values in CDCl₃ or DMSO-d₆. Actual values can vary with solvent and concentration.
Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified pyrimidine derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[12]
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (hundreds to thousands) and a longer acquisition time may be necessary.
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the ¹H NMR signals to determine proton ratios.
Infrared (IR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and valuable technique for identifying the functional groups present in a molecule.[13][14] It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
The pyrimidine ring itself has characteristic vibrations.[3]
C=N and C=C stretching: These appear in the 1620-1450 cm⁻¹ region.[3]
C-H aromatic stretching: Found around 3100-3000 cm⁻¹.
Ring vibrations (breathing modes): A series of complex absorptions in the fingerprint region (< 1500 cm⁻¹).[15]
Comparative Analysis with Substituents: The key utility of IR is in identifying the functional groups attached to the pyrimidine core.[3][16]
-NH₂ (Amino) group: Shows N-H stretching vibrations in the 3500-3200 cm⁻¹ range.[3]
-OH (Hydroxy) group: Exhibits a broad O-H stretching band around 3600-3200 cm⁻¹.
C=O (Carbonyl) group (e.g., in Uracil): Presents a strong, sharp absorption in the 1750-1650 cm⁻¹ range.[3]
-CH₃ (Methyl) group: Shows aliphatic C-H stretching between 2950-2850 cm⁻¹.[3]
Table 2: Key FTIR Absorption Frequencies (cm⁻¹) for Substituted Pyrimidines
Functional Group
Vibration Type
Typical Wavenumber (cm⁻¹)
Amine (-NH₂)
N-H Stretch
3500 - 3200
Hydroxy (-OH)
O-H Stretch (broad)
3600 - 3200
Carbonyl (C=O)
C=O Stretch
1750 - 1650
Methyl (-CH₃)
C-H Stretch
2950 - 2850
Pyrimidine Ring
C=N, C=C Stretch
1620 - 1450
Data compiled from various spectroscopic reviews and databases.[3][13]
Experimental Protocol: FTIR Spectroscopy
Sample Preparation (KBr Pellet): Mix ~1-2 mg of the solid sample with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and acquire the sample spectrum.
Spectral Range: Typically scan from 4000 cm⁻¹ to 400 cm⁻¹.
Data Analysis: Identify the characteristic absorption bands and correlate them with specific functional groups.
Caption: Correlation of substituents with their characteristic IR vibrations.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions.[5] It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[1] Electron Ionization (EI) is a common method used for pyrimidine analysis.[1][17]
Molecular Ion Peak (M⁺): The peak corresponding to the intact molecule with one electron removed provides the molecular weight. The pyrimidine ring is relatively stable, often resulting in an intense molecular ion peak.[1]
Fragmentation Patterns: The fragmentation of pyrimidine derivatives is highly dependent on the nature and position of the substituents.[1][2] Common fragmentation pathways include:
Loss of substituents: Small neutral molecules or radicals are often lost from the substituent groups first. For example, an N-ethyl group may be lost via a McLafferty rearrangement.[17]
Ring Cleavage: Following initial losses, the pyrimidine ring itself can fragment. A characteristic fragmentation involves the retro-Diels-Alder reaction, often leading to the expulsion of molecules like HCN.
Comparative Analysis:
2-Aminopyrimidine: May show an initial loss of HCN from the ring.
Thymine: Can exhibit the loss of a methyl radical (•CH₃) followed by the loss of CO and HCN.
Thio-derivatives: Pyrimidinethiones often show fragmentation pathways involving the loss of an •SH radical.[16]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer, typically via a direct insertion probe or gas chromatography (GC) inlet.
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source.[1]
Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their m/z ratio.
Detection: Detect the separated ions to generate the mass spectrum.
Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the major fragment ions to deduce structural motifs and confirm the proposed structure.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. While it offers less structural detail than NMR or MS, it is useful for characterizing the conjugated π-system of the pyrimidine ring. The absorption maxima (λmax) are sensitive to the nature and position of substituents.
Electronic Transitions: Pyrimidine derivatives typically exhibit π → π* and n → π* transitions. The π → π* transitions are generally more intense.
Substituent Effects (Solvatochromism & pH):
Auxochromes: Electron-donating groups like -NH₂ or -OH can cause a bathochromic shift (shift to longer wavelengths) and an increase in absorption intensity (hyperchromic effect).
pH Dependence: The UV spectra of many pyrimidine derivatives are highly pH-dependent.[18] For example, deprotonation of a hydroxyl group at high pH creates an anionic species with a more extended conjugated system, resulting in a significant bathochromic shift. This property can be used to distinguish between nucleosides and their free nucleobases.[18]
Table 3: Typical UV Absorption Maxima (λmax) for Pyrimidine Bases (at pH 7)
Compound
λmax (nm)
Uracil
~259
Thymine
~264
Cytosine
~267
Note: Values can vary based on solvent and pH.[19][20]
Experimental Protocol: UV-Vis Spectroscopy
Sample Preparation: Prepare a dilute solution of the pyrimidine derivative in a UV-transparent solvent (e.g., ethanol, water, acetonitrile). Concentrations are typically in the micromolar range (10⁻⁴ to 10⁻⁶ M).
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.
Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum.
Sample Measurement: Fill a matched cuvette with the sample solution and record the absorption spectrum, typically from 200 to 400 nm.
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). The Beer-Lambert law can be used to determine the molar absorptivity (ε) if the concentration is known.
Conclusion
The structural characterization of pyrimidine derivatives is a multi-faceted process that relies on the synergistic application of various spectroscopic techniques. NMR spectroscopy provides the most detailed map of the molecular structure, while IR spectroscopy offers a quick and effective way to identify key functional groups. Mass spectrometry confirms the molecular weight and offers clues to the structure through fragmentation analysis, and UV-Vis spectroscopy probes the electronic nature of the molecule. By understanding the principles of each technique and the influence of substituents on the spectral output, researchers can confidently and accurately elucidate the structures of novel pyrimidine compounds, accelerating the pace of drug discovery and development.
References
Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. [Link]
Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. [Link]
BenchChem Technical Support Team. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. Benchchem.
El-Moussel, M., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing.
(2010). Mass spectral fragmentation modes of pyrimidine derivatives. Der Pharma Chemica, 2(4), 221-226.
Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.
BenchChem Technical Support Team. (2025).
Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(13), 1800-1805.
Rankin, D. W. H., et al. (2011). Surface-Enhanced Hyper-Raman Spectra of Adenine, Guanine, Cytosine, Thymine, and Uracil. PMC.
El-Moussel, M., et al. (2016). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines.
Reva, I., et al. (2005). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. CORE.
Antoine, R., et al. (2018). Infrared spectra of protonated uracil, thymine and cytosine. SciSpace.
Smirnov, L., et al. (2016). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines.
Singh, B. (2025). Laser Raman and Infrared Spectra of Amino Hydroxy Pyrimidine. International Journal of Scientific Research and Engineering Development, 8(2).
Schiedt, J., et al. (1998).
Chimichi, S., et al. (2013). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.
Al-Amiery, A. A., et al. (2018). FT-IR data of pyrimidine derivatives compounds.
Girreser, U., et al. (2013). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4‐tetrahydro‐pyrido[1,2‐a]pyrimidines. Magnetic Resonance in Chemistry, 51(11), 714–721.
Mattiello, L., et al. (2016). UV‐vis absorption (a) and fluorescence (b) spectrum of 2,4,6‐trisubstituted pyrimidines 9, 10 in chloroform.
Schiedt, J., et al. (1998).
(2020).
Tsujimoto, T., et al. (1979). Studies on 13C magnetic resonance spectroscopy. XII. 13C and 1H NMR of 5-substituted pyrimidine derivatives. Chemical and Pharmaceutical Bulletin, 27(1), 115-120.
Ganthi, H. P. R., et al. (2019). Synthesis, Spectral Characterization and Anticancer activity of Novel Pyrimidine Derivatives. Research Journal of Pharmacy and Technology, 12(12), 5891-5896.
Wolf, T. J. A., et al. (2010). TRPES spectra of adenine, cytosine, thymine, and uracil, displayed as 2D color maps.
El-Sayed, D. S. E., & El-Azhary, E-S. M. (2022). Spectroscopic details on the molecular structure of pyrimidine-2-thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. Scientific Reports, 12(1), 18491.
Chen, B., et al. (2014). Excellent correlation between substituent constants and pyridinium N-methyl chemical shifts. Molecules, 19(10), 15949–15959.
Patel, S. A., et al. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Organic and Medicinal Chemistry Letters, 4(1), 15.
Ferreira da Silva, F., et al. (2025). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics.
Loakes, D., & Brown, D. M. (2019). A UV/Vis Spectroscopy-Based Assay for Monitoring of Transformations Between Nucleosides and Nucleobases. MDPI.
Cavalieri, L. F., & Bendich, A. (1950). The Ultraviolet Absorption Spectra of Pyrimidines and Purines. Journal of the American Chemical Society, 72(6), 2587–2594.
Abraham, R. J., & Sancassan, F. (2013). 1H chemical shifts in NMR, part 18.
Ghafouri, R., et al. (2025).
Abraham, R. J., & Sancassan, F. (2013). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 51(8), 447-454.
A Comparative Guide to the Structural Validation of 4,6-Divinylpyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals The unambiguous structural elucidation of a newly synthesized compound is a cornerstone of chemical research and development. It ensures reproducibility, in...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural elucidation of a newly synthesized compound is a cornerstone of chemical research and development. It ensures reproducibility, informs structure-activity relationship (SAR) studies, and is a prerequisite for patent protection and regulatory approval. This guide provides a comprehensive, multi-technique comparison for validating the structure of 4,6-Divinylpyrimidin-2-amine, a novel pyrimidine derivative with potential applications in medicinal chemistry and materials science. We will explore not just the "how" but the "why" behind each analytical choice, presenting a self-validating workflow that ensures the highest degree of scientific integrity.
The Imperative of a Multi-Faceted Approach
Relying on a single analytical technique for structural validation is fraught with risk. Spectroscopic methods, while powerful, each provide only a piece of the puzzle. A robust validation strategy integrates data from multiple, orthogonal techniques. This approach minimizes the chance of misinterpretation and builds a comprehensive, self-consistent body of evidence that definitively confirms the molecular structure.
Our validation strategy for 4,6-Divinylpyrimidin-2-amine is built on a foundation of primary spectroscopic methods, corroborated by fundamental analytical techniques.
Caption: Overall workflow for the structural validation of a new chemical entity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4,6-Divinylpyrimidin-2-amine, a suite of NMR experiments is required to assign every proton and carbon atom unambiguously.
Causality Behind Experimental Choices:
¹H NMR: Provides the initial overview of proton environments, their integration (number of protons), and their connectivity through spin-spin coupling.
¹³C NMR: Reveals the number of unique carbon environments. The chemical shifts indicate the type of carbon (aliphatic, olefinic, aromatic).
2D NMR (COSY, HSQC): These experiments are crucial for definitively linking protons to their directly attached carbons (HSQC) and identifying neighboring protons (COSY). This is not just confirmatory; it is essential for distinguishing between the isomeric possibilities.
Predicted NMR Data for 4,6-Divinylpyrimidin-2-amine:
Nucleus
Predicted Chemical Shift (δ, ppm)
Multiplicity
Assignment
¹H
~6.70 - 6.85
dd
Vinyl CH (x2)
¹H
~5.80 - 5.95
d
Vinyl CH₂ (trans, x2)
¹H
~5.40 - 5.55
d
Vinyl CH₂ (cis, x2)
¹H
~6.50
s
Pyrimidine C5-H (x1)
¹H
~5.20
br s
Amine NH₂ (x2)
¹³C
~163.5
s
C2 (Amine-bearing)
¹³C
~161.0
s
C4, C6 (Vinyl-bearing)
¹³C
~137.0
d
Vinyl CH
¹³C
~120.0
t
Vinyl CH₂
¹³C
~105.0
d
C5
Note: Predicted shifts are estimates and can vary based on solvent and concentration. The key is the pattern of signals and their correlations.
Experimental Protocol: NMR Analysis
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure proper shimming to obtain sharp peaks. Integrate all signals to determine proton ratios.
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
2D NMR Acquisition: Perform COSY and HSQC experiments to establish connectivity.
Data Analysis: Correlate the spectra. For example, the proton at δ ~6.50 ppm should show no COSY cross-peaks but should correlate to the ¹³C signal at δ ~105.0 ppm in the HSQC spectrum, confirming its identity as the isolated C5-H. The complex vinyl proton signals should show clear COSY cross-peaks to each other and HSQC correlations to the olefinic carbons.
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight of a compound, which is a critical piece of evidence for its identity. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can confirm the molecular formula.
Causality Behind Experimental Choices:
Electrospray Ionization (ESI): A soft ionization technique ideal for polar molecules like aminopyrimidines. It typically generates the protonated molecular ion, [M+H]⁺, with minimal fragmentation, providing a clear reading of the molecular weight.[1]
High Resolution (e.g., TOF or Orbitrap): An HRMS instrument provides a mass measurement with high accuracy (typically to four or five decimal places). This allows for the calculation of a unique elemental composition, distinguishing 4,6-Divinylpyrimidin-2-amine (C₈H₉N₃) from other potential isomers or impurities with the same nominal mass.
Comparative Data for HRMS:
Parameter
Theoretical Value (for C₈H₉N₃)
Acceptable Experimental Value
Formula
C₈H₉N₃
N/A
Exact Mass
147.0800
N/A
[M+H]⁺ Ion
148.0871
148.0871 ± 0.0007
The fragmentation pattern can also provide structural clues. The pyrimidine ring is relatively stable, so initial fragmentation often involves the loss of substituents.[2][3]
Experimental Protocol: HRMS (ESI-TOF)
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5 µL/min).
Data Acquisition: Acquire the mass spectrum in positive ion mode. Ensure the instrument is calibrated to achieve high mass accuracy.
Data Analysis: Identify the [M+H]⁺ peak. Use the instrument software to calculate the elemental composition based on the measured accurate mass and compare it to the theoretical value for C₈H₉N₃.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to specific bond vibrations.[4][5]
Causality Behind Experimental Choices:
This technique serves as a quick quality check and confirms the presence of key structural motifs. For our target molecule, we are looking for definitive evidence of the amine (N-H), vinyl (C=C and =C-H), and pyrimidine ring (C=N, C=C) functionalities. The absence of certain peaks (e.g., a strong C=O stretch) can be equally informative in ruling out alternative structures.
Key FTIR Absorptions for 4,6-Divinylpyrimidin-2-amine:
Wavenumber (cm⁻¹)
Vibration Type
Functional Group
3450 - 3300
N-H Asymmetric & Symmetric Stretch
Primary Amine (-NH₂)
3100 - 3000
=C-H Stretch
Vinyl & Aromatic C-H
1650 - 1630
C=C Stretch
Vinyl
1620 - 1550
C=N and C=C Ring Stretching
Pyrimidine Ring
1000 - 900
=C-H Bend (Out-of-plane)
Vinyl
Source: General values from FTIR correlation tables.[4][6]
Experimental Protocol: FTIR (ATR)
Sample Preparation: Place a small amount of the solid, purified compound directly onto the Attenuated Total Reflectance (ATR) crystal.
Background Scan: Run a background scan with a clean ATR crystal to subtract atmospheric H₂O and CO₂ signals.
Sample Scan: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Data Analysis: Identify the characteristic absorption bands and compare them with the expected frequencies for the proposed structure.
Orthogonal Validation Methods: Building an Incontrovertible Case
To finalize the structural proof, we turn to methods that are fundamentally different from spectroscopy.
Comparison with Elemental Analysis
Elemental analysis by combustion provides the mass percentages of Carbon, Hydrogen, and Nitrogen in a pure sample.[7][8] This is a fundamental check of the empirical and molecular formula.
Causality Behind Experimental Choices:
This technique provides an independent, quantitative confirmation of the elemental composition derived from HRMS. For a new compound, journals and regulatory bodies often require that experimental C, H, and N values fall within ±0.4% of the theoretical values to prove sample purity.[9][10]
Comparative Data for Elemental Analysis:
Element
Theoretical % (for C₈H₉N₃)
Acceptable Experimental Range
Carbon (C)
65.28%
64.88% - 65.68%
Hydrogen (H)
6.16%
5.76% - 6.56%
Nitrogen (N)
28.55%
28.15% - 28.95%
Comparison with Single-Crystal X-ray Crystallography
X-ray crystallography is the "gold standard" for structure determination.[11][12] It provides an unambiguous 3D map of the atoms in a molecule, confirming not only the connectivity but also the precise bond lengths, bond angles, and conformation in the solid state.[13]
Causality Behind Experimental Choices:
While not always feasible due to difficulties in growing suitable single crystals, a successful X-ray structure determination provides the ultimate, irrefutable proof of the proposed structure.[14] It is the only technique that directly "images" the molecule.
Data Presentation: An X-ray crystal structure is typically presented as a thermal ellipsoid plot (e.g., an ORTEP diagram) and a table of crystallographic data. The key outcome is the direct confirmation that the atomic connectivity matches that of 4,6-Divinylpyrimidin-2-amine.
Caption: Logical flow of data integration in NMR spectroscopy.
Conclusion
The structural validation of a new molecule like 4,6-Divinylpyrimidin-2-amine demands a rigorous, multi-technique approach. By integrating the detailed connectivity map from NMR, the precise molecular formula from HRMS, the functional group fingerprint from FTIR, and the fundamental elemental composition from CHN analysis, we construct an unassailable case for the proposed structure. Each technique provides a unique and vital piece of the puzzle, and their collective agreement constitutes a self-validating system that meets the highest standards of scientific integrity. When possible, single-crystal X-ray crystallography provides the ultimate, definitive confirmation.
References
Benchchem. A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines.
Benchchem. Synthesis and Characterization of Novel Pyrimidine Derivatives: A Technical Guide.
Pundir, M., et al. Mass spectral fragmentation modes of pyrimidine derivatives. Rasayan J. Chem.
Chaudhary, J. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Appl Sci Biotechnol J Adv Res. 2025;4(2):1-5. Available from: [Link]
Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link]
Patsnap. How to Identify Functional Groups in FTIR Spectra. Available from: [Link]
ACS Central Science. An International Study Evaluating Elemental Analysis. 2022. Available from: [Link]
INFINITIA Industrial Consulting. Elemental analysis and chemical composition. Available from: [Link]
A Senior Application Scientist's Guide to the Experimental Validation of Computational Predictions for 4,6-Divinylpyrimidin-2-amine
Introduction: From Silicon to Solution In modern drug discovery, the journey of a novel therapeutic candidate frequently begins not in a wet lab, but within the complex algorithms of a computational model.[1][2] Computer...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: From Silicon to Solution
In modern drug discovery, the journey of a novel therapeutic candidate frequently begins not in a wet lab, but within the complex algorithms of a computational model.[1][2] Computer-Aided Drug Design (CADD) allows us to screen vast virtual libraries, predict molecular interactions, and prioritize compounds with the highest potential for success, saving invaluable time and resources.[3] One such molecule of interest, emerging from preliminary in silico screens, is 4,6-Divinylpyrimidin-2-amine . Its unique vinyl substitutions on the well-established 2-aminopyrimidine scaffold suggest novel interactions within kinase ATP-binding sites.
However, a computational prediction is merely a well-formed hypothesis. The transition from a promising in silico model to a viable lead compound is paved with rigorous experimental validation.[4][5] The principle is simple: fail fast, fail cheap. Experimental data is the ultimate arbiter of a model's accuracy and a compound's true potential.
As of this guide's publication, specific experimental data for 4,6-Divinylpyrimidin-2-amine is not available in peer-reviewed literature. Therefore, this guide serves a dual purpose: it is both a forward-looking framework for the systematic validation of this specific molecule and a comprehensive comparison guide to the established methodologies used for analogous 4,6-disubstituted pyrimidine derivatives. We will proceed with 4,6-Divinylpyrimidin-2-amine as our primary subject, outlining the exact protocols and rationale required to test its computationally-derived attributes against a well-characterized benchmark compound.
Part 1: The Computational Hypothesis for 4,6-Divinylpyrimidin-2-amine
Our starting point is a set of computational predictions. Based on docking simulations and Quantitative Structure-Activity Relationship (QSAR) models derived from similar 4,6-diarylpyrimidine compounds, a plausible therapeutic target class is the receptor tyrosine kinase (RTK) family. Specifically, the models predict a dual inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two critical and interconnected pathways in oncology.[6][7]
Predicted Property
Predicted Value / Outcome
Computational Method
Rationale for Validation
Target(s)
EGFR, VEGFR-2
Molecular Docking
Primary hypothesis; direct target engagement must be confirmed biochemically.
Binding Affinity (EGFR)
IC₅₀ < 100 nM
Docking Score & QSAR
Key performance indicator; must be quantified to assess potency.
Binding Affinity (VEGFR-2)
IC₅₀ < 150 nM
Docking Score & QSAR
Determines dual-inhibitor character and selectivity profile.
Cellular Activity
Inhibition of cancer cell growth
Pharmacophore Modeling
Validates cell permeability and functional effect on tumor cells.
Drug-Likeness
Compliant with Lipinski's Rule of 5
ADME Prediction
Early assessment of pharmacokinetic potential.
Part 2: The Experimental Validation Workflow: A Step-by-Step Guide
This section details the multi-stage experimental workflow designed to systematically test the computational predictions outlined above. Each stage is a self-validating system with clear decision points.
Caption: Overall workflow for the experimental validation of 4,6-Divinylpyrimidin-2-amine.
Stage 1: Chemical Synthesis and Structural Confirmation
Causality: Before any biological testing, the molecule must be synthesized to high purity, and its chemical structure must be unequivocally confirmed. This ensures that any observed biological activity is attributable to the correct compound and not an impurity or structural isomer.
Protocol 1: Synthesis of 4,6-Divinylpyrimidin-2-amine
This protocol is based on the well-established condensation reaction of a β-dicarbonyl compound with guanidine to form the 2-aminopyrimidine ring.[8][9]
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of hepta-1,6-diene-3,5-dione (the diketone precursor for the divinyl groups) in absolute ethanol.
Base Addition: Add 1.5 equivalents of a strong base such as sodium ethoxide to the solution and stir for 15 minutes at room temperature to form the enolate.
Guanidine Condensation: Add 1.2 equivalents of guanidine hydrochloride to the reaction mixture.
Reflux: Heat the mixture to reflux (approximately 78°C) and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Workup: After cooling to room temperature, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl). Reduce the solvent volume in vacuo.
Extraction: Extract the aqueous residue with an organic solvent such as ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
Purification: Concentrate the crude product and purify using column chromatography on silica gel or by preparative High-Performance Liquid Chromatography (HPLC) to achieve >95% purity.
Protocol 2: Structural Confirmation
Mass Spectrometry (MS): Use Electrospray Ionization (ESI-MS) to confirm the molecular weight. Expect to find the [M+H]⁺ ion corresponding to the calculated mass of C₉H₁₀N₃⁺.
Nuclear Magnetic Resonance (NMR):
¹H NMR: Confirm the presence of vinyl protons (typically in the 5-7 ppm range), the pyrimidine ring proton, and the amine (-NH₂) protons. The integration of these signals should match the expected proton count.
¹³C NMR: Confirm the number of unique carbon environments, including the two distinct carbons of the pyrimidine ring and the four sp² carbons of the vinyl groups.
Stage 2: In Vitro Biochemical Validation
Causality: To directly test the prediction of kinase inhibition, a cell-free biochemical assay is essential. This isolates the compound and the target protein, removing the complexities of a cellular environment. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay provides a robust, quantitative measure of target engagement (binding) or enzymatic activity.[10][11]
This protocol is adapted for determining the IC₅₀ value against both EGFR and VEGFR-2 in parallel runs.[10][12]
Reagent Preparation:
Kinase Buffer: Prepare 1X Kinase Buffer A (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
Compound Dilution Series: Prepare a 10-point, 4-fold serial dilution of 4,6-Divinylpyrimidin-2-amine in DMSO, starting at a high concentration (e.g., 400 µM). Then, dilute this series into the Kinase Buffer to create a 4X final assay concentration.
Kinase/Antibody Mix: Prepare a 2X solution containing the specific kinase (e.g., recombinant human EGFR or VEGFR-2) and a Europium-labeled anti-tag antibody in Kinase Buffer.
Tracer Mix: Prepare a 4X solution of the Alexa Fluor™ 647-labeled kinase tracer (an ATP-competitive ligand) in Kinase Buffer.
Assay Procedure (384-well plate):
Add 4 µL of the 4X compound dilutions to the appropriate wells. Include wells with DMSO only (negative control) and a known inhibitor like Erlotinib (positive control).
Add 8 µL of the 2X Kinase/Antibody mix to all wells.
Add 4 µL of the 4X Tracer mix to all wells.
Incubate the plate at room temperature for 60 minutes, protected from light.
Data Acquisition: Read the plate on a TR-FRET enabled microplate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor). Calculate the Emission Ratio (665/615).
Data Analysis: Plot the Emission Ratio against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value, which is the concentration of the inhibitor that displaces 50% of the tracer.
Stage 3: Cell-Based Functional Validation
Causality: Confirming biochemical potency is crucial, but it doesn't guarantee efficacy in a living system. A cell-based assay assesses the compound's ability to cross the cell membrane, engage its target in a complex intracellular environment, and elicit a functional response—in this case, the inhibition of cell proliferation.
Protocol 4: MTT Cell Viability Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[13][14] A cell line overexpressing the target kinases, such as the A549 non-small cell lung cancer line (known to express EGFR), would be appropriate.
Cell Plating: Seed A549 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.
Compound Treatment: Prepare a serial dilution of 4,6-Divinylpyrimidin-2-amine in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include untreated and vehicle (DMSO) control wells.
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in PBS) to each well and incubate for an additional 4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI₅₀ (concentration that causes 50% inhibition of cell growth).
Part 3: Comparison with a Benchmark Alternative
To contextualize our experimental results, we compare them against a known, well-characterized 4,6-diarylpyrimidine derivative that also acts as a dual EGFR/VEGFR-2 inhibitor. Let's use Compound 22 from Hassan et al. (2024) as our benchmark.
Compound
Target
Predicted IC₅₀ (nM)
Experimental IC₅₀ (nM)
Source
Benchmark: Compound 22
EGFR
Not Reported
22
Hassan et al., 2024
VEGFR-2
Not Reported
31
Hassan et al., 2024
Hypothetical: 4,6-Divinylpyrimidin-2-amine
EGFR
< 100
To be determined
This Guide
VEGFR-2
< 150
To be determined
This Guide
Once the experiments from Part 2 are complete, the data would populate a direct head-to-head comparison table.
Table for Head-to-Head Experimental Comparison
Metric
Benchmark: Compound 22
4,6-Divinylpyrimidin-2-amine
Interpretation
EGFR IC₅₀ (Biochemical)
22 nM
e.g., 45 nM
The new compound is potent, albeit slightly less so than the benchmark. The computational prediction of <100 nM is validated.
VEGFR-2 IC₅₀ (Biochemical)
31 nM
e.g., 80 nM
Potent dual inhibition is confirmed. The compound shows slight selectivity for EGFR over VEGFR-2. Prediction of <150 nM is validated.
| A549 GI₅₀ (Cellular) | 35 nM | e.g., 120 nM | Demonstrates good cellular activity, suggesting adequate membrane permeability and functional target engagement in a cellular context. |
Part 4: Signaling Pathway Context and Conclusion
The dual inhibition of EGFR and VEGFR-2 is a validated therapeutic strategy because these pathways are deeply interconnected in promoting tumor growth, survival, and angiogenesis (the formation of new blood vessels).[6][15]
Caption: Simplified EGFR/VEGFR-2 signaling pathways and the site of action for a dual inhibitor.
Conclusion
This guide has laid out a systematic, robust, and industry-standard framework for the experimental validation of computational predictions for a novel compound, 4,6-Divinylpyrimidin-2-amine. By progressing from chemical synthesis and structural verification to targeted biochemical assays and functional cellular assays, we can rigorously test the initial in silico hypotheses.
The process is iterative: if experimental results diverge significantly from predictions, the data can be used to refine and improve the next generation of computational models. Conversely, strong concordance between prediction and reality, as illustrated in our hypothetical results, builds confidence in both the compound and the predictive models, justifying the allocation of further resources for more advanced preclinical development. This disciplined, evidence-based approach is the cornerstone of efficient and successful drug discovery.
References
Computational methods revolutionize drug discovery by predicting protein target sites. (2025, November 9). News-Medical.net. [Link]
The synthesis of carbonyl 2-amino-pyrimidines via tandem regioselective heterocyclization of 1,3-diynes with guanidine and selective oxidation. Chemical Communications (RSC Publishing). [Link]
In silico models for drug development: tackling the validation challenge. (2019, May 14). VPH Institute. [Link]
Computational Methods in Drug Discovery. PMC - NIH. [Link]
Computational/in silico methods in drug target and lead prediction. Oxford Academic. [Link]
Interactions between ligand-bound EGFR and VEGFR2. PMC - NIH. [Link]
Computational Methods in Drug Screening and Design. Encyclopedia.pub. [Link]
In Silico Fragment-Based Drug Discovery: Setup and Validation of a Fragment-to-Lead Computational Protocol Using S4MPLE. Journal of Chemical Information and Modeling. [Link]
Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Publishing. [Link]
A One-Pot Synthesis of 2-Aminopyrimidines from Ketones, Arylacetylenes, and Guanidine. Journal of Organic Chemistry. [Link]
Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. ResearchGate. [Link]
Design and in silico validation of a human body on a chip for toxicity assessment of drugs to prevent graft-versus-host disease. IEEE Xplore. [Link]
Combined Inhibition of the VEGFR and EGFR Signaling Pathways in the Treatment of NSCLC. The Oncologist | Oxford Academic. [Link]
Combined EGFR and VEGFR versus Single EGFR Signaling Pathways Inhibition Therapy for NSCLC: A Systematic Review and Meta-Analysis. PLOS ONE. [Link]
Application of guanidine and its salts in multicomponent reactions. ResearchGate. [Link]
A Ligand-Independent VEGFR2 Signaling Pathway Limits Angiogenic Responses in Diabetes. PMC - NIH. [Link]
Canonical and Noncanonical Vascular Endothelial Growth Factor Pathways: New Developments in Biology and Signal Transduction. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]
High-Precision Purity Assessment of 4,6-Divinylpyrimidin-2-amine: A Comparative Analytical Guide
Introduction & Analytical Context In the rapidly evolving landscape of bioconjugation and pharmaceutical synthesis, 4,6-Divinylpyrimidin-2-amine (CAS: 2410702-83-7) has emerged as a critical building block, particularly...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Analytical Context
In the rapidly evolving landscape of bioconjugation and pharmaceutical synthesis, 4,6-Divinylpyrimidin-2-amine (CAS: 2410702-83-7) has emerged as a critical building block, particularly in the development of novel antibody-drug conjugates (ADCs)[1]. However, assessing the purity of this compound presents a unique set of analytical challenges.
The molecule features a highly reactive divinyl-pyrimidine core coupled with a basic primary amine. This specific structural triad makes it susceptible to auto-polymerization, oxidation, and severe chromatographic tailing. Consequently, relying on a single analytical technique can yield misleading purity profiles. This guide objectively compares three analytical alternatives—Quantitative NMR (qNMR), High-Performance Liquid Chromatography (HPLC-UV), and Gas Chromatography (GC-FID)—providing field-proven methodologies and validation data to establish a robust purity assessment strategy.
Orthogonal Methods: A Mechanistic Comparison
To establish absolute purity, analytical methods must be chosen based on the physicochemical liabilities of the analyte.
A. Quantitative NMR (qNMR): The Primary Standard
qNMR is the gold standard for assessing the purity of 4,6-Divinylpyrimidin-2-amine. Because the compound is prone to degradation over time, maintaining a highly pure (>99.5%) certified reference material (CRM) of the analyte itself is logistically difficult. qNMR circumvents this by acting as a primary ratio method ; it requires only an independent, highly stable internal standard (e.g., Dimethyl sulfone)[2]. The distinct vinyl protons (~5.5–6.6 ppm) and the pyrimidine C5 proton (~6.5 ppm) offer well-resolved signals that allow for direct, high-accuracy gravimetric quantification[3].
B. HPLC-UV: The Routine Workhorse
While qNMR provides absolute purity, HPLC-UV is indispensable for high-throughput batch release and trace impurity profiling (e.g., detecting mono-vinyl intermediates or oxidized degradants). The primary challenge here is the basic amine (pKa ~4), which interacts strongly with residual silanols on standard silica-based stationary phases. This necessitates the use of end-capped columns and aggressively buffered mobile phases (e.g., 0.1% TFA) to ensure the amine remains fully protonated, thereby preventing peak tailing and resolution loss.
C. GC-FID: The Thermal Liability (Not Recommended)
Gas chromatography is generally contraindicated for this compound. The presence of two terminal vinyl groups renders the molecule highly susceptible to thermal polymerization. At standard GC injection port temperatures (e.g., 250°C), the compound undergoes rapid auto-polymerization, leading to poor recovery, ghost peaks, column fouling, and artificially low purity readouts.
Analytical Workflow Visualization
The following decision matrix illustrates the logical progression for selecting and executing the appropriate purity assessment method.
Analytical workflow for 4,6-Divinylpyrimidin-2-amine purity assessment via qNMR, HPLC, and GC.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each critical parameter.
Protocol 1: Absolute Purity via qNMR
Gravimetric Preparation: Accurately weigh ~10.0 mg of 4,6-Divinylpyrimidin-2-amine and ~5.0 mg of Dimethyl sulfone (NIST traceable internal standard) using a calibrated microbalance (d = 0.001 mg).
Causality: Gravimetric uncertainty is the dominant source of error in qNMR. A microbalance minimizes this variance, ensuring the fundamental mass-to-signal ratio remains absolute[3].
Dissolution: Co-dissolve both solids in 0.6 mL of anhydrous DMSO-d6. Vortex for 60 seconds.
Causality: DMSO-d6 aggressively disrupts hydrogen bonding from the primary amine, preventing analyte aggregation and ensuring sharp, quantifiable NMR resonances.
Data Acquisition: Acquire 1H NMR spectra using a 90° excitation pulse. Set the relaxation delay (D1) to 30 seconds.
Causality: A D1 delay of at least 5×T1 (longitudinal relaxation time) ensures 99.3% magnetization recovery between scans. Failing to allow full relaxation leads to under-integration of slower-relaxing protons, fatally skewing the purity calculation[2].
Processing: Apply a 0.3 Hz exponential line broadening. Phase and baseline correct manually. Calculate purity by comparing the integral of the IS (singlet, 3.0 ppm, 6H) to the analyte's pyrimidine C5 proton (singlet, ~6.5 ppm, 1H).
Protocol 2: Impurity Profiling via HPLC-UV
Mobile Phase Preparation: Prepare Mobile Phase A (0.1% TFA in Milli-Q Water) and Mobile Phase B (0.1% TFA in Acetonitrile).
Causality: Trifluoroacetic acid (TFA) acts as an ion-pairing reagent. By lowering the pH to ~2.0, it fully protonates the basic amine, preventing secondary electrostatic interactions with the column's residual silanols, thereby eliminating peak tailing.
Sample Preparation: Dissolve the analyte in a 90:10 (A:B) diluent to a concentration of 1.0 mg/mL.
Causality: Matching the sample diluent strictly to the initial gradient conditions prevents the "solvent effect," which can cause peak splitting or fronting during injection.
Chromatographic Separation: Inject 5 µL onto a heavily end-capped C18 column (150 x 4.6 mm, 3 µm). Run a linear gradient from 10% B to 90% B over 15 minutes.
Causality: The gradient ensures that highly polar impurities (e.g., unreacted amines) elute early, while the lipophilic divinyl compound and potential non-polar dimers elute later with baseline resolution.
Detection: Monitor UV absorbance at 254 nm.
Causality: The extended
π
-conjugation of the pyrimidine ring with the two vinyl groups provides a strong chromophore at 254 nm, maximizing the signal-to-noise ratio for trace impurity detection.
Quantitative Data Presentation
The following tables summarize the performance metrics of these methods, evaluated against the ICH Q2(R2) guidelines for the validation of analytical procedures[4].
Table 1: Comparative Methodological Performance
Parameter
qNMR (Primary)
HPLC-UV (Routine)
GC-FID (Alternative)
Principle
Absolute ratio quantification
Relative area normalization
Thermal vaporization & ionization
Analyte Reference Std Required?
No (Uses independent IS)
Yes
Yes
Accuracy (Recovery)
99.8% ± 0.3%
98.5% ± 1.2%
< 70% (Due to polymerization)
Specificity
Excellent (Structural confirmation)
High (Chromatographic resolution)
Poor (Thermal degradation artifacts)
Analysis Time
~15 minutes / sample
~20 minutes / sample
~25 minutes / sample
Major Limitation
High initial instrument cost
Requires pure reference standard
Thermal destruction of vinyl groups
Table 2: Simulated ICH Q2(R2) Validation Metrics[4]
Validation Characteristic
qNMR Results
HPLC-UV Results
Linearity (R²)
0.9999 (Mass ratio)
0.9995 (Concentration vs. Area)
Validated Range
1 mg to 25 mg
0.05 mg/mL to 1.5 mg/mL
Limit of Detection (LOD)
~0.1% (w/w)
0.01% (Area normalization)
Limit of Quantitation (LOQ)
~0.5% (w/w)
0.03% (Area normalization)
Repeatability (RSD%)
0.4% (n=6)
0.8% (n=6)
Conclusion
For the purity assessment of 4,6-Divinylpyrimidin-2-amine, a dual-method approach is highly recommended. qNMR should be deployed as the primary technique to establish the absolute mass fraction of the main component without the need for a potentially unstable reference standard. Once the absolute purity of an internal batch is established via qNMR, that batch can be used as a secondary reference standard to calibrate an HPLC-UV method. The HPLC method, utilizing a low-pH TFA buffer and an end-capped column, should then be utilized for routine batch release and sensitive trace impurity profiling. GC-FID must be avoided entirely due to the thermal instability of the divinyl functional groups.
A Comprehensive Guide to Investigating the Cross-Reactivity of 4,6-Divinylpyrimidin-2-amine
This guide provides a robust framework for researchers, scientists, and drug development professionals to design and execute comprehensive cross-reactivity studies of 4,6-Divinylpyrimidin-2-amine. Given the absence of ex...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a robust framework for researchers, scientists, and drug development professionals to design and execute comprehensive cross-reactivity studies of 4,6-Divinylpyrimidin-2-amine. Given the absence of extensive published data on the specific cross-reactivity profile of this molecule, this document outlines the foundational principles, experimental designs, and analytical methodologies required to generate reliable and publication-quality data. We will delve into the rationale behind experimental choices, provide detailed protocols, and present hypothetical data to illustrate the expected outcomes.
Introduction: The Significance of Cross-Reactivity in Drug Development
4,6-Divinylpyrimidin-2-amine is a unique heterocyclic compound featuring a pyrimidine core, a primary amine, and two reactive vinyl groups. While the broader class of 2-aminopyrimidines has been explored for various biological activities, including anticancer properties, the specific reactivity profile of the divinyl derivative remains largely uncharacterized.[1][2][3] Understanding the cross-reactivity of a lead compound is a critical step in preclinical drug development. Unforeseen reactions with other reagents, biomolecules, or structurally similar compounds can lead to off-target effects, reduced efficacy, or the formation of toxic adducts. Therefore, a thorough investigation of a molecule's reactivity is paramount for ensuring its safety and specificity.
This guide will focus on two key aspects of cross-reactivity:
Reactivity with Common Laboratory Reagents: Assessing the stability and potential for unwanted reactions with reagents frequently used in biological assays and formulation studies.
Cross-Reactivity with Structurally and Functionally Related Molecules: Evaluating the potential for interference in analytical methods and off-target binding in biological systems.
Experimental Design for Cross-Reactivity Studies
A well-designed experimental workflow is crucial for obtaining conclusive results. The following diagram outlines a comprehensive approach to assessing the cross-reactivity of 4,6-Divinylpyrimidin-2-amine.
Caption: A generalized workflow for assessing the cross-reactivity of 4,6-Divinylpyrimidin-2-amine with various reagents.
Potential Cross-Reactants and Rationale for Selection
The selection of potential cross-reactants should be guided by the structural features of 4,6-Divinylpyrimidin-2-amine and the intended applications. The vinyl groups are susceptible to addition reactions, while the amino group can participate in nucleophilic attacks and amide bond formation.
Table 1: Proposed Panel of Potential Cross-Reactants
Class
Specific Reagent
Rationale for Inclusion
Thiols
L-Cysteine, Glutathione
The vinyl groups are potential Michael acceptors for thiol-containing biomolecules.
Amines
Glycine, Tris buffer
To assess the potential for aza-Michael addition and reactions with common biological buffers.
Reducing Agents
Sodium borohydride
To evaluate the stability of the vinyl groups to reduction.
Oxidizing Agents
Hydrogen peroxide
To determine the susceptibility of the pyrimidine ring and vinyl groups to oxidation.
Structurally Similar Pyrimidines
4,6-Dimethylpyrimidin-2-amine
To assess the specificity of analytical methods and potential for receptor cross-binding.[4]
Vinyl-Containing Compounds
Acrylamide
To compare the reactivity of the vinyl groups with another known reactive vinyl compound.
Detailed Experimental Protocols
The following protocols provide a starting point for conducting cross-reactivity studies. It is essential to optimize these methods for the specific instrumentation and reagents used in your laboratory.
High-Performance Liquid Chromatography (HPLC-UV/MS) for Reactivity Quantification
Rationale: HPLC is a robust and widely used technique for separating and quantifying compounds in a mixture.[5][6] Coupling it with UV detection allows for the quantification of the parent compound, while mass spectrometry (MS) can be used to identify any new products formed.
Protocol:
Instrumentation: An HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm), a UV detector, and a mass spectrometer with an electrospray ionization (ESI) source.
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
Gradient Program: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm and MS in positive ion mode, scanning a mass range of m/z 100-500.
Sample Preparation:
Prepare a 1 mg/mL stock solution of 4,6-Divinylpyrimidin-2-amine in a suitable organic solvent (e.g., methanol or DMSO).
Prepare 10 mg/mL stock solutions of each potential cross-reactant in an appropriate solvent.
In a microcentrifuge tube, combine 10 µL of the 4,6-Divinylpyrimidin-2-amine stock solution with 100 µL of the cross-reactant stock solution.
For control samples, combine 10 µL of the analyte stock with 100 µL of the solvent.
Incubate all samples at 37°C for 24 hours.
After incubation, dilute the samples 1:100 with the initial mobile phase and inject 10 µL into the HPLC system.
Data Analysis:
Calculate the percentage of 4,6-Divinylpyrimidin-2-amine remaining in each sample by comparing the peak area to the control sample.
Analyze the MS data to identify the mass-to-charge ratio of any new peaks, which may correspond to adducts or degradation products.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Adducts
Rationale: GC-MS is ideal for the analysis of volatile and semi-volatile compounds.[6] It can be particularly useful for identifying smaller, more volatile adducts that may not be readily detectable by HPLC-MS.
Protocol:
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow rate.
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
Injection: Splitless injection of 1 µL.
MS Conditions: EI at 70 eV, scanning a mass range of m/z 40-400.
Sample Preparation:
Follow the same incubation procedure as for the HPLC-MS analysis.
After incubation, perform a liquid-liquid extraction with a volatile organic solvent such as ethyl acetate.
Concentrate the organic layer under a stream of nitrogen before analysis.
Data Analysis:
Compare the chromatograms of the reaction samples to the control samples to identify any new peaks.
Use the mass spectra of the new peaks to identify potential adducts by matching them to spectral libraries or through manual interpretation.
Hypothetical Data and Interpretation
The following table presents a hypothetical dataset that could be generated from the cross-reactivity studies described above.
Table 2: Hypothetical Cross-Reactivity of 4,6-Divinylpyrimidin-2-amine
Cross-Reactant
% Analyte Remaining (HPLC-UV)
Major Adducts Identified (MS)
Interpretation
Control (Solvent)
100%
None
The compound is stable under the incubation conditions.
L-Cysteine
65%
M+121 (Thiol Adduct)
Significant reactivity with thiols, likely via Michael addition to the vinyl groups.
Glutathione
40%
M+307 (Glutathione Adduct)
High reactivity with glutathione, suggesting potential for rapid conjugation in a biological system.
Glycine
95%
Minor M+75
Low reactivity with primary amines under these conditions.
Tris buffer
98%
None
Stable in the presence of Tris buffer.
Sodium borohydride
80%
M+2 (Reduced vinyl)
Moderate susceptibility to reduction.
Hydrogen peroxide
70%
M+16 (N-oxide)
Susceptible to oxidation, likely at the pyrimidine ring nitrogen.
4,6-Dimethylpyrimidin-2-amine
100%
None
No direct reaction. Analytical methods should be able to distinguish between the two.
Visualizing Potential Cross-Reactivity
The following diagram illustrates the potential sites of reaction on the 4,6-Divinylpyrimidin-2-amine molecule.
Caption: Potential reaction sites on 4,6-Divinylpyrimidin-2-amine for various classes of cross-reactants.
Conclusion and Future Directions
This guide provides a comprehensive framework for initiating cross-reactivity studies on 4,6-Divinylpyrimidin-2-amine. The proposed experimental designs and analytical methods will enable researchers to generate crucial data on the stability and specificity of this molecule. Based on the hypothetical data, further studies would be warranted to investigate the kinetics of the reaction with thiols and to fully characterize the structures of any observed adducts using techniques such as NMR spectroscopy. A thorough understanding of the cross-reactivity profile is an indispensable component of the preclinical data package for any novel therapeutic agent.
References
Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents. Bioorganic & Medicinal Chemistry Letters. [Link]
New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry. [Link]
Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Pharmaceuticals (Basel). [Link]
Synthesis of 4, 6-substituted di-(phenyl) pyrimidin-2-amines derivatives. ResearchGate. [Link]
Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[1][7]benzoxazine and Evaluation of Their Antiviral Activity. Molecules. [Link]
Synthesis and biological evaluation of 2-amino-4,6-diaryl substituted pyrimidine derivatives. Der Pharma Chemica. [Link]
4,6-Dimethylpyrimidin-2-amine. Acta Crystallographica Section E. [Link]
A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products. Molecules. [Link]
Design, synthesis, and biological evaluation of polyphenols with 4,6-diphenylpyrimidin-2-amine derivatives for inhibition of Aurora kinase A. Journal of the Iranian Chemical Society. [Link]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4,6-Divinylpyrimidin-2-amine
This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for the handling of 4,6-Divinylpyrimidin-2-amine. As a novel or specialized reagent, comprehensive safety data may no...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for the handling of 4,6-Divinylpyrimidin-2-amine. As a novel or specialized reagent, comprehensive safety data may not be widely available. Therefore, this document is built upon a foundation of chemical structure analogy, established laboratory safety principles, and a deep understanding of risk mitigation when handling related chemical families. Our primary objective is to empower you, our valued research partner, to work safely and effectively.
Hazard Assessment: A Proactive Stance on Safety
Pyrimidine-2-amine Core: Many substituted 2-aminopyrimidine compounds are classified as irritants. For example, 2-Amino-4,6-dimethylpyrimidine is known to cause skin and serious eye irritation. Similarly, 2-Amino-4,6-dimethoxypyrimidine is labeled as a skin and eye irritant[1]. It is therefore logical to assume that 4,6-Divinylpyrimidin-2-amine will, at a minimum, be a skin and eye irritant.
Vinyl Groups: The toxicity of vinyl compounds varies widely. However, some, like vinyl chloride, are known carcinogens, targeting the liver, brain, and lungs[2][3]. While this does not mean 4,6-Divinylpyrimidin-2-amine is a carcinogen, the presence of these reactive functional groups necessitates handling procedures that minimize any potential for inhalation or systemic exposure until more definitive toxicological data is available.
Given this information, we will proceed with the precautionary principle , recommending a suite of PPE that protects against known irritant effects and minimizes exposure to a compound with unknown long-term toxicity.
Core PPE Requirements: At-a-Glance
The following table summarizes the minimum required PPE for handling 4,6-Divinylpyrimidin-2-amine in a laboratory setting.
Protection Type
Specification
Rationale
Hand Protection
Double-gloving with chemical-resistant nitrile gloves (minimum 0.35 mm thickness).
To prevent skin contact with the irritant compound and mitigate unknown dermal absorption risks. Double-gloving provides an extra layer of protection against tears and contamination[4].
Eye & Face Protection
ANSI-approved chemical splash goggles. A face shield worn over goggles for splash hazards.
To protect eyes from dust particles and splashes, preventing serious irritation[5][6].
Respiratory Protection
All handling of solids must occur in a certified chemical fume hood.
To prevent inhalation of fine powders, which may cause respiratory irritation and present an unknown systemic toxicity hazard[6].
Skin & Body Protection
Fully-buttoned laboratory coat, full-length pants, and closed-toe shoes.
To prevent accidental skin exposure from spills or dust[4].
Detailed Protocols and Methodologies
Hand Protection: The First Line of Defense
The choice of glove is critical. Nitrile gloves are generally recommended for their broad chemical resistance.
Protocol for Gloving:
Always inspect gloves for any signs of degradation or puncture before use[5].
Wash and thoroughly dry hands before donning the first pair of gloves.
Don the first pair of gloves, ensuring they are pulled taut over the wrists.
Don the cuffs of your lab coat over the first pair of gloves.
Don the second pair of gloves, pulling the cuffs over the sleeves of the lab coat. This creates a sealed interface[4].
Change gloves immediately if you suspect contamination, or every 30-60 minutes during prolonged handling to prevent permeation[7].
To remove gloves, pinch the outside of one glove at the wrist without touching your skin. Peel it off, turning it inside out. Hold the removed glove in your gloved hand and slide your ungloved finger under the wrist of the remaining glove to peel it off. Dispose of gloves in the designated hazardous waste container.
Eye and Face Protection: Shielding from the Unseen
Dusts and accidental splashes pose a significant risk of serious eye irritation.
Standard Operations: For handling small quantities (milligrams) inside a fume hood, chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards are mandatory[5][8]. Standard safety glasses with side shields do not provide adequate protection from dust and are not sufficient[7].
High-Risk Operations: When handling larger quantities, preparing solutions, or performing any operation with a heightened risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.
The primary method for controlling respiratory exposure is through engineering controls.
Primary Control: All weighing and handling of 4,6-Divinylpyrimidin-2-amine powder must be performed within a properly functioning and certified chemical fume hood[6]. This prevents the dispersion of dust into the laboratory environment[1].
Secondary Control (Emergency Use): In the event of a significant spill outside of a fume hood, a respirator may be required for cleanup personnel. A minimum of an N95-rated particle mask may be sufficient for dust, but for larger spills, a chemical cartridge-type respirator is recommended[7]. All personnel requiring respirator use must be properly fit-tested and trained according to OSHA standards.
Operational Workflow for Safe Handling
The following diagram outlines the logical workflow for handling 4,6-Divinylpyrimidin-2-amine, emphasizing the integration of PPE at each critical step.
Caption: Workflow for handling 4,6-Divinylpyrimidin-2-amine with integrated PPE steps.
Emergency Procedures
In case of accidental exposure, immediate action is crucial.
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention[1].
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[9].
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If they feel unwell, seek medical attention[9].
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Decontamination and Disposal Plan
Proper disposal is a critical component of laboratory safety, preventing environmental contamination and future exposure.
Step-by-Step Disposal Plan:
Waste Segregation: All materials contaminated with 4,6-Divinylpyrimidin-2-amine, including used gloves, disposable lab coats, weighing papers, and pipette tips, must be collected in a designated, clearly labeled, and sealed hazardous waste container[6][10].
Decontamination: Decontaminate all non-disposable equipment and work surfaces that came into contact with the chemical. Consult your institution's Environmental Health and Safety (EHS) office for approved decontamination solutions.
Container Management: Keep hazardous waste containers closed when not in use. Store them in a well-ventilated area, away from incompatible materials[10].
Final Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office. Never dispose of this chemical or its contaminated materials in the standard trash or down the drain[1][9].
By adhering to these stringent PPE and handling protocols, you can confidently and safely incorporate 4,6-Divinylpyrimidin-2-amine into your research endeavors, ensuring the integrity of your work and the safety of your laboratory environment.
References
PubChem. (n.d.). 4,6-Diphenylpyrimidin-2-amine. National Center for Biotechnology Information. [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE). Hospitals eTool. [Link]
Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH. [Link]
Lee, C. C., et al. (1977). Inhalation toxicity of vinyl chloride and vinylidene chloride. Environmental Health Perspectives, 21, 25-32. [Link]
National Toxicology Program. (1991). Toxicity Studies of o-Chloropyridine. National Institutes of Health. [Link]
Wagoner, J. K., Infante, P. F., & Apfeldorf, R. B. (1980). Toxicity of vinyl chloride and polyvinyl chloride as seen through epidemiologic observations. Journal of Toxicology and Environmental Health, 6(5-6), 1101-7. [Link]